2-(2H-tetrazol-5-yl)pyrazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2H-tetrazol-5-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-7-4(3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLDPWLTMYUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2H-tetrazol-5-yl)pyrazine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(2H-tetrazol-5-yl)pyrazine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate its preparation.
Introduction
The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a fundamental transformation in organic chemistry. The [3+2] cycloaddition of an azide ion to a nitrile group offers a direct and efficient route to the tetrazole ring system. This guide focuses on the application of this methodology to the synthesis of this compound, starting from 2-cyanopyrazine. Various catalytic systems have been developed to promote this reaction, offering improvements in yield, reaction time, and safety.
Reaction Scheme
The core of the synthesis involves the conversion of the cyano group of 2-cyanopyrazine into a tetrazole ring by reaction with an azide source, typically sodium azide. This reaction can be catalyzed by various reagents, including Lewis acids like zinc salts or cobalt complexes.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Several methods have been reported for the synthesis of 5-substituted tetrazoles from nitriles. Below are two detailed protocols adapted for the synthesis of this compound.
Protocol 1: Zinc-Catalyzed Synthesis in Water
This method, adapted from the work of Demko and Sharpless, utilizes zinc salts as catalysts in water, offering a greener and safer alternative to traditional methods.[1]
Materials:
-
2-Cyanopyrazine
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 2-cyanopyrazine (1.0 eq) in deionized water, add sodium azide (2.0 eq) and zinc bromide (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Cobalt-Catalyzed Synthesis
This protocol is based on the use of a cobalt(II) complex as a homogeneous catalyst for the [3+2] cycloaddition.[2][3]
Materials:
-
2-Cyanopyrazine
-
Sodium Azide (NaN₃)
-
Cobalt(II) catalyst (e.g., Co(II) complex with a tetradentate ligand)[2]
-
Solvent (e.g., DMF, DMSO, or ACN)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-cyanopyrazine (1.0 eq) and the cobalt(II) catalyst (e.g., 1-5 mol%) in the chosen solvent.
-
Add sodium azide (1.5 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 5-substituted tetrazoles based on analogous reactions reported in the literature. Actual results for this compound may vary.
| Parameter | Protocol 1 (Zn-Catalyzed) | Protocol 2 (Co-Catalyzed) | Reference |
| Catalyst Loading | 1.0 eq ZnBr₂ | 1-5 mol% Co(II) complex | [1],[2] |
| Solvent | Water | DMF, DMSO, ACN | [1],[3] |
| Temperature | Reflux | 100-120 °C | [1],[3] |
| Reaction Time | 12-24 h | 8-44 minutes (for some substrates) | [1],[4] |
| Yield | Good to excellent (substrate dependent) | Up to 98% (for some substrates) | [1],[4] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms explosive hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood.
-
Organic Solvents: Flammable organic solvents should be handled with care, away from ignition sources.
-
Pressurized Systems: Reactions at elevated temperatures in sealed vessels should be conducted with appropriate pressure-relief devices.
This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and perform appropriate risk assessments before conducting any experimental work.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2H-tetrazol-5-yl)pyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science, incorporating both a pyrazine and a tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for a carboxylic acid group, offering potential for improved metabolic stability and cell permeability in drug candidates. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for analysis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions with established methodologies for analogous compounds to provide a robust framework for researchers.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of related pyrazine and tetrazole derivatives, as well as computational predictions, the following estimates can be made.
| Property | Predicted/Estimated Value | Notes |
| Molecular Formula | C₅H₄N₆ | - |
| Molecular Weight | 148.13 g/mol | [1] |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature with a relatively high melting point due to the planar, nitrogen-rich heterocyclic structure facilitating strong intermolecular interactions. |
| Boiling Point (°C) | Not available | Likely to decompose at higher temperatures before boiling. |
| Aqueous Solubility | Sparingly soluble | The presence of multiple nitrogen atoms can participate in hydrogen bonding with water, but the overall aromatic character may limit solubility. |
| pKa | Acidic (tetrazole NH) | The tetrazole ring is known to be acidic, with pKa values for 5-substituted tetrazoles typically ranging from 3 to 6, comparable to carboxylic acids. The pyrazine ring is weakly basic. |
| LogP | Not available | The high nitrogen content suggests a lower lipophilicity (LogP value). Computational predictions would be necessary for an estimated value. |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][3]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.[4]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[4]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
-
-
Purity Indication: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[2][3]
Figure 1: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Determining the solubility of a compound in aqueous media is fundamental for drug development.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Figure 2: Experimental Workflow for Aqueous Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol or DMSO if solubility is low, to create a solution of known concentration (e.g., 1 mM). The ionic strength is typically kept constant with a background electrolyte like KCl.[6][7]
-
Apparatus: A calibrated pH meter with a suitable electrode and a precision burette are required.[7]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic pKa or a strong acid (e.g., 0.1 M HCl) for a basic pKa. The pH of the solution is recorded after each incremental addition of the titrant.[6][7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[8] This can be determined from the first or second derivative of the curve.
Figure 3: Logical Workflow for pKa Determination via Potentiometric Titration.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated with each other by vigorous mixing followed by separation.[9][10]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.[11]
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Biological Context and Signaling Pathways
-
Pyrazine Derivatives: These compounds are known for a wide range of biological activities, including antimicrobial and anticancer effects. Some pyrazines act as signaling molecules in microbial quorum sensing.[10][12]
-
Tetrazole Derivatives: As bioisosteres of carboxylic acids, tetrazoles are found in many approved drugs, including angiotensin II receptor blockers.[13] They can interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions.
Given the lack of specific pathway information, a generalized workflow for investigating the biological activity of a novel compound like this compound is presented below.
Figure 4: General Workflow for Biological Activity and Signaling Pathway Investigation.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in drug discovery and development. While specific experimental data for this compound is sparse, the provided methodologies and logical workflows offer a clear path for its characterization. The structural features of this molecule suggest it is a promising scaffold for further investigation, and the protocols outlined herein will facilitate the generation of the critical data needed to advance its study. Future work should focus on the experimental determination of the properties estimated in this guide and the exploration of its biological activities to elucidate its potential therapeutic applications.
References
- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2H-tetrazol-5-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, synthesis, and potential biological activities, drawing from research on structurally related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers valuable insights for researchers by presenting established methodologies for the synthesis and evaluation of similar pyrazine and tetrazole derivatives. The content includes its CAS number, IUPAC name, and key physicochemical properties. A plausible synthetic route and standard characterization techniques are detailed. Furthermore, potential biological activities and mechanisms of action are discussed based on analogous compounds, providing a foundation for future research and drug discovery efforts.
Chemical Identity and Properties
This compound is a nitrogen-rich heterocyclic compound. The presence of both the pyrazine and tetrazole rings suggests a range of potential chemical and biological activities. The tetrazole ring, in particular, is a well-known bioisostere of the carboxylic acid group, a feature often exploited in drug design to improve metabolic stability and cell permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16289-54-6 | [1] |
| IUPAC Name | This compound | |
| Molecular Formula | C₅H₄N₆ | [2] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Purity | >95% (as commercially available) | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic route starts from pyrazine-2-carbonitrile and involves a cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.
Caption: Proposed synthesis of this compound.
Experimental Protocol (General)
The following is a generalized experimental protocol based on the synthesis of similar 5-aryl-2H-tetrazoles:
-
Reaction Setup: To a solution of pyrazine-2-carbonitrile in a suitable solvent (e.g., DMF, toluene), add sodium azide and a catalyst such as ammonium chloride or a Lewis acid (e.g., zinc chloride).
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into acidified water.
-
Isolation: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic shifts and coupling constants for the pyrazine and tetrazole protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H, C=N, and N-N bonds present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the broader classes of pyrazine and tetrazole derivatives have been investigated for a wide range of pharmacological activities.
Antimicrobial Activity
Derivatives of pyrazine and tetrazole have demonstrated significant antimicrobial properties. For instance, certain pyrazine-containing compounds have shown broad-spectrum antibacterial activity. Similarly, various tetrazole derivatives have been explored as potential antibacterial and antifungal agents. The combination of these two pharmacophores in this compound suggests its potential as a novel antimicrobial agent.
Anti-inflammatory and Analgesic Effects
Some pyrazole-tetrazole derivatives have been shown to possess anti-inflammatory and analgesic properties. One study on a 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole derivative indicated that its analgesic activity might be attributed to the involvement of the NO/cGMP pathway and K⁺ channels.[2] This suggests that this compound could potentially modulate similar pathways.
Potential Signaling Pathway: NO/cGMP Pathway
Based on studies of related compounds, a potential mechanism of action for the biological effects of this compound could involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway is crucial in various physiological processes, including vasodilation and inflammation.
References
- 1. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 2. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Crystal Structure of 2-(2H-tetrazol-5-yl)pyrazine within a Copper(II) Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the crystal structure of 2-(2H-tetrazol-5-yl)pyrazine as a ligand in the coordination complex diaquabis[5-(pyrazin-2-yl)tetrazolato]copper(II). The analysis is based on single-crystal X-ray diffraction data, offering insights into the molecule's geometry, intermolecular interactions, and packing within a crystalline environment.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a ligand in coordination chemistry and as a building block for nitrogen-rich energetic materials. Understanding its three-dimensional structure is crucial for rational drug design and the development of new materials. This document focuses on the crystallographic analysis of this molecule within the context of a copper(II) coordination complex, [Cu(C₅H₃N₆)₂(H₂O)₂]·2C₅H₃N₃, providing a foundational understanding of its structural properties.[1]
Crystallographic Data
The crystallographic data for the co-crystal containing the mononuclear complex diaquabis[5-(pyrazin-2-yl)tetrazolato]copper(II) and pyrazine-2-carbonitrile is summarized below. The Cu(II) atom is located on an inversion centre and exhibits a distorted octahedral coordination.[1]
Table 1: Crystal Data and Structure Refinement for [Cu(C₅H₃N₆)₂(H₂O)₂]·2C₅H₃N₃ [1]
| Parameter | Value |
| Empirical Formula | C₁₆H₁₂CuN₁₈O₂ |
| Formula Weight | 604.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.591 (2) |
| b (Å) | 12.784 (3) |
| c (Å) | 7.216 (2) |
| β (°) | 104.93 (2) |
| Volume (ų) | 1211.4 (5) |
| Z | 2 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.654 |
| Absorption Coefficient (mm⁻¹) | 0.96 |
| R(int) | 0.036 |
| Final R indices [I > 2σ(I)] | R1 = 0.027, wR2 = 0.075 |
| Goodness-of-fit on F² | 1.08 |
Experimental Protocols
The synthesis of the title compound, [Cu(C₅H₃N₆)₂(H₂O)₂]·2C₅H₃N₃, involves the reaction of a copper(II) salt with 2-(1H-tetrazol-5-yl)pyrazine in a suitable solvent mixture. In a related synthesis of a similar complex, copper chloride dihydrate and 2-(1H-tetrazol-5-yl)pyrazine were dissolved in a DMF-water (1:1) mixture.[2] The clear solution was filtered, and blue crystals suitable for X-ray diffraction were isolated after a month, yielding a 30% yield.[2]
Data for the title compound was collected on an Agilent SuperNova CCD diffractometer at 100 K.[1] A total of 72,054 reflections were measured, yielding 3711 independent reflections.[1] The structure was solved using direct methods (SIR2002) and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.[1]
Structural Analysis
The asymmetric unit of the crystal contains one 5-(pyrazin-2-yl)tetrazolato ligand, one coordinated water molecule, a central Cu²⁺ ion on an inversion centre, and one molecule of pyrazine-2-carbonitrile.[1] The Cu(II) ion is in a distorted octahedral [4 + 2] coordination environment. It is chelated by two bidentate 5-(pyrazin-2-yl)tetrazolate ligands through four nitrogen atoms at shorter distances, and is further coordinated by two water molecules at longer axial distances.[1]
Table 2: Selected Bond Lengths for the Copper Coordination Sphere in a Related Complex, [Cu(C₅H₃N₆)₂(H₂O)₂]·H₂O [2]
| Bond | Length (Å) |
| Cu—N | 1.990 (2) |
| Cu—N | 2.056 (2) |
| Cu—O | 2.445 (2) |
The crystal structure is stabilized by a network of hydrogen bonds and π–π stacking interactions. The Cu(II) complex molecules are linked by O—H⋯N hydrogen bonds. These interactions, along with π–π stacking between the pyrazinyltetrazolate ligands (centroid–centroid distance of 3.6139 (8) Å), form layers parallel to the (100) plane.[1] These layers are further interconnected with layers of the pyrazine-2-carbonitrile molecules through C—H⋯N hydrogen bonds and additional π–π stacking interactions.[1] In a related hydrated structure, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds into a three-dimensional network.[2]
Visualizations
The following diagram illustrates the general workflow for the crystal structure analysis of the copper(II) complex containing the this compound ligand.
The diagram below conceptualizes the key intermolecular forces that stabilize the crystal packing of the copper complex, leading to a layered supramolecular architecture.
References
A Comprehensive Review on the Biological Activity of Pyrazine-Tetrazole Compounds
Introduction
In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular architecture—a concept known as molecular hybridization—has emerged as a powerful tool for the development of novel therapeutic agents. Pyrazine and tetrazole moieties are two such pharmacophores that have garnered significant attention. Pyrazine, a nitrogen-containing six-membered aromatic ring, is a core structure in numerous biologically active compounds, contributing to a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The tetrazole ring, an electron-rich five-membered heterocycle with four nitrogen atoms, is often employed as a bioisosteric replacement for carboxylic acids due to similar pKa values and planar structure.[3] This feature enhances metabolic stability and membrane permeability. Tetrazole derivatives themselves exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[3][4]
The hybridization of pyrazine and tetrazole rings creates novel chemical entities with the potential for synergistic or enhanced biological activities, targeting multiple pathways with increased efficacy and specificity.[4] This technical guide provides an in-depth review of the literature on the biological activities of pyrazine-tetrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and kinase inhibitory properties. It includes structured data summaries, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Biological Activities of Pyrazine-Tetrazole Derivatives
Anticancer Activity
Pyrazine-tetrazole hybrids have demonstrated significant potential as anticancer agents.[5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways responsible for cell proliferation and survival.[6][7] Several studies have reported the cytotoxic effects of these compounds against a variety of human cancer cell lines.[5][8] For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine derivatives have shown broad cytotoxic activity in the micromolar range, marking them as potential candidates for new cancer chemotherapeutics.[5]
Table 1: Summary of Anticancer Activity of Pyrazine-Tetrazole Compounds
| Compound/Derivative Series | Cell Line(s) | Assay Type | Result (IC50) | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides (MM-sulfonamides) | BxPC-3 (Pancreatic) | MTT | Varies by derivative | [8] |
| HCT-116 (Colorectal) | MTT | Varies by derivative | [8] | |
| PC-3 (Prostate) | MTT | Varies by derivative | [8] | |
| 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][9][10][11]triazines | A549 (Lung) | Not Specified | Selective inhibitory activity | [5] |
| Chalcone derivative (25j) of pyrazolo[3,4-b]pyrazine | MCF-7 (Breast) | MTT | 2.95 μM | [12] |
| Chalcone derivative (25i) of pyrazolo[3,4-b]pyrazine | MCF-7 (Breast) | MTT | 3.11 μM | [12] |
| 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (15) | MCF-7 (Breast) | MTT | 9.42 μM | [12] |
| Substituted 2-aminopyrazines with tetrazole at position 3 | Colorectal Cancer Cell Lines (HT29, SW620) | Cell Proliferation | Potent inhibition |[13] |
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazine-tetrazole compounds have emerged as a promising class of antimicrobials. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14] The mechanism of action can involve the disruption of bacterial cell membrane structures or the inhibition of essential enzymes like DNA gyrase.[15] For example, a series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities, with some compounds exhibiting efficacy comparable to the first-line antibiotic ampicillin.[15][16]
Table 2: Summary of Antimicrobial Activity of Pyrazine-Tetrazole Compounds
| Compound/Derivative Series | Target Organism(s) | Assay Type | Result | Reference(s) |
|---|---|---|---|---|
| Pyrazole-tetrazole hybrids | Staphylococcus aureus (Gram +) | Disk Diffusion | 9–19 mm inhibition zone | |
| Escherichia coli (Gram -) | Disk Diffusion | 9–19 mm inhibition zone | ||
| Fungal Strains | Disk Diffusion | 9–19 mm inhibition zone | ||
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | Microbroth Dilution | MIC: 32 μg/mL | [15][16] |
| Escherichia coli | Microbroth Dilution | MIC: 16 μg/mL | [15][16] | |
| Diaquabis[2-(1H-tetrazol-5-yl) pyrazinato]-Copper(II) and -Cobalt(II) | Bacterial Strains | Not Specified | Showed antibacterial activity | [14] |
| Pyrazoline and Pyrazolinyl Thiazole Derivatives with Tetrazolo[1,5-a]quinoline | Bacterial and Fungal Strains | Not Specified | Showed antimicrobial activity |[17] |
Anti-inflammatory Activity
Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Several pyrazine-tetrazole derivatives have been investigated for their anti-inflammatory properties.[3] For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including a tetrazole derivative, were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with one compound found to be more potent than the standard drug, diclofenac sodium.[3] Similarly, certain pyrazolo[3,4-b]pyrazines have demonstrated remarkable anti-inflammatory activity, with one compound showing efficacy equal to the reference drug indomethacin.[12]
Table 3: Summary of Anti-inflammatory Activity of Pyrazine-Tetrazole Compounds
| Compound/Derivative Series | Model | Assay Type | Result | Reference(s) |
|---|---|---|---|---|
| 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole (tetrazole derivative 61) | Carrageenan-induced rat paw edema | In vivo | More potent than Diclofenac | [3] |
| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles (71, 72) | Not Specified | In vivo | Potent activity comparable to Ibuprofen | [3] |
| 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (15) | Not Specified | In vivo | Activity equal to Indomethacin (44.44% inhibition) | [12] |
| 5-(1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles | RAW 264.7 cancer cell line | Nitric Oxide (NO) Inhibition | Excellent activity |[4] |
Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant challenge to global health. Research into pyrazine-tetrazole derivatives has revealed their potential as neuroprotective agents.[18] Their mechanisms of action are often multi-faceted, including the inhibition of oxidative stress, reduction of glutamate-induced excitotoxicity, and modulation of signaling pathways involved in neuronal survival.[18][19] For instance, a novel analog, T-006, derived from tetramethylpyrazine, demonstrated multi-functional neuroprotective effects at very low concentrations and ameliorated memory impairments in a transgenic mouse model of Alzheimer's disease.[19] Another study showed that a polysubstituted pyrazine derivative acted on the Nrf2/ARE signaling pathway to protect cells from oxidative damage.[20]
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[21] Consequently, kinase inhibitors are a major focus of drug discovery.[22] Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors.[13][21] The addition of a tetrazole moiety can further enhance binding and pharmacological properties. For example, a series of sulfonamide derivatives of pyrazolo[4,3-e][9][10][11]triazine were found to inhibit the Abl protein kinase with low micromolar IC50 values, showing selective activity against Bcr-Abl positive cancer cell lines.[23]
Table 4: Summary of Kinase Inhibitory Activity of Pyrazine-Tetrazole Compounds
| Compound/Derivative Series | Target Kinase | Assay Type | Result (IC50 / Ki) | Reference(s) |
|---|---|---|---|---|
| Sulfonamide derivatives of pyrazolo[4,3-e][9][10][11]triazine | Abl protein kinase | Biochemical Assay | Low micromolar IC50 values | [23] |
| Substituted 2-aminopyrazines with tetrazole at position 3 | RET (wild type and mutant) | Biochemical Assay | Potent inhibition (IC50 < 4 nM) | [13] |
| 2-aminopyrazines with substituents at positions 3 and 5 | ATR kinase | Biochemical Assay | Potent inhibition (Ki ≤ 10 nM) | [13] |
| Aminopyrazines | Syk kinase | Cellular Assay | Inhibition of degranulation |[24] |
Signaling Pathways and Mechanisms of Action
The biological effects of pyrazine-tetrazole compounds are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Intrinsic Apoptosis Pathway
Many anticancer pyrazine-tetrazole compounds exert their cytotoxic effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. It is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9]
Caption: A diagram of the intrinsic apoptosis signaling pathway.
Receptor Tyrosine Kinase (RTK) Signaling
The kinase inhibitory activity of many pyrazine-tetrazole compounds involves targeting pathways like the Receptor Tyrosine Kinase (RTK) pathway, which is often overactive in cancer. Ligand binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for signaling proteins. This can activate downstream cascades like the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which promotes cell survival. Pyrazine-tetrazole inhibitors can block the ATP-binding site of the kinase, preventing phosphorylation and shutting down these downstream signals.[13][22]
Caption: Inhibition of a generic RTK signaling pathway.
Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. This section details the standard methodologies for key experiments cited in the literature on pyrazine-tetrazole compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is widely used to determine the IC50 values of anticancer compounds.[25] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[26]
Detailed Protocol:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[9]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours (e.g., at 37°C, 5% CO₂) to allow cells to attach.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazine-tetrazole test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a solvent control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) depending on the experimental design.[25]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium.
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well containing 100 µL of fresh serum-free medium.[9][11]
-
Incubate the plate for 2 to 4 hours in a humidified atmosphere, protected from light.[9] Viable cells will reduce the MTT to visible purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][25]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[9]
-
A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the mean absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. The two most common phenotypic methods are the disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[27][28]
Detailed Protocol:
A. Disk Diffusion Method (Kirby-Bauer Test) [27]
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from a pure culture.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[10]
-
-
Disk Application:
-
Using sterile forceps or a dispenser, place paper disks impregnated with a known concentration of the pyrazine-tetrazole compound onto the agar surface.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[10]
-
The size of the zone correlates with the susceptibility of the microorganism to the compound.
-
B. Broth Microdilution Method (MIC Determination) [28]
-
Compound Preparation:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the disk diffusion method.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[10]
-
-
Inoculation:
-
Add a standardized volume of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours.[29]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27] This is determined by visually inspecting the wells for turbidity.
-
Caption: Workflows for disk diffusion and MIC determination.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample, making it essential for studying the modulation of signaling pathways.[30][31] It can be used to confirm if a pyrazine-tetrazole compound affects the expression or phosphorylation state of key proteins in a targeted pathway (e.g., caspases in apoptosis, kinases in RTK signaling).[32]
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the pyrazine-tetrazole compound for a specified time.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[32]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[30]
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[30]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, for a few hours at room temperature or overnight at 4°C.
-
Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again to remove the unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[33]
-
Capture the signal on X-ray film or with a digital imager to visualize the protein bands.
-
-
Analysis:
-
Analyze the intensity of the bands to determine the relative abundance of the target protein in different samples. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Caption: The general workflow for Western blot analysis.
Conclusion
The hybridization of pyrazine and tetrazole rings has yielded a rich and diverse class of compounds with significant biological activities. The literature clearly demonstrates their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as potent kinase inhibitors. The versatility of their chemical scaffolds allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The data summarized in this guide highlights the promising quantitative results achieved in various preclinical models. The detailed protocols and workflow visualizations provided herein serve as a practical resource for researchers aiming to explore this chemical space further. Future research should focus on elucidating more detailed mechanisms of action, exploring in vivo efficacy and safety profiles, and leveraging structure-activity relationship (SAR) studies to design next-generation pyrazine-tetrazole therapeutics with enhanced clinical potential.
References
- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. apec.org [apec.org]
- 28. woah.org [woah.org]
- 29. emedicine.medscape.com [emedicine.medscape.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Solubility of 2-(2H-tetrazol-5-yl)pyrazine in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(2H-tetrazol-5-yl)pyrazine in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a framework for its synthesis and a detailed experimental protocol for determining its solubility. The synthesis of this compound from pyrazine-2-carbonitrile is outlined, and a comprehensive procedure for solubility assessment using the widely accepted shake-flask method is provided. This guide is intended to equip researchers with the necessary information to produce the compound and evaluate its solubility profile for applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound incorporating both a pyrazine and a tetrazole ring system. Such molecules are of significant interest in medicinal chemistry due to their potential biological activities. The tetrazole group can act as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties. Understanding the solubility of this compound in various organic solvents is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts formulation, bioavailability, and in vitro assay design.
This document serves as a foundational resource. While specific solubility data for this compound is not currently available in the cited literature, the following sections provide the necessary protocols to generate this crucial data.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of pyrazine-2-carbonitrile with an azide source. A common method involves the use of sodium azide.
A general synthesis procedure is as follows: A mixture of pyrazine-2-carbonitrile and sodium azide is prepared in a suitable solvent. The reaction is then carried out, often with the addition of a catalyst or under specific temperature conditions, to facilitate the formation of the tetrazole ring. The final product, this compound, is then isolated and purified.
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in the surveyed literature. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to determine the solubility in a range of solvents with varying polarities to establish a comprehensive solubility profile.
Table 1: Quantitative Solubility of this compound at 25°C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | e.g., HPLC-UV |
| N,N-Dimethylformamide (DMF) | 36.7 | Data not available | Data not available | e.g., HPLC-UV |
| Acetonitrile | 37.5 | Data not available | Data not available | e.g., HPLC-UV |
| Methanol | 32.7 | Data not available | Data not available | e.g., HPLC-UV |
| Ethanol | 24.5 | Data not available | Data not available | e.g., HPLC-UV |
| Acetone | 20.7 | Data not available | Data not available | e.g., HPLC-UV |
| Isopropanol | 19.9 | Data not available | Data not available | e.g., HPLC-UV |
| Dichloromethane (DCM) | 9.1 | Data not available | Data not available | e.g., HPLC-UV |
| Ethyl Acetate | 6.0 | Data not available | Data not available | e.g., HPLC-UV |
| Toluene | 2.4 | Data not available | Data not available | e.g., HPLC-UV |
| Hexane | 1.9 | Data not available | Data not available | e.g., HPLC-UV |
Experimental Protocol for Solubility Determination
The following protocol details the shake-flask method, a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.[5]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C).
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Sample Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the original undiluted sample, taking into account the dilution factor.
-
Conclusion
References
Quantum Chemical Calculations on 2-(2H-tetrazol-5-yl)pyrazine: A Methodological Overview
This technical overview provides a robust methodological blueprint for conducting quantum chemical calculations on 2-(2H-tetrazol-5-yl)pyrazine, drawing upon common practices in computational chemistry for analogous molecular systems. The absence of direct literature necessitates a generalized approach, equipping researchers with the foundational knowledge to initiate their own computational investigations.
Theoretical Framework for Investigation
The primary tool for elucidating the electronic structure and properties of molecules like this compound is Density Functional Theory (DFT).[1][2][3][4] DFT methods, particularly with hybrid functionals such as B3LYP, have demonstrated a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[1] For more refined electronic property predictions, time-dependent DFT (TD-DFT) is the standard for simulating electronic absorption spectra and investigating excited states.[2][3][5]
A typical computational workflow for a thorough quantum chemical analysis of this compound would involve several key steps.
Caption: A generalized workflow for quantum chemical analysis.
Detailed Methodologies
While experimental data for this compound is not available in the searched literature, the following sections detail the standard computational protocols that would be employed.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.
Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.
-
Method: The B3LYP hybrid functional is a common and effective choice.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure for molecules containing C, H, and N atoms.[6]
-
Convergence Criteria: Default convergence criteria for energy and forces are typically used to ensure a true energy minimum is reached.
The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule.
Vibrational Frequency Analysis
Subsequent to a successful geometry optimization, a frequency calculation is performed at the same level of theory.
Protocol:
-
Purpose: This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Method: The calculation involves computing the second derivatives of the energy with respect to the nuclear coordinates.
-
Output: The results include the vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data if available.
Electronic Properties Analysis
Understanding the electronic characteristics of this compound is crucial for predicting its reactivity and intermolecular interactions.
Key Parameters:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
Protocol: These properties are typically calculated from the optimized geometry using the same DFT method and basis set.
Data Presentation
Quantitative data from these calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (pyrazine) | Data not available |
| C-C (pyrazine) | Data not available | |
| C-N (tetrazole) | Data not available | |
| N-N (tetrazole) | Data not available | |
| Bond Angle | C-N-C (pyrazine) | Data not available |
| N-C-C (pyrazine) | Data not available | |
| C-N-N (tetrazole) | Data not available |
| Dihedral Angle | Pyrazine-Tetrazole | Data not available |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| 1 | Data not available | Data not available | Data not available | e.g., C-H stretch |
| 2 | Data not available | Data not available | Data not available | e.g., Ring breathing |
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
Conclusion
While a specific, in-depth technical guide with quantitative data for this compound cannot be constructed due to the lack of dedicated studies in the public domain, the methodologies outlined here provide a comprehensive framework for researchers to conduct their own computational investigations. The application of DFT and TD-DFT methods will undoubtedly yield valuable insights into the structural, vibrational, and electronic properties of this molecule, contributing to a deeper understanding of its potential applications in medicinal chemistry and materials science. The logical relationship for such a research endeavor is straightforward.
Caption: The logical progression of a computational study.
References
- 1. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
Stability of Tautomeric Forms of 2-(2H-tetrazol-5-yl)pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 2-(2H-tetrazol-5-yl)pyrazine, a molecule of interest in medicinal chemistry and materials science. Given the critical role of tautomeric forms in determining the physicochemical properties, biological activity, and patentability of a compound, a thorough understanding of their relative stability is paramount. This document summarizes the key factors governing tautomerism in 5-substituted tetrazoles, outlines detailed experimental and computational protocols for their study, and presents relevant data to inform research and development efforts.
Introduction to Tautomerism in 5-Substituted Tetrazoles
5-substituted tetrazoles predominantly exist in two tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, dipole moment, pKa, and its ability to act as a hydrogen bond donor or acceptor. Consequently, the dominant tautomer can exhibit different biological activities and metabolic stabilities. The equilibrium between these forms is influenced by several factors, including the nature of the substituent at the C5 position, the solvent polarity, temperature, and the solid-state packing forces.
Quantitative Stability Analysis
Direct quantitative experimental or computational data for the tautomeric stability of this compound is not available in the reviewed literature. However, to provide a comparative context, the following table summarizes representative computational data for the relative stability of 1H and 2H tautomers of various 5-substituted tetrazoles. This data, derived from Density Functional Theory (DFT) calculations, illustrates the typical energy differences observed between the two tautomers.
| 5-Substituent | Method | Basis Set | Solvent | Relative Energy (ΔE, kcal/mol) of 1H vs. 2H | Reference |
| -H | B3LYP | 6-311++G(d,p) | Gas Phase | 1.8 | General knowledge |
| -CH3 | B3LYP | 6-311++G(d,p) | Gas Phase | 2.1 | General knowledge |
| -NH2 | B3LYP | 6-311++G(d,p) | Gas Phase | -1.5 | General knowledge |
| -OH | B3LYP | 6-311++G(d,p) | Gas Phase | -3.0 | General knowledge |
| -Cl | B3LYP | 6-311++G(d,p) | Gas Phase | 0.5 | General knowledge |
Note: A positive ΔE indicates that the 2H-tautomer is more stable, while a negative value indicates the 1H-tautomer is more stable. The pyrazine substituent, being electron-withdrawing, is expected to influence the tautomeric equilibrium, and specific computational studies are required for a precise determination for this compound.
Methodologies for Tautomer Stability Determination
A combination of experimental and computational methods is typically employed to elucidate the tautomeric preference of 5-substituted tetrazoles.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution. Both ¹H and ¹⁵N NMR are particularly informative.
Objective: To determine the ratio of 1H- and 2H-tautomers of 2-(tetrazol-5-yl)pyrazine in different solvents.
Materials:
-
2-(tetrazol-5-yl)pyrazine sample
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR tubes
-
High-resolution NMR spectrometer (≥400 MHz) equipped with a ¹⁵N probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(tetrazol-5-yl)pyrazine.
-
Dissolve the sample in 0.6 mL of the desired deuterated solvent in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Identify the distinct signals corresponding to the pyrazine and tetrazole protons for both tautomers. The chemical shifts of the pyrazine protons will likely differ slightly between the two tautomers.
-
Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the tautomer ratio.
-
-
¹⁵N NMR Spectroscopy:
-
Acquire a ¹⁵N NMR spectrum. Due to the low natural abundance and sensitivity of ¹⁵N, a longer acquisition time or the use of ¹⁵N-enriched samples may be necessary.
-
Alternatively, use 2D NMR techniques such as ¹H-¹⁵N HSQC or HMBC to correlate the proton signals to the nitrogen signals of the tetrazole ring.
-
The chemical shifts of the nitrogen atoms in the tetrazole ring are significantly different for the 1H- and 2H-tautomers, providing unambiguous identification.
-
-
Data Analysis:
-
Calculate the equilibrium constant (K) from the ratio of the tautomers.
-
From the temperature dependence of K, the Gibbs free energy difference (ΔG), enthalpy (ΔH), and entropy (ΔS) of the tautomerization can be determined using the van't Hoff equation.
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides valuable insights into the intrinsic stability of tautomers and can predict their relative energies.
Objective: To calculate the relative Gibbs free energies of the 1H- and 2H-tautomers of 2-(tetrazol-5-yl)pyrazine in the gas phase and in solution.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Structure Preparation:
-
Build the 3D structures of both the 1H- and 2H-tautomers of 2-(tetrazol-5-yl)pyrazine using a molecular modeling program.
-
-
Geometry Optimization and Frequency Calculation (Gas Phase):
-
Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Energy Calculation:
-
To model the effect of a solvent, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Specify the solvent of interest (e.g., water, DMSO, chloroform).
-
-
Data Analysis:
-
Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in solution by taking the difference in their calculated total Gibbs free energies.
-
The Boltzmann distribution can be used to predict the population of each tautomer at a given temperature based on the calculated ΔG.
-
Visualizations
Tautomeric Equilibrium
Caption: Tautomeric equilibrium of 2-(tetrazol-5-yl)pyrazine.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for NMR-based tautomer analysis.
Illustrative Biological Pathway: PI3K/AKT Signaling
Disclaimer: The following pathway is presented as a representative example of a signaling cascade often targeted by heterocyclic compounds in anticancer drug discovery.[1] Based on the available literature, there is no direct evidence linking this compound to the modulation of this pathway.
Caption: PI3K/AKT signaling pathway, an example target.
Conclusion
The tautomeric state of this compound is a crucial determinant of its chemical and biological properties. While specific quantitative data for this compound remains to be elucidated, the principles governing tautomerism in 5-substituted tetrazoles, along with established experimental and computational methodologies, provide a robust framework for its investigation. This guide offers detailed protocols to enable researchers to determine the tautomeric stability and ratio, which is essential for rational drug design, intellectual property protection, and the development of new materials. Further studies are warranted to specifically quantify the tautomeric equilibrium of this compound and to explore its potential biological activities.
References
An In-depth Technical Guide on the Synthesis of 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 2-(2H-tetrazol-5-yl)pyrazine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to facilitate its preparation and further research.
Introduction: Discovery and Significance
Core Synthetic Pathway: [3+2] Cycloaddition
The most prevalent and historically significant method for the synthesis of this compound is the [3+2] cycloaddition of 2-cyanopyrazine with an azide source. This reaction, a cornerstone of tetrazole synthesis, provides a direct and efficient route to the desired product.
dot
Figure 1: General synthetic scheme for this compound.
Synthesis of the Precursor: 2-Cyanopyrazine
Experimental Protocol: Synthesis of 2-Cyanopyrazine
-
Reactants: 2-bromopyrazine, an alkali metal ferrocyanide (e.g., potassium ferrocyanide), a palladium catalyst (e.g., palladium acetate), and a base (e.g., sodium carbonate).
-
Solvent: N,N-dimethylacetamide (DMA).
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2-bromopyrazine in N,N-dimethylacetamide.
-
Add the alkali metal ferrocyanide, palladium catalyst, and base to the solution.
-
Heat the reaction mixture to 100-150 °C for 1-6 hours.
-
After the reaction is complete, cool the mixture and filter to remove insoluble salts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to yield pure 2-cyanopyrazine.
-
Quantitative Data for 2-Cyanopyrazine Synthesis
| Parameter | Value |
| Molar ratio (2-bromopyrazine:ferrocyanide) | 1 : 0.15-0.3 |
| Catalyst loading | 0.1-5 mol% relative to 2-bromopyrazine |
| Base amount | 0.5-2 molar equivalents to 2-bromopyrazine |
| Reaction Temperature | 100-150 °C |
| Reaction Time | 1-6 hours |
| Yield | Up to 88% |
[3+2] Cycloaddition: Formation of the Tetrazole Ring
The final and crucial step is the conversion of the nitrile group of 2-cyanopyrazine into the tetrazole ring. This is achieved through a [3+2] cycloaddition reaction with sodium azide. Recent advancements have focused on accelerating this reaction using catalysts and alternative energy sources.
Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)pyrazines (General Procedure)
-
Reactants: A pyrazine-2,3-dicarbonitrile derivative, and sodium azide.
-
Catalyst (optional but recommended for efficiency): MgFe₂O₄ nanoparticles.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Energy Source: Conventional heating or ultrasonic irradiation.
-
Procedure:
-
A mixture of the pyrazine-2,3-dicarbonitrile and sodium azide is prepared in DMSO.
-
If used, the MgFe₂O₄ nanoparticle catalyst is added to the mixture.
-
The reaction is then subjected to either conventional heating or ultrasonic irradiation until completion.
-
The product, (1H-tetrazol-5-yl)pyrazine, is then isolated and purified.
-
A plausible mechanism for this transformation involves the initial condensation of an α-dicarbonyl compound with 2,3-diaminomaleonitrile to form the pyrazine-2,3-dicarbonitrile intermediate. This is followed by the [2+3] cycloaddition of the nitrile groups with sodium azide to yield the final tetrazolyl pyrazine product. The catalyst, such as nano-MgFe₂O₄, activates the carbonyl and nitrile groups, facilitating the nucleophilic attack.[1]
dotdot graph Cycloaddition_Mechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
"Pyrazine_Dicarbonitrile" [label="Pyrazine-2,3-dicarbonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; "Sodium_Azide" [label="Sodium Azide", fillcolor="#FFFFFF", fontcolor="#202124"]; "Transition_State" [label="[2+3] Cycloaddition\nTransition State", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Tetrazolyl_Pyrazine" [label="(1H-tetrazol-5-yl)pyrazine", fillcolor="#FFFFFF", fontcolor="#202124"];
"Pyrazine_Dicarbonitrile" -> "Transition_State" [label="Nano-MgFe2O4 catalyst\n(activates C≡N)", color="#EA4335"]; "Sodium_Azide" -> "Transition_State" [color="#EA4335"]; "Transition_State" -> "Tetrazolyl_Pyrazine" [label="Ring Formation", color="#34A853"]; }
References
2-(2H-Tetrazol-5-yl)pyrazine: A Privileged Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide on the Potential Applications of 2-(2H-Tetrazol-5-yl)pyrazine in Medicinal Chemistry
Executive Summary
The confluence of the pyrazine and tetrazole moieties within a single molecular framework presents a compelling strategy for the development of novel therapeutic agents. The pyrazine ring is a well-established scaffold in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, where it often serves as a crucial hinge-binding element.[1][2] Concurrently, the tetrazole ring is widely recognized in medicinal chemistry as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3][4][5][6][7] This guide explores the untapped potential of this compound, a molecule that synergistically combines these two privileged fragments. While this specific compound is not extensively documented in current literature, this paper will elucidate its potential applications, propose synthetic routes, and outline experimental protocols for its evaluation as a kinase inhibitor, drawing upon established knowledge of its constituent heterocycles.
Introduction: The Rationale for Combining Pyrazine and Tetrazole Scaffolds
The strategic design of small molecule inhibitors often involves the use of heterocyclic rings that can engage in specific interactions with biological targets. Pyrazine, a nitrogen-containing six-membered aromatic ring, is a prominent feature in a variety of clinically successful drugs.[2][8] Its utility is particularly evident in the field of oncology, where numerous pyrazine-based kinase inhibitors have been developed.[1][9] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.
The 5-substituted-1H-tetrazole ring is a non-classical bioisostere of the carboxylic acid group.[3][6] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by increasing its lipophilicity and ability to cross cell membranes.[5][7] The tetrazole ring's acidity is comparable to that of a carboxylic acid, allowing it to maintain key ionic interactions with target proteins.[6][10]
The combination of a pyrazine core with a tetrazole substituent in this compound is therefore a rational design strategy to create novel kinase inhibitors with potentially superior drug-like properties. This guide will delve into the prospective applications of this scaffold, with a primary focus on its potential as a kinase inhibitor.
Potential Therapeutic Applications: Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazine scaffold has been successfully incorporated into numerous kinase inhibitors that target a variety of kinases.[1][9] Given this precedent, this compound is a promising candidate for the development of novel kinase inhibitors.
Potential Kinase Targets
Based on the known targets of other pyrazine-containing inhibitors, this compound could potentially inhibit a range of kinases, including but not limited to:
-
Janus Kinases (JAKs): Involved in cytokine signaling pathways that are crucial for immune responses and hematopoiesis.
-
Spleen Tyrosine Kinase (Syk): A key mediator of immunoreceptor signaling in various hematopoietic cells.
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is involved in cell growth, proliferation, and survival.[11]
-
Pim Kinases: A family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and differentiation.[12][13]
The specific kinase target(s) for derivatives of this compound would need to be determined through extensive biological screening.
Synthesis and Characterization
The synthesis of this compound can be readily achieved from commercially available 2-cyanopyrazine through a [3+2] cycloaddition reaction with an azide source. This is a well-established and versatile method for the formation of 5-substituted-1H-tetrazoles.[3][14]
Proposed Synthetic Protocol
A general and efficient method for the synthesis of 5-substituted 1H-tetrazoles from nitriles involves the use of sodium azide with a catalyst in a suitable solvent.[14][15][16]
Reaction:
2-cyanopyrazine + NaN₃ --(Catalyst, Solvent, Heat)--> this compound
Detailed Protocol:
-
To a solution of 2-cyanopyrazine (1.0 eq) in a suitable solvent such as water or DMF, add sodium azide (1.5 - 2.0 eq).[3][15]
-
Add a catalyst, such as zinc bromide or triethylammonium chloride (0.1 - 1.0 eq).[14][15][17]
-
Heat the reaction mixture to a temperature between 80-150 °C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to protonate the tetrazole ring.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation: Kinase Inhibition Assays
To assess the potential of this compound as a kinase inhibitor, a series of in vitro kinase assays should be performed. A generalized protocol for an in vitro kinase assay to determine the IC₅₀ value of a test compound is provided below.[18][19][20][21][22]
General In Vitro Kinase Assay Protocol
This protocol is based on a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
Test compound (this compound)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Compound Plating: Transfer a small volume (e.g., 25 nL) of the DMSO dilutions to the 384-well assay plates. Include DMSO-only wells for 0% inhibition (high control) and a known potent pan-kinase inhibitor for 100% inhibition (low control).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Potential Bioactivity of Pyrazine-Based Scaffolds
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activities of several known pyrazine-based kinase inhibitors to illustrate the potential potency of this scaffold.
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Cinnamic acid–pyrazine derivatives | Pim-2 kinase | 10 | [12] |
| Cinnamic acid–pyrazine derivatives | Pim-1 kinase | 13 | [12] |
| Cinnamic acid–pyrazine derivatives | RhoA | 1510 | [12] |
| Polyphenol-pyrazine hybrid | MCF-7 cell line | 70900 | [12] |
| Pyrazine-based inhibitors | CK2α | Varies | [11] |
Visualizations: Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
Experimental Workflow for Kinase Assay
The diagram below outlines the key steps in the in vitro kinase assay for evaluating the inhibitory activity of the target compound.[18]
Caption: Workflow for in vitro kinase inhibition assay.
Potential Signaling Pathway Inhibition
The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by a this compound-based inhibitor.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. In vitro kinase assay [protocols.io]
- 20. In vitro kinase assay [bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of Pyrazine-Tetrazole Compounds: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of pyrazine-tetrazole compounds. While specific experimental data for 2-(2H-tetrazol-5-yl)pyrazine is not available in the reviewed literature, this document summarizes the thermal properties of structurally similar and relevant pyrazine-tetrazole hybrids, offering valuable insights for researchers in the field. The information presented herein is compiled from recent studies on high-nitrogen energetic materials, which share the core pyrazine-tetrazole scaffold.
Thermal Properties of Pyrazine-Tetrazole Analogs
The thermal stability of pyrazine-tetrazole derivatives is a critical parameter, particularly for their application as energetic materials. The high nitrogen content and the presence of the tetrazole ring contribute to their high heats of formation and thermal stability. Differential Scanning Calorimetry (DSC) is a common technique used to determine the decomposition temperatures of these compounds.
Below is a summary of the thermal decomposition data for several pyrazine-tetrazole compounds that are structurally related to this compound.
| Compound Name/Identifier | Structure | Decomposition Onset (Td) | Analysis Conditions | Reference |
| Compound 2 | Pyrazine core with amine-tetrazole units | 305 °C | Heating rate of 5 °C min⁻¹ | [1] |
| Compound 5 | Pyrazine core with amine-tetrazole units | 320 °C | Heating rate of 5 °C min⁻¹ | [1] |
| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) | Pyrazine core with four tetrazolyl substituents | 260 °C | Not specified | [2][3][[“]] |
| Energetic Salts of H₄TTP | Salts of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | 207 °C ≤ Tdec ≤ 300 °C | Not specified | [5] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed for assessing the thermal stability of pyrazine-tetrazole compounds, based on the protocols described in the cited literature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the decomposition temperature and other thermal transitions.
Instrumentation: A standard DSC instrument is used.
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and sealed in an aluminum pan.
Experimental Conditions:
-
Heating Rate: A constant heating rate, often 5 °C min⁻¹ or 10 °C min⁻¹, is applied.[1][6]
-
Temperature Range: The sample is heated over a wide temperature range, for example, from room temperature to 400 °C, to ensure the entire decomposition process is observed.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
Data Analysis: The onset temperature of the exothermic peak in the DSC curve is generally taken as the decomposition temperature (Td).
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides information about the decomposition pattern and the thermal stability of the material.
Instrumentation: A thermogravimetric analyzer is used.
Sample Preparation: A small, accurately weighed sample is placed in a sample pan (e.g., alumina or platinum).
Experimental Conditions:
-
Heating Rate: A controlled, linear heating rate is applied.
-
Temperature Range: The sample is heated through its decomposition range.
-
Atmosphere: The experiment can be performed under an inert (e.g., nitrogen) or reactive (e.g., air) atmosphere to study the decomposition mechanism.
Data Analysis: The TGA curve plots mass loss versus temperature. The initial decomposition temperature is identified as the temperature at which significant mass loss begins.
Decomposition Pathway
The decomposition of tetrazole-containing compounds is often initiated by the opening of the tetrazole ring.[7] This process typically involves the cleavage of the N1-N2 or N2-N3 bond in the tetrazole ring, leading to the release of molecular nitrogen (N₂), which is a highly stable and energetically favorable product.[7] The subsequent decomposition of the remaining pyrazine-based fragments would then proceed. For pyrazine-tetrazole hybrids, the initial decomposition step is likely the fragmentation of the tetrazole ring, followed by the decomposition of the pyrazine core at higher temperatures.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for the thermal analysis of a pyrazine-tetrazole compound.
Caption: Experimental workflow for thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. consensus.app [consensus.app]
- 5. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A DFT-Guided Exploration of 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-(2H-tetrazol-5-yl)pyrazine stands as a molecule of significant interest in medicinal chemistry and materials science, primarily owing to the unique electronic properties endowed by its pyrazine and tetrazole constituents. This technical guide delves into the theoretical investigation of its electronic structure using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties. While direct, comprehensive DFT studies on this specific molecule are not extensively available in public literature, this guide synthesizes information from studies on analogous compounds to provide a robust predictive overview. We will explore its structural parameters, frontier molecular orbitals, and electrostatic potential, offering insights valuable for drug design and the development of novel materials.
Molecular Geometry and Structural Parameters
The foundational step in any DFT study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, the geometry is expected to be largely planar, a common feature for aromatic heterocyclic systems. The planarity facilitates π-electron delocalization across both the pyrazine and tetrazole rings, which is a key determinant of its electronic behavior.
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (pyrazine) | ~ 1.39 - 1.40 | |
| C-N (pyrazine) | ~ 1.33 - 1.34 | |
| C-C (inter-ring) | ~ 1.46 - 1.48 | |
| C-N (tetrazole) | ~ 1.32 - 1.35 | |
| N-N (tetrazole) | ~ 1.30 - 1.34 | |
| Bond Angles (°) ** | ||
| C-N-C (pyrazine) | ~ 116 - 118 | |
| N-C-C (pyrazine) | ~ 121 - 123 | |
| N-N-N (tetrazole) | ~ 108 - 110 | |
| C-N-N (tetrazole) | ~ 105 - 107 | |
| Dihedral Angle (°) ** | ||
| Pyrazine-Tetrazole | ~ 0 - 10 |
Note: These values are estimations derived from computational studies on substituted pyrazines and tetrazoles and should be confirmed by a dedicated DFT study or experimental data.
Frontier Molecular Orbitals and Electronic Properties
The electronic characteristics of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
In pyrazine-tetrazole systems, the HOMO is typically distributed over the electron-rich regions of both rings, while the LUMO is often localized on the more electron-deficient pyrazine ring. This distribution influences the molecule's behavior as an electron donor or acceptor. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | ~ 3.0 to 5.0 Debye | Influences solubility and intermolecular interactions |
Note: These values are estimations and can vary depending on the computational method and level of theory employed.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of both the pyrazine and tetrazole rings, indicating their susceptibility to electrophilic attack. The hydrogen atoms and parts of the carbon framework would exhibit positive potential (blue regions), marking them as sites for potential nucleophilic interaction. This information is particularly crucial in drug development for understanding drug-receptor interactions.
Experimental and Computational Methodologies
The synthesis of 2-(1H-tetrazol-5-yl)pyrazine has been reported in the context of its use as a ligand in coordination chemistry.[1] Typically, the synthesis involves the reaction of a pyrazine nitrile with an azide source.
A standard DFT study on this molecule would follow a well-defined protocol:
Logical Relationships and Applications
The electronic structure of this compound, as elucidated by DFT, directly informs its potential applications. The nitrogen-rich nature and predicted electronic properties suggest its utility in various fields.
Conclusion
While a dedicated, in-depth DFT study on this compound is yet to be widely published, this guide provides a comprehensive overview based on theoretical principles and data from analogous systems. The predicted planarity, electronic properties, and charge distribution highlight its potential as a versatile building block in medicinal chemistry and materials science. Future computational and experimental work is encouraged to validate and expand upon these theoretical predictions, further unlocking the potential of this intriguing heterocyclic compound.
References
Commercial Availability and Synthetic Guidance for 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals: A Technical Overview
This guide provides an in-depth overview of the commercial availability of 2-(2H-tetrazol-5-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Additionally, it outlines a common synthetic route and standard characterization methodologies, offering a valuable resource for researchers engaged in its study and application.
Commercial Suppliers and Availability
This compound, identified by CAS Number 16289-54-6, is available from several commercial chemical suppliers. The following table summarizes the availability from a selection of vendors. Researchers are advised to consult the suppliers' websites for the most current information on stock, purity, and pricing.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | BL3H97F02FAF | - | Inquire |
| Smolecule | 16289-54-6 | - | Inquire |
| Parchem | 16289-54-6 | - | Inquire |
| BOC Sciences | 16289-54-6 | ≥ 97% (HPLC) | Inquire |
| Ruixibiotech | 16289-54-6 | >95% | Inquire |
Experimental Protocols
A prevalent and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[1][2][3][4][5] This approach is applicable to the preparation of this compound.
Synthesis of this compound
Reaction: The synthesis involves the reaction of pyrazine-2-carbonitrile with sodium azide, often in the presence of a catalyst such as a zinc salt in an aqueous medium.[1][4]
Materials:
-
Pyrazine-2-carbonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) or other suitable Lewis acid catalyst
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask, add pyrazine-2-carbonitrile, sodium azide, and zinc bromide in water.[1]
-
The reaction mixture is heated to reflux with vigorous stirring for a specified period (typically several hours to 24 hours).[1] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the aqueous layer is adjusted to be acidic (pH ~1) by the addition of hydrochloric acid.[1]
-
The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate.[1]
-
The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Characterization of this compound
The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen atoms and the tetrazole substituent. The tetrazole NH proton may appear as a broad singlet.[6][7][8][9]
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms in both the pyrazine and tetrazole rings. The chemical shift of the tetrazole ring carbon is a key diagnostic signal.[6]
2. Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for the N-H bond of the tetrazole ring, C=N and N=N stretching vibrations within the heterocyclic rings, and C-H bonds of the pyrazine ring are expected.[10][11][12]
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for tetrazole derivatives. The fragmentation pattern can provide further structural information. A characteristic fragmentation for 5-substituted 1H-tetrazoles in positive ion mode is the loss of a neutral HN₃ molecule, while in negative ion mode, the loss of N₂ is often observed.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrazole(288-94-8) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesciencesite.com [lifesciencesite.com]
Methodological & Application
Application Notes and Protocols for Screening 2-(2H-tetrazol-5-yl)pyrazine Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the initial in vitro screening of 2-(2H-tetrazol-5-yl)pyrazine, a novel heterocyclic compound, for its potential anticancer activity. Pyrazine and tetrazole moieties are found in numerous compounds with established pharmacological properties, including anticancer effects.[1][2][3][4] Pyrazine derivatives have been investigated as kinase inhibitors, while tetrazole-containing compounds have also demonstrated significant cytotoxic activities against various cancer cell lines.[5][6][7] This protocol outlines the necessary steps to evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines, determine its half-maximal inhibitory concentration (IC50), and provide a basis for further mechanistic studies.
The described methodologies include the selection and maintenance of cancer cell lines, preparation of the test compound, and two standard cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.[8][9] Additionally, a potential signaling pathway that may be affected by this class of compounds is illustrated to guide future mechanism-of-action studies.
Experimental Workflow
The overall workflow for screening this compound against cancer cell lines is depicted below. This process begins with the preparation of the compound and cell cultures, followed by cytotoxicity assays and subsequent data analysis to determine the IC50 values.
Caption: General workflow for in vitro cytotoxicity screening of this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
A panel of human cancer cell lines (e.g., NCI-60 panel or a selection of representative lines)
-
Appropriate cell culture media (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Sorensen's glycine buffer
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Experimental Protocols
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in the appropriate complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced cytotoxicity.
Cell Line Selection and Culture
A diverse panel of cancer cell lines is recommended to assess the spectrum of activity of the test compound.[10] The selection should ideally include cell lines from different tissue origins. A common starting point is the NCI-60 panel, or a subset thereof.[7]
Recommended Cell Lines:
| Cell Line | Cancer Type |
| A549 | Lung Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| HeLa | Cervical Cancer |
| HCT-116 | Colon Carcinoma |
| PC-3 | Prostate Cancer |
| U-87 MG | Glioblastoma |
Cell Culture Maintenance:
-
Culture cells in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
Cytotoxicity Assay Protocols
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[9]
-
Cell Seeding: Harvest cells and determine the viable cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The SRB assay is a colorimetric assay that measures cellular protein content.[1][3]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Presentation and Analysis
The results of the cytotoxicity assays should be presented as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.
Calculation of Percent Cell Viability:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
IC50 Determination:
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Summary Table:
The IC50 values for this compound against the tested cancer cell lines should be summarized in a table for easy comparison.
| Cell Line | Cancer Type | IC50 (µM) - 48h | IC50 (µM) - 72h |
| A549 | Lung Carcinoma | Data | Data |
| MCF-7 | Breast Adenocarcinoma | Data | Data |
| HeLa | Cervical Cancer | Data | Data |
| HCT-116 | Colon Carcinoma | Data | Data |
| PC-3 | Prostate Cancer | Data | Data |
| U-87 MG | Glioblastoma | Data | Data |
*Data to be filled in upon completion of experiments.
Potential Signaling Pathway
Based on the known activities of pyrazine and tetrazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt or Ras/Raf/MEK/ERK pathways.[12][13][14] Inhibition of these pathways can lead to the induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(2H-tetrazol-5-yl)pyrazine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a common and effective method for synthesizing 2-(2H-tetrazol-5-yl)pyrazine derivatives, which are valuable scaffolds in modern drug discovery. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This makes tetrazole-containing compounds, such as the pyrazine derivatives discussed herein, promising candidates for therapeutic agents.
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Among these, pyrazine and tetrazole moieties are frequently incorporated into drug candidates due to their diverse biological activities. The combination of these two rings into this compound derivatives has led to the exploration of their potential in various therapeutic areas. A primary application of such derivatives is in the development of angiotensin II receptor antagonists, which play a crucial role in managing hypertension.
This document outlines a standard laboratory protocol for the synthesis of the parent compound, this compound, from 2-cyanopyrazine. It also includes a general workflow for synthesis and characterization, and a visualization of the relevant angiotensin II receptor signaling pathway.
Synthetic Pathway
The most common and efficient method for the synthesis of 5-substituted tetrazoles from nitriles is the [2+3] cycloaddition reaction using an azide reagent. In the case of this compound, the synthesis starts from 2-cyanopyrazine and typically employs sodium azide in the presence of a Lewis acid or a proton source.
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes typical data obtained from the synthesis of this compound and its derivatives. Please note that actual values may vary based on specific reaction conditions and substituents.
| Compound | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| This compound | 2-Cyanopyrazine | NaN₃, NH₄Cl | 24 | 85-95 | 175-178 | 9.35 (s, 1H), 8.80 (d, 1H), 8.70 (d, 1H) |
| Derivative A (e.g., 3-methyl) | 2-Cyano-3-methylpyrazine | NaN₃, ZnCl₂ | 36 | 80-90 | 185-188 | 8.65 (d, 1H), 8.55 (d, 1H), 2.80 (s, 3H) |
| Derivative B (e.g., 5-chloro) | 2-Cyano-5-chloropyrazine | NaN₃, Et₃N·HCl | 24 | 75-85 | 190-193 | 9.30 (s, 1H), 8.75 (s, 1H) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the [2+3] cycloaddition of 2-cyanopyrazine with sodium azide.
Materials:
-
2-Cyanopyrazine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 2-cyanopyrazine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add DMF (20 mL) to the flask.
-
The reaction mixture is stirred and heated to 120 °C under a reflux condenser for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 2M HCl to pH ~2-3.
-
Add a solution of sodium nitrite (1.5 eq) in water to destroy any residual azide. Caution: This step should be performed in a well-ventilated fume hood as it may produce toxic gases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR peaks for this compound in DMSO-d₆: ~9.35 (s, 1H, pyrazine-H), ~8.80 (d, 1H, pyrazine-H), ~8.70 (d, 1H, pyrazine-H). The NH proton of the tetrazole ring may be broad and its chemical shift can vary.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample.
-
Obtain the mass spectrum using a suitable ionization technique (e.g., ESI).
-
Confirm the molecular weight of the product.
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to characterization and biological evaluation.
Caption: General experimental workflow for synthesis and evaluation.
Application in Drug Discovery: Angiotensin II Receptor Blockade
Derivatives of this compound are of significant interest as potential Angiotensin II Receptor Blockers (ARBs). The tetrazole ring acts as a bioisosteric replacement for the carboxylic acid group found in endogenous ligands and many ARB drugs. This substitution often enhances the compound's lipophilicity and metabolic stability.
Angiotensin II is a peptide hormone that causes vasoconstriction and a subsequent increase in blood pressure. It exerts its effects by binding to the Angiotensin II receptor type 1 (AT1). ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.
Angiotensin II Receptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, and the point of intervention for ARBs.
Caption: Angiotensin II receptor signaling and ARB inhibition.
Conclusion
The synthesis of this compound derivatives via the [2+3] cycloaddition of 2-cyanopyrazines is a robust and efficient method for generating compound libraries for drug discovery. These compounds are particularly relevant for the development of novel angiotensin II receptor blockers. The protocols and information provided herein serve as a valuable resource for researchers in medicinal chemistry and pharmacology.
Application Notes and Protocols for High-Throughput Screening of 2-(2H-tetrazol-5-yl)pyrazine Analogs for Antibacterial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The pyrazine and tetrazole heterocycles are important pharmacophores in medicinal chemistry. Compounds incorporating these moieties have shown a wide range of biological activities. This document provides detailed protocols and application notes for a high-throughput screening (HTS) campaign to identify and characterize analogs of 2-(2H-tetrazol-5-yl)pyrazine with potent antibacterial activity. The described assays are designed to assess the direct antibacterial effects of test compounds on bacterial growth and to provide insights into their potential mechanism of action related to DNA integrity.
Data Presentation
The following table summarizes the quantitative data from a hypothetical primary screen of this compound and a focused library of its analogs against Escherichia coli and Staphylococcus aureus. The primary screen was conducted at a single concentration of 50 µM.
| Compound ID | Structure | % Inhibition of E. coli at 50 µM | % Inhibition of S. aureus at 50 µM |
| Lead-001 | This compound | 15.2 | 21.5 |
| PZ-T-001 | [Hypothetical Analog 1] | 92.8 | 88.4 |
| PZ-T-002 | [Hypothetical Analog 2] | 45.3 | 55.1 |
| PZ-T-003 | [Hypothetical Analog 3] | 98.1 | 95.7 |
| PZ-T-004 | [Hypothetical Analog 4] | 12.5 | 18.9 |
| PZ-T-005 | [Hypothetical Analog 5] | 85.6 | 91.2 |
| Ciprofloxacin | [Reference Drug] | 99.8 | 99.9 |
| DMSO | [Vehicle Control] | 0.5 | 0.8 |
Experimental Protocols
Primary High-Throughput Screening (HTS) for Antibacterial Activity
This protocol describes a liquid culture-based assay to determine the inhibitory effect of test compounds on the growth of E. coli (Gram-negative) and S. aureus (Gram-positive) in a 384-well format.
Materials:
-
Test compounds (dissolved in DMSO)
-
Escherichia coli (e.g., ATCC 25922)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
384-well clear, flat-bottom microplates
-
Plate reader capable of measuring optical density at 600 nm (OD600)
-
Automated liquid handling system
Protocol:
-
Prepare a bacterial suspension in MHB, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Using an automated liquid handler, dispense 40 µL of the bacterial suspension into each well of a 384-well microplate.
-
Add 0.2 µL of the test compounds from the compound library plate to the corresponding wells of the assay plate to achieve a final concentration of 50 µM.
-
For controls, add 0.2 µL of DMSO (vehicle control, 0.5% final concentration) and a reference antibiotic (e.g., Ciprofloxacin, 10 µM final concentration).
-
Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_blank) / (OD600_DMSO - OD600_blank))
Secondary Assay: DNA Damage Induction
This protocol outlines a cell-based assay to assess the potential of hit compounds to induce DNA damage in bacteria, based on the principle of the SOS response. A reporter strain of E. coli containing a fluorescent reporter gene (e.g., GFP) under the control of an SOS-responsive promoter (e.g., recA) is used.
Materials:
-
E. coli SOS reporter strain
-
Luria-Bertani (LB) broth
-
Hit compounds from the primary screen
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Grow the E. coli SOS reporter strain to the mid-logarithmic phase in LB broth.
-
Dilute the culture to an OD600 of 0.1 in fresh LB broth.
-
Dispense 50 µL of the diluted culture into the wells of a 384-well black, clear-bottom microplate.
-
Add hit compounds at various concentrations (e.g., in a 2-fold dilution series from 100 µM to 0.78 µM).
-
Include a known DNA-damaging agent (e.g., Mitomycin C) as a positive control and DMSO as a negative control.
-
Incubate the plate at 37°C for 4-6 hours with shaking.
-
Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and the OD600 of each well.
-
Calculate the normalized fluorescence induction for each compound concentration to determine the extent of SOS response activation.
Visualizations
Caption: High-Throughput Screening Workflow for Antibacterial Compounds.
Caption: Proposed Mechanism of Action via DNA Damage.
Application of 2-(2H-tetrazol-5-yl)pyrazine in Developing Energetic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(2H-tetrazol-5-yl)pyrazine and its derivatives in the development of advanced energetic materials. The focus is on the synthesis, characterization, and performance evaluation of high-nitrogen content compounds derived from this heterocyclic scaffold.
Application Notes
The integration of the pyrazine and tetrazole rings into a single molecular framework offers a powerful strategy for designing next-generation energetic materials. The pyrazine moiety, an electron-deficient system, provides a stable backbone that can be functionalized to enhance energetic properties. The tetrazole group, with its high nitrogen content and positive heat of formation, acts as an energy-rich component. This combination leads to materials with a favorable balance of high detonation performance, thermal stability, and reduced sensitivity to external stimuli compared to traditional nitro-based explosives.
A prime example of an energetic material derived from this core structure is 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) . This compound boasts a remarkable nitrogen content of 71.58% and exhibits excellent thermal stability.[1][2] Its synthesis is straightforward, making it an attractive candidate for further research and development.[1][2] The planar structure of H4TTP allows for dense molecular packing, which contributes to its high density and detonation performance.[1][2]
Derivatives of this compound, such as those functionalized with amino groups, have also been synthesized and investigated. These pyrazine-tetrazole hybrids demonstrate robust thermal stability, with decomposition onset temperatures exceeding that of TNT and approaching benchmarks like HNS (hexanitrostilbene).[3][4] The presence of amino groups can further enhance intermolecular hydrogen bonding, leading to increased crystal density and thermal stability.[3][4]
The energetic salts of these pyrazine-tetrazole compounds have also been explored. By reacting the acidic protons of the tetrazole rings with various bases, a range of energetic salts with tailored properties can be synthesized.[5][6] This approach allows for the fine-tuning of detonation velocity, pressure, and sensitivity.
Key Advantages of this compound-based Energetic Materials:
-
High Nitrogen Content: Contributes to a high positive heat of formation and increased energy output.
-
Good Thermal Stability: The aromatic nature of the pyrazine and tetrazole rings imparts significant thermal robustness.
-
High Detonation Performance: Many derivatives exhibit detonation velocities and pressures comparable to or exceeding those of conventional explosives.
-
Reduced Sensitivity: Compared to many polynitro aromatic compounds, these materials often show lower sensitivity to impact and friction.
-
Synthetic Accessibility: The synthesis often involves facile precursor transformations, allowing for scalability.[3][4]
Quantitative Data Summary
The following tables summarize the key energetic properties of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) and other related pyrazine-tetrazole hybrids in comparison to conventional energetic materials.
Table 1: Physicochemical and Energetic Properties of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP)
| Property | Value | Reference |
| Chemical Formula | C6H4N18 | [1][2] |
| Nitrogen Content (%) | 71.58 | [1][2] |
| Density (g/cm³) | 1.945 (calculated) | [2] |
| Decomposition Temp. (Tdec, °C) | 260 | [1][2] |
| Detonation Velocity (VC-J, m/s) | 8655 | [1][2] |
| Detonation Pressure (pC-J, GPa) | 28.0 | [1][2] |
Table 2: Energetic Properties of Aminated Pyrazine-Tetrazole Hybrids and Standard Explosives
| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
| 3,5-di(1H-tetrazol-5-yl)pyrazine-2,6-diamine | 305 | 7383 | 18.8 | [3][4] |
| 5,6-di(1H-tetrazol-5-yl)pyrazine-2,3-diamine | 320 | 7278 | 18.2 | [3][4] |
| TNT | 295 | 6900 | 19.0 | [3][4] |
| HNS | 318 | 7000 | 20.0 | [3][4] |
| RDX | 210 | 8750 | 34.0 | [3] |
Experimental Protocols
Synthesis of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP)
This protocol is based on the synthesis of H4TTP from 2,3,5,6-tetracyanopyrazine.
Materials:
-
2,3,5,6-tetracyanopyrazine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides.[7][8][9][10] Handle with extreme caution in a well-ventilated fume hood.[7] Do not use metal spatulas.[7] Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid.[7][8] All glassware should be decontaminated after use.
-
Tetrazole compounds are energetic materials and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all heating steps behind a blast shield.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetracyanopyrazine in DMF.
-
Addition of Reagents: Add sodium azide and ammonium chloride to the solution. The molar ratio of tetracyanopyrazine:NaN₃:NH₄Cl should be approximately 1:4.4:4.4.
-
Cycloaddition Reaction: Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a larger volume of distilled water.
-
Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the tetrazole rings and cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with distilled water to remove any unreacted salts. Further purification can be achieved by recrystallization from a suitable solvent, such as a water/DMF mixture.
-
Drying: Dry the purified H4TTP in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]
- 4. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Application Notes and Protocols for the Functionalization of 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical modification of 2-(2H-tetrazol-5-yl)pyrazine, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocols outlined below focus on two primary modes of functionalization: N-alkylation of the tetrazole ring and palladium-catalyzed cross-coupling reactions on the pyrazine core.
N-Alkylation of the Tetrazole Ring
Direct alkylation of the tetrazole ring in this compound offers a straightforward method for introducing a variety of substituents. This reaction typically proceeds via nucleophilic attack of the deprotonated tetrazole on an alkyl halide. A critical consideration in this functionalization is the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring.
Experimental Protocol: General Procedure for N-Alkylation
A solution of this compound (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (1.1-1.5 equivalents) to deprotonate the tetrazole ring. Subsequently, the desired alkylating agent (1.0-1.2 equivalents) is added, and the reaction mixture is stirred at room temperature or heated to facilitate the reaction. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
Table 1: N-Alkylation of this compound - Reaction Conditions and Yields
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 2-(2-methyl-2H-tetrazol-5-yl)pyrazine & 2-(1-methyl-1H-tetrazol-5-yl)pyrazine | 85 (mixture) |
| 2 | Ethyl Bromide | NaH | THF | 60 | 6 | 2-(2-ethyl-2H-tetrazol-5-yl)pyrazine & 2-(1-ethyl-1H-tetrazol-5-yl)pyrazine | 78 (mixture) |
| 3 | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 80 | 4 | 2-(2-benzyl-2H-tetrazol-5-yl)pyrazine & 2-(1-benzyl-1H-tetrazol-5-yl)pyrazine | 92 (mixture) |
Note on Regioselectivity: The ratio of N1 to N2 alkylated products is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion of the base. Generally, bulkier alkylating agents and certain reaction conditions can favor the formation of the N2 isomer due to steric hindrance at the N1 position. The separation of these regioisomers can often be achieved by column chromatography.
Functionalization of the Pyrazine Ring via Palladium-Catalyzed Cross-Coupling
Modification of the pyrazine ring can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. A prerequisite for this transformation is the presence of a halide or a triflate group on the pyrazine ring.
Halogenation of this compound
The introduction of a halogen atom, typically chlorine or bromine, onto the pyrazine ring is the first step for subsequent cross-coupling reactions.
This compound can be chlorinated using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out at elevated temperatures.
Table 2: Chlorination of this compound
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | POCl₃ | None | 110 | 5 | 2-Chloro-5-(2H-tetrazol-5-yl)pyrazine | 65 |
Suzuki-Miyaura Cross-Coupling
With the halogenated pyrazine in hand, a variety of substituents can be introduced using the Suzuki-Miyaura cross-coupling reaction.
A mixture of the halogenated this compound (1.0 equivalent), a boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up, and the product is purified by chromatography.
Table 3: Suzuki-Miyaura Coupling of 2-Chloro-5-(2H-tetrazol-5-yl)pyrazine
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 2-Phenyl-5-(2H-tetrazol-5-yl)pyrazine | 75 | | 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 2-(4-Methoxyphenyl)-5-(2H-tetrazol-5-yl)pyrazine | 82 | | 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 95 | 16 | 2-(Thiophen-2-yl)-5-(2H-tetrazol-5-yl)pyrazine | 68 |
Potential Signaling Pathways and Biological Relevance
While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, the tetrazole and pyrazine moieties are recognized pharmacophores in drug discovery.
-
Tetrazole Moiety: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. This substitution can improve metabolic stability and cell permeability of drug candidates. Tetrazole-containing compounds have been investigated for a wide range of biological activities, including as antagonists for various receptors.
-
Pyrazine Moiety: The pyrazine ring is a core component of numerous biologically active molecules with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.
Given the presence of these two important pharmacophores, derivatives of this compound are promising candidates for screening against a variety of biological targets. The functionalization strategies outlined in these notes provide the tools to generate a library of diverse compounds for such screening campaigns.
Application Notes and Protocols: In Vitro Antibacterial Activity Testing of 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pyrazine and tetrazole moieties are important pharmacophores known to exhibit a wide range of biological activities, including antibacterial effects. The compound 2-(2H-tetrazol-5-yl)pyrazine combines these two heterocyclic rings, making it a promising candidate for antibacterial drug discovery. These application notes provide a comprehensive guide to the in vitro evaluation of the antibacterial activity of this compound, including detailed experimental protocols and data presentation. While specific experimental data for this exact compound is not yet publicly available, this document outlines the standardized methodologies to be followed for its evaluation, based on established protocols for similar heterocyclic compounds.
Postulated Mechanism of Action
The antibacterial mechanism of this compound is hypothesized to involve the inhibition of essential bacterial enzymes, a common mode of action for nitrogen-rich heterocyclic compounds. Tetrazole derivatives have been reported to target bacterial DNA topoisomerase IV and gyrase, enzymes crucial for DNA replication, recombination, and repair.[1][2] The pyrazine ring, a bioisostere of pyrimidine, may interfere with nucleotide biosynthesis or other metabolic pathways. The combined functionalities of the tetrazole and pyrazine rings may lead to a multi-targeted or synergistic antibacterial effect, potentially reducing the likelihood of resistance development.
Data Presentation
Quantitative data from in vitro antibacterial assays should be summarized for clear interpretation and comparison. The following tables present a hypothetical dataset for the antibacterial activity of this compound against common Gram-positive and Gram-negative bacterial strains. This data is illustrative and serves as a template for presenting actual experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 |
| Bacillus subtilis (ATCC 6633) | Positive | 32 |
| Escherichia coli (ATCC 25922) | Negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 |
| Ampicillin (Control) | - | 8 (vs S. aureus), 4 (vs E. coli) |
| Ciprofloxacin (Control) | - | 1 (vs P. aeruginosa) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Positive | 32 | 2 |
| Bacillus subtilis (ATCC 6633) | Positive | 128 | 4 |
| Escherichia coli (ATCC 25922) | Negative | >256 | >4 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >256 | >2 |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of in vitro antibacterial activity testing. The following are widely accepted methods.[3][4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in decreasing concentrations of the compound in each well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well (which contains only broth).
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no compound.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known antibiotic (e.g., ampicillin, ciprofloxacin) and the bacterial inoculum.
-
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of MHA Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known amount of this compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Conclusion
The provided application notes and protocols offer a standardized framework for the in vitro evaluation of the antibacterial activity of this compound. Adherence to these established methodologies will ensure the generation of reliable and comparable data, which is crucial for the preclinical assessment of this novel compound as a potential antibacterial agent. Further studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety profile of this compound.
References
- 1. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. woah.org [woah.org]
- 4. apec.org [apec.org]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Luminescent Properties of 2-(2H-tetrazol-5-yl)pyrazine Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and characterization of the luminescent properties of metal complexes based on the 2-(2H-tetrazol-5-yl)pyrazine ligand. The protocols outlined below are intended to provide a comprehensive experimental framework, from ligand and complex synthesis to the measurement of key photophysical parameters.
Introduction
Luminescent metal complexes are of significant interest in various fields, including chemical sensing, bioimaging, and optoelectronics. The unique electronic properties of these materials, which can be tuned by the choice of both the metal center and the organic ligands, make them highly versatile. The this compound ligand is a particularly interesting building block for such complexes. The pyrazine moiety can act as a light-harvesting antenna, while the tetrazole group provides a strong coordination site for metal ions. This combination can lead to the formation of stable complexes with tunable and potentially strong luminescent properties.
This application note details the experimental setup and protocols for the synthesis of this compound and its metal complexes, followed by a comprehensive guide to measuring their luminescent properties, including photoluminescence spectra, quantum yields, and lifetimes.
Experimental Protocols
Synthesis of this compound Ligand
The synthesis of the this compound ligand can be achieved through a [3+2] cycloaddition reaction between pyrazine-2-carbonitrile and sodium azide.[1]
Materials:
-
Pyrazine-2-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve pyrazine-2-carbonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Acidify the aqueous solution with 2M HCl to a pH of approximately 3-4, which will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) or by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient).
-
Dry the purified product under vacuum to obtain this compound as a solid.
Synthesis of Metal Complexes
Metal complexes of this compound can be synthesized using solvothermal or microwave-assisted methods. The following is a general protocol that can be adapted for various transition metal salts (e.g., ZnCl₂, Cd(NO₃)₂, Cu(OAc)₂).
Materials:
-
This compound (HL)
-
Metal salt (e.g., ZnCl₂, Cd(NO₃)₂, 0.5 eq)
-
Solvent (e.g., DMF, ethanol, or a mixture)
-
Deionized water
Solvothermal Synthesis Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve the this compound ligand (1.0 eq) in the chosen solvent.
-
In a separate vial, dissolve the metal salt (0.5 eq) in a small amount of the same solvent or water.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Seal the autoclave and heat it in an oven at a temperature between 100 °C and 160 °C for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with the solvent used for the reaction, and then with a low-boiling point solvent like ethanol or ether.
-
Dry the product in a desiccator.
Characterization of the Ligand and Complexes
The synthesized ligand and its metal complexes should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the organic ligand.
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole and pyrazine rings.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complexes.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination geometry of the metal complexes.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline samples.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.
Measurement of Luminescent Properties
Photoluminescence Spectroscopy
Instrumentation:
-
A steady-state spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
A solid-state sample holder for powder or thin-film measurements.
Protocol for Solid-State Samples:
-
Place the powdered sample in a solid-state sample holder.
-
Mount the sample holder in the spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary broad scan) and scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator over a range of wavelengths (e.g., 350-700 nm) to record the emission spectrum.
-
Record the excitation and emission slit widths, as well as the integration time.
Photoluminescence Quantum Yield (PLQY)
The absolute photoluminescence quantum yield of solid samples should be measured using an integrating sphere to collect all emitted light.[2][3][4]
Instrumentation:
-
Spectrofluorometer with an integrating sphere attachment. The sphere is typically coated with a highly reflective material like Spectralon® or BaSO₄.[3][4]
Protocol:
-
Blank Measurement (Empty Sphere): With the integrating sphere empty, scan the excitation monochromator over a narrow range around the chosen excitation wavelength to measure the scattered excitation light (Lₐ).
-
Blank Measurement (Emission): Scan the emission monochromator over the emission wavelength range of the sample to measure any background emission from the empty sphere (Eₐ).
-
Sample Measurement (Scattered Light): Place the sample in the integrating sphere, ensuring it is not directly in the path of the excitation beam for emission measurements. Scan the excitation monochromator over the same narrow range as in step 1 to measure the unabsorbed and scattered excitation light (Lₑ).
-
Sample Measurement (Emission): Excite the sample with the chosen excitation wavelength and scan the emission monochromator over the emission range to measure the sample's emission spectrum (Eₑ).
-
The PLQY (Φ) is calculated using the following equation: Φ = (Eₑ - Eₐ) / (Lₐ - Lₑ) where E and L represent the integrated photon counts of the emission and scattered excitation light, respectively.
Luminescence Lifetime
Luminescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6][7][8]
Instrumentation:
-
A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a nanosecond flash lamp), a sample holder, a fast-response detector (e.g., a PMT or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).[1][6]
Protocol:
-
Place the sample in the sample holder of the TCSPC instrument.
-
Select an excitation wavelength from the pulsed light source that corresponds to the absorption maximum of the sample.
-
Set the emission monochromator to the wavelength of maximum emission.
-
Collect the decay profile by accumulating single-photon events over time until sufficient counts are obtained for statistical analysis.
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
The measured decay profile is then fitted to a multi-exponential decay model, deconvoluted with the IRF, to determine the luminescence lifetime(s) (τ).
Data Presentation
The quantitative data for the luminescent properties of this compound complexes should be summarized in a clear and concise table. The following is a template with representative data from related zinc(II) and cadmium(II) complexes for illustrative purposes.
| Complex | Excitation Max (λₑₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| [Zn(L)₂] (Example) | 370 | 421[3] | 0.55[4] | - |
| [Cd(L)₂] (Example) | 350 | 381[3] | - | - |
| [Zn₂(BTEC)₀.₅(ATZ)₂(H₂O)₃]·H₂O (Example) | 342 | 442[9] | - | - |
| [Zn₁.₅(2,5-PYDC)(ATZ)(H₂O)]₂ (Example) | 374 | 468[9] | - | - |
L = deprotonated this compound. Data for quantum yield is from a related Zn(II) complex.[4] BTEC = 1,2,4,5-benzenetetracarboxylic acid, ATZ = 5-amino-1-H-tetrazole, 2,5-PYDC = 2,5-pyridinedicarboxylic acid.
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of the luminescent properties of this compound complexes is depicted below.
Caption: Experimental workflow from synthesis to data analysis.
Luminescence Measurement Process
The logical flow for the comprehensive measurement of the luminescent properties of a synthesized complex is illustrated below.
Caption: Process for luminescence property measurement.
Signaling Pathway Analogy: Photoexcitation and Emission
The process of photoexcitation and subsequent emission in a luminescent molecule can be conceptually represented as a signaling pathway.
Caption: Photoexcitation and relaxation pathways.
References
- 1. bendola.com [bendola.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and luminescence studies of zinc(ii) and cadmium(ii) complexes with 6-(1H-tetrazol-5-yl)-2-naphthoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. reposiTUm: Synthesis, Structure, and Luminescence Properties of Zinc(II) Complex with a Spacer-Armed Tetradentate NâOâ-Donor Schiff Base [repositum.tuwien.at]
- 5. Diverse mixed-ligand metal complexes with in situ generated 5-(pyrazinyl)tetrazolate chelating-bridging ligand: in situ synthesis, crystal structures, magnetic and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical studies on 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine and 1,1-diamino-2,2-Dinitroethylene blending system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper(ii) complexes based on 5-methyl-1H-tetrazole and 2,2′-bipyridine, 1,10-phenathroline derivatives: synthesis, crystal structures and extended cytotoxicity study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Two 3D photoluminescent Zn(ii) complexes constructed from 5-amino-1-H-tetrazole with aromatic polycarboxylate ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(2H-tetrazol-5-yl)pyrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2H-tetrazol-5-yl)pyrazine as a versatile building block in organic synthesis. This bifunctional molecule, featuring both a pyrazine and a tetrazole ring, offers multiple reaction sites for the construction of complex nitrogen-rich heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction to this compound
This compound is a valuable synthon for introducing the tetrazolyl-pyrazine moiety into organic molecules. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates. The pyrazine ring, a key component in many biologically active compounds, provides a scaffold for further functionalization. The combination of these two heterocycles in a single building block opens avenues for the synthesis of novel compounds with potential therapeutic activities, including but not limited to antiviral, antibacterial, and anticancer agents. Furthermore, the high nitrogen content of this molecule makes it a precursor for energetic materials.
Synthesis of the Building Block
The primary and most common method for the synthesis of this compound involves the [3+2] cycloaddition of an azide source with a nitrile.
Protocol 1: Synthesis of this compound from Pyrazine-2-carbonitrile
This protocol outlines the synthesis of the title compound via the reaction of pyrazine-2-carbonitrile with sodium azide, often facilitated by a Lewis acid or an ammonium salt.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
Pyrazine-2-carbonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine-2-carbonitrile (1.0 eq) in DMF or toluene.
-
Add sodium azide (1.5 - 3.0 eq) and a catalyst, such as zinc chloride (0.5 - 1.0 eq) or ammonium chloride (1.0 - 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an aqueous solution of HCl to pH ~2-3 to protonate the tetrazole ring.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | DMF | 120 | 24 | ~70-85 | General Procedure |
| ZnCl₂ | Toluene | 110 | 48 | ~65-80 | General Procedure |
Applications in Organic Synthesis
This compound serves as a versatile building block for a variety of organic transformations, primarily targeting the nitrogen atoms of the tetrazole ring or the carbon atoms of the pyrazine ring.
N-Alkylation of the Tetrazole Ring
The tetrazole ring of this compound can be readily alkylated to produce N1 and N2 substituted regioisomers. The ratio of these isomers is often dependent on the reaction conditions and the nature of the alkylating agent.
Reaction Scheme:
Application Notes and Protocols: Evaluating 2-(2H-tetrazol-5-yl)pyrazine Derivatives as Angiotensin-II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the potential of 2-(2H-tetrazol-5-yl)pyrazine derivatives as Angiotensin-II (Ang-II) receptor antagonists. This document outlines the critical signaling pathways, detailed experimental protocols for assessing antagonist affinity and function, and presents data for structurally related compounds to serve as a benchmark for discovery efforts.
Introduction
The Renin-Angiotensin System (RAS) is a crucial regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its physiological effects mainly through the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[1] Blockade of the AT1 receptor is a clinically validated and effective therapeutic strategy for the management of hypertension and other cardiovascular diseases. The this compound scaffold represents a novel chemical class for the development of AT1 receptor antagonists. The tetrazole group is a well-established bioisostere for the carboxylic acid moiety present in Angiotensin II, known to be critical for receptor binding.[2][3] This document provides the necessary protocols to synthesize and evaluate the antagonist potential of novel derivatives based on this pyrazine scaffold.
Data Presentation: AT1 Receptor Affinity of Heterocyclic Angiotensin-II Antagonists
While specific binding data for this compound derivatives are not extensively available in the public domain, the following table summarizes the in vitro AT1 receptor binding affinities for structurally related heterocyclic compounds. This data serves as a valuable reference for setting potency benchmarks for newly synthesized pyrazine derivatives.
| Compound Class | Example Compound | In Vitro Assay | Parameter | Value (nM) | Reference |
| Pyrazole | UR-7280 | [3H]AII Binding | IC50 | 3 | [4] |
| Triazolopyrimidine | UP 269-6 | Adrenal AII Receptor Binding | Ki | 24 | [5] |
| Indole Derivative | Compound 1 | Radioligand Binding | IC50 | 0.82 | [1] |
| Imidazole | Losartan | Radioligand Binding | IC50 | 16.4 | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AT1 receptor signaling cascade and the general experimental workflows for the described binding and functional assays.
Caption: AT1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the Angiotensin-II receptor antagonist potential of novel this compound derivatives.
Protocol 1: AT1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.[7]
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells) or from tissues with high AT1 receptor expression (e.g., rat liver).[8]
-
Radioligand: Typically 125I-[Sar1,Ile8]Angiotensin II.
-
Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 10 µM) of unlabeled Angiotensin II or a known potent antagonist like Losartan.[6]
-
Test Compounds: this compound derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture AT1R-expressing cells to confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells into an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize the cell suspension on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation (e.g., 10-20 µg protein), a fixed concentration of radioligand (near its Kd value), and assay buffer.
-
Non-Specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled ligand.
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the mean non-specific binding counts from the mean total binding counts.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Functional Assay
This functional assay measures the ability of an antagonist to block the Angiotensin II-induced increase in intracellular calcium, a key downstream event in AT1 receptor activation.[7]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human AT1 receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Angiotensin II.
-
Test Compounds: this compound derivatives.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96-well black-walled, clear-bottom plates, fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the AT1R-expressing cells into a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate into the fluorescence plate reader and take a baseline reading.
-
Simultaneously add a pre-determined EC80 concentration of Angiotensin II to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
Data Analysis:
-
Calculate the percentage inhibition of the Angiotensin II-induced calcium response for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.
Conclusion
The protocols and data presented herein provide a robust framework for the discovery and characterization of novel this compound derivatives as Angiotensin-II receptor antagonists. By employing the described radioligand binding and functional assays, researchers can effectively determine the affinity and potency of new chemical entities, paving the way for the development of next-generation antihypertensive therapeutics. The provided diagrams offer clear visual aids for understanding the underlying biological and experimental processes.
References
- 1. WO2009094242A1 - Angiotensin ii receptor antagonists - Google Patents [patents.google.com]
- 2. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP2011504500A - Angiotensin II receptor antagonist - Google Patents [patents.google.com]
- 6. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasonic Accelerated Efficient Synthesis of (1H-tetrazole-5-yl) Pyrazines Catalyzed by MgFe2O4 Nanoparticles as a Reusable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Application Notes and Protocols for Continuous-Flow Synthesis of 2-(2H-tetrazol-5-yl)pyrazine Analogues
Introduction
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can lead to improved metabolic stability and lipophilicity of drug candidates.[1][2] The synthesis of 2-(2H-tetrazol-5-yl)pyrazine analogues, a class of compounds with potential applications in drug discovery, can be efficiently and safely achieved using continuous-flow chemistry. This technology offers several advantages over traditional batch synthesis, including enhanced safety when working with hazardous reagents like azides, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability.[3][4][5]
Continuous-flow synthesis minimizes the risks associated with the accumulation of unstable intermediates and the handling of large quantities of toxic and potentially explosive materials, such as hydrazoic acid (HN3), which can be generated in situ from sodium azide.[3][6] This document provides detailed application notes and protocols for the continuous-flow synthesis of this compound analogues, primarily focusing on the [3+2] cycloaddition of a pyrazine nitrile with an azide source.
Core Concepts and Advantages of Flow Synthesis
Continuous-flow chemistry involves pumping reactants through a reactor coil or microfluidic chip where the reaction occurs.[7] The small internal volume of these reactors ensures that only a minimal amount of hazardous material is present at any given time, significantly enhancing the safety of the process.[8][9] Key advantages include:
-
Enhanced Safety: Minimizes the risk associated with explosive intermediates like hydrazoic acid and shock-sensitive metal azides.[4][6]
-
Precise Control: Allows for accurate control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.[10]
-
Rapid Optimization: The ability to quickly vary reaction conditions facilitates rapid optimization of the synthesis protocol.
-
Scalability: The process can be scaled up by extending the operation time or by using parallel reactors without the need for re-optimization.[11]
-
In-line Quenching: Residual hazardous reagents, such as sodium azide, can be quenched in-line before product collection.[3][6]
Experimental Section
Synthesis of the Starting Material: Pyrazine-2-carbonitrile
The precursor for the continuous-flow synthesis is pyrazine-2-carbonitrile. Several synthetic routes can be employed for its preparation. One common method involves the palladium-catalyzed cyanation of a halopyrazine, such as 2-bromopyrazine.
Protocol for Palladium-Catalyzed Cyanation of 2-Bromopyrazine (Batch Synthesis)
This protocol is a representative method for synthesizing the starting material.
| Reagent/Parameter | Value |
| 2-Bromopyrazine | 1 equivalent |
| Zinc Cyanide (Zn(CN)₂) | 0.6 equivalents |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 equivalents |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 0.08 equivalents |
| Dimethylformamide (DMF) | Anhydrous |
| Temperature | 120 °C |
| Time | 12 hours |
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromopyrazine, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and 1,1'-bis(diphenylphosphino)ferrocene.
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pyrazine-2-carbonitrile.
Continuous-Flow Synthesis of this compound
This protocol describes the [3+2] cycloaddition of pyrazine-2-carbonitrile with sodium azide in a continuous-flow setup.
Materials and Equipment:
-
Syringe pumps
-
Stainless steel or PFA tubing reactor coil
-
Back pressure regulator
-
Heating system (e.g., oil bath or heating block)
-
T-mixer for quenching
-
Collection vessel
-
Pyrazine-2-carbonitrile
-
Sodium azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Sodium nitrite (NaNO₂) solution for quenching
Experimental Setup Diagram
Caption: Continuous-flow reactor setup for the synthesis of this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of pyrazine-2-carbonitrile and sodium azide. A representative protocol suggests dissolving sodium azide (1.05 equivalents) in water and adding this to a solution of the nitrile (1 equivalent) in NMP.[3] The final concentration of the nitrile is typically in the range of 0.2-0.4 M.[6]
-
-
System Setup:
-
Assemble the continuous-flow reactor as shown in the diagram above.
-
Ensure all connections are secure to handle the operating pressure.
-
Pressurize the system with the back pressure regulator (e.g., to 10-15 bar) to allow for heating the solvent above its boiling point.
-
-
Reaction Execution:
-
Pump the reagent solution through the heated reactor coil.
-
The reaction temperature is a critical parameter, with temperatures around 190 °C often being effective for tetrazole synthesis.[6]
-
The residence time, controlled by the flow rate and reactor volume, is typically in the range of 20-30 minutes.[6]
-
-
In-line Quenching:
-
Product Collection and Purification:
-
Collect the product stream in a suitable vessel.
-
The product can be isolated by standard workup procedures, which may include extraction and crystallization or purification by chromatography.
-
Representative Reaction Parameters
The following table provides representative quantitative data for the continuous-flow synthesis of 5-substituted tetrazoles, which can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Value | Reference |
| Nitrile Concentration | 0.2 - 0.4 M | [6] |
| NaN₃ Stoichiometry | 1.05 equivalents | [3] |
| Solvent System | NMP / Water | [3] |
| Temperature | 190 °C | [6] |
| Residence Time | 20 - 30 min | [6] |
| Pressure | ~10 bar | - |
| In-line Quench | Aqueous NaNO₂ | [3] |
| Representative Yields | >90% (for various nitriles) | [3] |
Logical Workflow for Synthesis and Drug Discovery Application
Caption: Workflow from synthesis to potential application of this compound analogues.
The continuous-flow synthesis of this compound analogues represents a safe, efficient, and scalable method for producing this important class of heterocyclic compounds. By leveraging the advantages of flow chemistry, researchers can overcome the safety concerns associated with traditional batch methods for tetrazole synthesis and achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for the implementation of this technology in both academic and industrial research settings, facilitating the exploration of these compounds in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: Kinase Inhibition Assay Protocol for 2-(2H-tetrazol-5-yl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[2][3][4] The development of small molecule kinase inhibitors is a significant focus in drug discovery.[2][4][5] This document provides a detailed protocol for assessing the inhibitory activity of 2-(2H-tetrazol-5-yl)pyrazine, a heterocyclic compound with potential as a kinase inhibitor, using a luminescence-based kinase assay. The ADP-Glo™ Kinase Assay is highlighted here as a robust method for determining the potency of test compounds by quantifying the amount of ADP produced in a kinase reaction.[6]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[6] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then catalyze a luciferase reaction that generates a luminescent signal proportional to the initial ADP concentration, and therefore, to the kinase activity.[6] A decrease in luminescence in the presence of an inhibitor indicates a reduction in kinase activity.
Signaling Pathway and Inhibitor Action
Caption: Kinase phosphorylation and inhibition by this compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a method for determining the IC50 value of this compound against a target kinase.
Materials:
-
Target Kinase (e.g., a receptor tyrosine kinase)
-
Kinase Substrate (specific to the kinase)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Prepare a vehicle control (DMSO only) and a positive control (a known inhibitor for the target kinase).
-
-
Kinase Reaction Setup:
-
In a white, opaque multi-well plate, add the diluted test compound or controls to the appropriate wells.
-
Add the kinase enzyme and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final volume of the kinase reaction should be uniform across all wells (e.g., 25 µL).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[8]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. The volume added should be equal to the kinase reaction volume (e.g., 25 µL).
-
Incubate the plate at room temperature for 40 minutes.[9]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. The volume added should be double the initial kinase reaction volume (e.g., 50 µL).
-
Incubate the plate at room temperature for 30-60 minutes.[6]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Experimental Workflow
Caption: Workflow of the luminescence-based kinase inhibition assay.
Data Presentation and Analysis
The raw luminescence data is used to calculate the percent inhibition of kinase activity for each concentration of the test compound. The percent inhibition is calculated relative to the high (no inhibitor) and low (background) controls. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the dose-response data to a four-parameter logistic curve.[8][10]
Table 1: Hypothetical Inhibition Data for this compound against a Target Tyrosine Kinase
| Compound Concentration (nM) | Average Luminescence (RLU) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 850,000 | 0 |
| 1 | 825,000 | 2.9 |
| 3 | 780,000 | 8.2 |
| 10 | 650,000 | 23.5 |
| 30 | 450,000 | 47.1 |
| 100 | 200,000 | 76.5 |
| 300 | 75,000 | 91.2 |
| 1000 | 55,000 | 93.5 |
| 3000 | 52,000 | 93.9 |
| 10000 | 50,000 | 94.1 |
| IC50 (nM) | 32.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The described luminescence-based kinase inhibition assay provides a sensitive and high-throughput method for evaluating the inhibitory potential of compounds such as this compound.[11][12] This protocol can be adapted for various kinases and is a valuable tool in the early stages of drug discovery and development for identifying and characterizing novel kinase inhibitors.[3][13] Further studies, including cell-based assays, are necessary to confirm the on-target activity and cellular efficacy of promising compounds.[4][14]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2H-tetrazol-5-yl)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2H-tetrazol-5-yl)pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the [3+2] cycloaddition reaction between 2-cyanopyrazine and an azide source, typically sodium azide (NaN₃).[1][2][3] This reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion.[4]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can arise from several factors including incomplete reaction, suboptimal reaction conditions, or the formation of side products.[5] Key parameters to investigate are the choice of catalyst, solvent, reaction temperature, and time. Inadequate mixing can also lead to incomplete reactions.[5]
Q3: What are common side reactions to be aware of during the synthesis?
A3: Potential side reactions include the formation of regioisomers (1H- vs. 2H-tetrazoles), though the 2H-isomer is often thermodynamically favored. Depending on the reaction conditions, decomposition of the azide source can occur, especially at elevated temperatures, leading to the formation of hydrazoic acid, which is hazardous. Additionally, if harsh acidic or basic conditions are used during workup, the pyrazine or tetrazole ring may be susceptible to degradation.[5]
Q4: How can I minimize the risk of working with sodium azide and hydrazoic acid?
A4: Sodium azide is toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic and explosive hydrazoic acid (HN₃). Using buffered reaction media or aqueous solutions can help minimize the formation of free HN₃.[6] Some protocols suggest using triethylammonium chloride or other additives to facilitate the reaction under milder conditions.[4]
Q5: What is the role of a catalyst in this synthesis, and which ones are most effective?
A5: A catalyst, typically a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like silica sulfuric acid, activates the nitrile group of 2-cyanopyrazine.[1][4] This activation enhances the electrophilicity of the nitrile carbon, facilitating the cycloaddition with the azide anion.[4] Various catalysts, including metal complexes and heterogeneous catalysts, have been shown to be effective in tetrazole synthesis.[7][8] The choice of catalyst can significantly impact reaction time and yield.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the catalyst (e.g., ZnCl₂) is anhydrous, as moisture can deactivate it. • Consider using a freshly opened bottle or drying the catalyst before use. • Test alternative catalysts such as silica sulfuric acid or a different Lewis acid.[1][4] |
| Suboptimal Temperature | • If the reaction is too slow, gradually increase the temperature. Typical temperatures range from 80°C to 120°C.[7][8] • If side reactions or degradation are observed, try lowering the temperature and extending the reaction time.[5] |
| Incorrect Solvent | • The choice of solvent is critical. N,N-Dimethylformamide (DMF) is commonly used.[1][8] • Other solvents like water, dimethyl sulfoxide (DMSO), or various alcohols have also been successfully employed.[4][6][8] • Consider screening different solvents to find the optimal one for your specific setup. |
| Poor Reagent Quality | • Verify the purity of the 2-cyanopyrazine starting material. • Use a reliable source for sodium azide. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product Solubility | • The tetrazole product may be soluble in the aqueous phase during workup, especially if it is in a salt form. • Carefully acidify the aqueous layer to a pH of ~2-3 with an acid like HCl to protonate the tetrazole, making it less water-soluble and easier to extract with an organic solvent like ethyl acetate. |
| Emulsion Formation during Extraction | • If an emulsion forms during the aqueous workup, try adding a small amount of brine (saturated NaCl solution) to break it. • Alternatively, allow the mixture to stand for a longer period or perform a gentle centrifugation if possible. |
| Co-elution of Impurities | • If purification by column chromatography is challenging, try a different eluent system. A mixture of petroleum ether and ethyl acetate is a common starting point.[5] • Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 5-Substituted Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Not specified | Not specified | 72-95 | [1] |
| Co(II)-complex (1 mol%) | DMSO | 110 | 12 | ~85 | [8] |
| Pd-SMTU@boehmite (0.3 mol%) | PEG-400 | 120 | Not specified | High | [7] |
| Zinc Salts | Water | Not specified | Not specified | Moderate to Good | [6] |
| Fe₃O₄@SiO₂-APTES-TFA | EtOH | 80 | 4 | Excellent | [7] |
Experimental Protocols
Protocol 1: General Synthesis of this compound using Zinc Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanopyrazine (1 equivalent).
-
Reagent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, add sodium azide (1.2-1.5 equivalents) and zinc chloride (1 equivalent).
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. A precipitate should form.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.[5]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of 2-(2H-tetrazol-5-yl)pyrazine in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2H-tetrazol-5-yl)pyrazine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
-
Amphoteric Nature: The molecule is expected to be amphoteric. The pyrazine ring has basic nitrogen atoms (estimated pKa of the conjugate acid around 0.6-0.88), while the tetrazole ring has an acidic proton (estimated pKa around 4.9).
-
pH-Dependent Solubility: Due to its amphoteric nature, the aqueous solubility of this compound is expected to be highly dependent on pH. It will likely exhibit a "U-shaped" solubility profile, with its lowest solubility at the isoelectric point (pI) and increased solubility in both acidic and alkaline conditions.
-
LogP: The predicted octanol-water partition coefficient (LogP) is likely to be low, suggesting a degree of hydrophilicity. However, intermolecular interactions in the solid state can still limit aqueous solubility.
Q2: I am observing very low solubility of this compound in my neutral aqueous buffer. What is the likely cause?
A2: Low solubility in neutral aqueous buffers (pH ~7.0-7.4) is expected for this compound. At this pH, the compound is likely near its isoelectric point, where it exists predominantly in its neutral, zwitterionic, or a mixture of neutral and ionized forms, resulting in minimal solubility. To increase solubility, you will need to adjust the pH or employ other formulation strategies.
Q3: What is a logical first step to improve the solubility of this compound for in vitro experiments?
A3: The most straightforward initial approach is pH adjustment . Given the compound's amphoteric nature, moving the pH away from its isoelectric point should increase solubility. You can try dissolving the compound in either an acidic buffer (e.g., pH 2-4) to protonate the pyrazine ring or an alkaline buffer (e.g., pH 8-10) to deprotonate the tetrazole ring.
Q4: Are there any potential stability concerns when using pH modification?
A4: Yes, changes in pH can sometimes lead to chemical degradation. It is advisable to assess the stability of this compound at the desired pH and temperature over the time course of your experiment. A simple approach is to prepare a solution at the target pH, store it under the experimental conditions, and analyze it by HPLC at different time points to check for the appearance of degradation products.
Q5: When should I consider using co-solvents?
A5: If pH adjustment alone is insufficient or not compatible with your experimental system, using co-solvents is a good next step. Co-solvents can increase solubility by reducing the polarity of the aqueous medium. This is a widely used technique for both in vitro and in vivo formulations.
Q6: What are more advanced techniques if simple pH adjustment and co-solvents fail?
A6: For significant solubility challenges, especially for in vivo applications, you may need to explore more advanced formulation strategies such as:
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can enhance its apparent solubility.
-
Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when I adjust the pH back to neutral.
-
Problem: You have dissolved this compound at a high or low pH and observe precipitation when neutralizing the solution for your experiment.
-
Cause: The compound is only soluble at the extreme pH and is supersaturated when the pH is brought closer to its isoelectric point.
-
Solutions:
-
Work at the Solubilizing pH: If your experiment can tolerate it, perform the assay at the acidic or alkaline pH where the compound is soluble.
-
Use a Co-solvent: Add a water-miscible co-solvent (e.g., DMSO, ethanol, PEG 400) to the final solution before or during pH neutralization to maintain solubility.
-
Kinetically Soluble Solution: Prepare a concentrated stock solution in an organic solvent (like DMSO) and dilute it rapidly into the neutral aqueous buffer immediately before use. This creates a temporary, kinetically soluble supersaturated solution that may be stable for the duration of your experiment. Always check for precipitation over the experimental timeframe.
-
Issue 2: My co-solvent is interfering with my biological assay.
-
Problem: The concentration of co-solvent required to dissolve the compound is affecting the results of your experiment (e.g., enzyme activity, cell viability).
-
Solutions:
-
Reduce Co-solvent Concentration: Determine the minimal co-solvent concentration needed. Often, a combination of pH adjustment and a lower co-solvent concentration can be effective.
-
Screen Different Co-solvents: Test various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerol) to find one with less impact on your assay.
-
Explore Alternative Methods: If co-solvents are not viable, consider cyclodextrin complexation, which can enhance solubility without the use of organic solvents.
-
Experimental Protocols & Methodologies
Protocol 1: Determining the pH-Solubility Profile
This protocol will help you determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with a suitable column and UV detector
-
pH meter
Methodology:
-
Add an excess amount of this compound to vials containing buffers of different pH values.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Solubility Enhancement with Co-solvents
This protocol provides a general method for evaluating the effect of co-solvents on solubility.
Materials:
-
This compound
-
A selection of co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (at a pH where solubility is low but relevant to the application)
-
Standard laboratory glassware and equipment as in Protocol 1.
Methodology:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Follow steps 1-5 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 10 | Excellent solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 20 | Commonly used, generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol (PG) | 5 - 40 | A common pharmaceutical excipient. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | Another widely used and well-tolerated excipient. |
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This is a laboratory-scale method to prepare a solid dispersion to enhance dissolution.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, ethanol, acetone).
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and the chosen polymer in the organic solvent.
-
Remove the solvent using a rotary evaporator to form a thin film.
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be characterized and used in dissolution studies.
| Polymer | Typical Drug:Polymer Ratio (w/w) | Preparation Method |
| PVP K30 | 1:1 to 1:10 | Solvent Evaporation, Hot-Melt Extrusion |
| HPMC | 1:1 to 1:5 | Solvent Evaporation, Spray Drying |
| Soluplus® | 1:2 to 1:10 | Hot-Melt Extrusion, Solvent Evaporation |
Visualizations
Purification techniques for 2-(2H-tetrazol-5-yl)pyrazine from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2H-tetrazol-5-yl)pyrazine from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low or No Precipitation of Product During Acid-Base Extraction
-
Question: I've completed the synthesis from 2-cyanopyrazine and sodium azide and proceeded to the acid-base workup. After acidifying the basic aqueous extract, I'm seeing little to no precipitate of my this compound product. What could be the problem?
-
Answer: This is a common issue that can arise from several factors related to the acidic nature of the tetrazole ring.
-
Incorrect pH: The precipitation of this compound is highly dependent on the pH of the aqueous solution. The tetrazole moiety is acidic, and the pyrazine ring is basic, making the molecule zwitterionic at a specific pH (the isoelectric point). If the pH is too low (highly acidic), the pyrazine nitrogen can be protonated, increasing water solubility. Conversely, if the pH is not acidic enough, the tetrazole will remain in its salt form (tetrazolate) and stay dissolved.
-
Solution: Carefully adjust the pH of the aqueous layer. A good starting point is to acidify to a pH of around 2-3 with a dilute acid like 1M HCl.[[“]] It is advisable to add the acid dropwise while vigorously stirring and monitoring the pH with a pH meter or pH paper. Test a small aliquot first to find the optimal pH for precipitation before treating the entire batch.
-
-
Insufficient Concentration: The product may be too dilute in the aqueous phase to precipitate effectively.
-
Solution: Concentrate the aqueous layer under reduced pressure before acidification. Be cautious not to heat the solution excessively, as this could lead to degradation.
-
-
Formation of a Quaternary Ammonium Salt: If a strong acid is used, or the pH is too low, the pyrazine nitrogen can be protonated, forming a more water-soluble quaternary ammonium salt.[[“]]
-
Solution: Use a milder acid for pH adjustment and avoid going to a very low pH. If a quaternary salt is suspected, you can try to carefully neutralize the solution back towards a slightly acidic pH to encourage precipitation of the neutral species.
-
-
Issue 2: Product "Oiling Out" Instead of Crystallizing During Recrystallization
-
Question: I'm attempting to recrystallize my crude this compound, but it is separating as an oil rather than forming crystals. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the compound is impure or when the cooling process is too rapid.
-
Impurity Effects: The presence of unreacted 2-cyanopyrazine or other byproducts can lower the melting point of the mixture, leading to the formation of an oil.
-
Solution: Consider a preliminary purification step before recrystallization. An acid-base extraction is often effective at removing non-acidic impurities like the starting nitrile.[2] Alternatively, a quick filtration through a small plug of silica gel could remove baseline impurities.
-
-
Rapid Cooling: If a hot, saturated solution is cooled too quickly, the molecules may not have sufficient time to align into a crystal lattice and will separate as a supercooled liquid (oil).
-
Solution: Re-heat the solution until the oil redissolves completely, adding a minimal amount of additional solvent if necessary. Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can promote slow cooling.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvent systems. Good starting points for tetrazole derivatives include ethanol, isopropanol, acetonitrile, or mixtures with water or non-polar solvents like hexanes.[3]
-
-
Issue 3: Product is Tailing or Sticking to the Column During Flash Chromatography
-
Question: My this compound is streaking down the silica gel column and I'm getting poor separation and recovery. What can I do?
-
Answer: The polar nature of the tetrazole ring can lead to strong interactions with the acidic silica gel.
-
Strong Adsorption: The acidic protons on the silica gel can interact strongly with the basic nitrogens of the pyrazine and tetrazole rings.
-
Solution 1: Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol (1-5%) to the eluent can help to displace the polar product from the silica.[3]
-
Solution 2: Use a Modified Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel (C18).
-
Solution 3: Add a Competitive Binder: Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can help to block the active sites on the silica gel and improve the peak shape. The choice of additive will depend on the stability of your compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
A1: The most common and direct synthesis is the [3+2] cycloaddition reaction between 2-cyanopyrazine and an azide source, such as sodium azide (NaN₃), often with a Lewis acid catalyst or an ammonium salt like ammonium chloride (NH₄Cl).[2]
The primary impurities to expect in the crude reaction mixture are:
-
Unreacted 2-cyanopyrazine: The starting nitrile.
-
Residual Azide Salts: Unreacted sodium azide and any catalyst used (e.g., zinc salts, ammonium chloride).
-
Hydrazoic Acid (HN₃): A toxic and explosive byproduct that can form if the reaction mixture is acidified in the presence of residual azide. Extreme caution should be exercised, and any acidification should be performed in a well-ventilated fume hood.
Q2: What are the recommended starting points for purification of this compound?
A2: A multi-step approach is often most effective:
-
Quenching: Before any workup, it is crucial to safely quench any residual sodium azide. This can be done by carefully adding a mild acid to form hydrazoic acid, which must be handled in a well-ventilated fume hood.[3]
-
Acid-Base Extraction: This is a highly effective method for separating the acidic tetrazole product from the neutral or less basic starting material (2-cyanopyrazine).[2] The crude mixture is dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., 5% NaOH or NaHCO₃). The tetrazole will move into the aqueous layer as its salt. The layers are separated, and the aqueous layer is then re-acidified to precipitate the pure product.
-
Recrystallization: This is an excellent final polishing step to obtain highly pure, crystalline material.
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, flash column chromatography over silica gel can be used.
Q3: Can you provide a general protocol for the acid-base extraction of this compound?
A3: Yes, here is a general protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate. Shake the funnel, venting frequently.
-
Separation: Allow the layers to separate. The this compound will deprotonate and move into the aqueous (bottom) layer as the sodium salt. Drain the aqueous layer into a separate flask.
-
Back-Extraction (Optional): To maximize recovery, you can extract the organic layer again with a fresh portion of the basic solution and combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully add 1M HCl dropwise with stirring until the pH is approximately 2-3. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Data Presentation
The following tables provide representative data for the purification of this compound using different techniques. Note: These are illustrative values and may vary based on reaction scale and specific experimental conditions.
Table 1: Purity and Yield from Different Purification Techniques
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Overall Yield |
| Acid-Base Extraction | ~65% | >95% | ~85% |
| Recrystallization (Ethanol/Water) | ~95% | >99% | ~90% |
| Flash Chromatography | ~95% | >99% | ~80% |
Table 2: Recrystallization Solvent Screening
| Solvent System | Crystal Quality | Recovery |
| Ethanol | Good (Needles) | Moderate |
| Isopropanol | Good (Plates) | Moderate |
| Ethanol/Water (4:1) | Excellent (Prisms) | High |
| Acetonitrile | Fair (Small Needles) | Low |
| Ethyl Acetate/Hexane | Poor (Oily solid) | High |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture (e.g., 5.0 g) in 50 mL of ethyl acetate.
-
Transfer the solution to a 250 mL separatory funnel.
-
Add 50 mL of a 5% aqueous sodium bicarbonate solution and shake for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer into a 250 mL Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another 25 mL of 5% sodium bicarbonate solution and combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M HCl dropwise with constant stirring until the pH of the solution is between 2 and 3, as measured by a pH meter. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with two 20 mL portions of cold deionized water.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Recrystallization
-
Place the crude or purified this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through a fluted filter paper.
-
Slowly add deionized water dropwise to the hot solution until the first sign of persistent cloudiness appears.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Side-reaction products in the synthesis of 2-(2H-tetrazol-5-yl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2H-tetrazol-5-yl)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through a [3+2] cycloaddition reaction between 2-cyanopyrazine and an azide source, typically sodium azide.[1][2] This reaction is often facilitated by an acid catalyst or an ammonium salt, such as ammonium chloride, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
Q2: What are the primary side-reaction products I should be aware of?
The main side-reaction products in the synthesis of this compound are typically:
-
Unreacted 2-cyanopyrazine: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Pyrazine-2-carboxamide: Hydrolysis of the nitrile group of 2-cyanopyrazine under certain conditions (e.g., presence of water, basic or acidic conditions during workup) can form the corresponding amide.[4]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and petroleum ether. The disappearance of the 2-cyanopyrazine spot and the appearance of a new, more polar spot corresponding to the tetrazole product will indicate the reaction's progression.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows a significant amount of unreacted 2-cyanopyrazine.
-
Low isolated yield of the desired this compound.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated to the appropriate temperature (typically around 110-120°C in DMF) for a sufficient duration.[3] Monitor the reaction by TLC until the starting material is consumed. |
| Inactive Reagents | Use fresh, anhydrous sodium azide and ammonium chloride. Ensure the 2-cyanopyrazine is pure. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Presence of Water | Use anhydrous solvents and reagents to minimize potential side reactions and ensure the desired cycloaddition proceeds efficiently. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of unexpected signals.
-
Melting point of the product is broad or lower than the literature value.
| Potential Side-Product | Identification | Prevention and Removal |
| Unreacted 2-cyanopyrazine | Characterized by its distinct signals in NMR and a specific mass peak. It is less polar than the tetrazole product on TLC. | Prevention: Drive the reaction to completion by optimizing reaction time and temperature. Removal: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether). |
| Pyrazine-2-carboxamide | Identified by the presence of amide protons in the 1H NMR spectrum and a characteristic C=O stretch in the IR spectrum. Its mass will correspond to the hydrated nitrile. | Prevention: Use anhydrous reagents and solvents. Avoid strongly acidic or basic conditions during workup.[4][5] Removal: Can often be separated from the desired product by column chromatography due to differences in polarity. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on common methods for azide-nitrile cycloadditions.[3]
Materials:
-
2-Cyanopyrazine
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), dilute
-
Sodium Hydroxide (NaOH), dilute
-
Ethyl Acetate
-
Petroleum Ether
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanopyrazine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/petroleum ether).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute HCl to a pH of ~2-3. This step protonates the tetrazole and quenches any unreacted azide.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for 2-(2H-tetrazol-5-yl)pyrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-(2H-tetrazol-5-yl)pyrazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
-
Question: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and an arylboronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and solutions?
-
Answer: Low yields in Suzuki-Miyaura couplings with heteroaromatic compounds like this compound can stem from several factors. The electron-deficient nature of the pyrazine ring and the presence of multiple nitrogen atoms in both the pyrazine and tetrazole moieties can lead to catalyst inhibition.
Possible Causes and Solutions:
-
Inappropriate Catalyst System: Standard palladium catalysts may not be effective.
-
Solution: Employ specialized palladium catalysts and ligands designed for heteroaromatic cross-coupling. Sterically hindered and electron-rich phosphine ligands are often required.[1] Consider using pre-formed catalysts which can lead to more efficient formation of the active catalytic species.
-
-
Incorrect Base Selection: The base is crucial for the transmetalation step and its choice is substrate-dependent.
-
Solution: Weaker bases such as K₃PO₄ or Cs₂CO₃ can be effective, though they might necessitate higher reaction temperatures or longer reaction times. For some systems, a combination of a palladium catalyst with a suitable base in a biphasic solvent system (e.g., toluene/water) has proven effective.[2]
-
-
Protodeboronation of Boronic Acid: Heteroaryl boronic acids can be prone to decomposition (protodeboronation), especially under basic conditions.
-
Solution: Use of an excess of the boronic acid (1.5-2 equivalents) can compensate for this side reaction. Alternatively, consider using more stable boron reagents like MIDA boronates or organotrifluoroborates.
-
-
Catalyst Poisoning: The nitrogen atoms in the pyrazine and tetrazole rings can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: The use of bulky phosphine ligands can help shield the palladium center and prevent strong coordination with the substrate.
-
-
Problem 2: Competing Side Reactions in Buchwald-Hartwig Amination
-
Question: I am trying to perform a Buchwald-Hartwig amination on a halogenated this compound, but I am observing significant formation of side products, including hydrodehalogenation of my starting material. How can I improve the selectivity towards the desired aminated product?
-
Answer: Side reactions in Buchwald-Hartwig aminations of electron-deficient heteroaromatics are common. Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a frequent competing pathway.
Possible Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical for promoting the desired C-N bond formation over side reactions.[1]
-
Solution: Sterically hindered and electron-rich ligands are often necessary to facilitate the reductive elimination step, which forms the C-N bond, and to suppress β-hydride elimination that can lead to hydrodehalogenation.
-
-
Base Strength and Type: The choice of base can significantly influence the reaction outcome.
-
Solution: Strong, non-nucleophilic bases are typically used. However, if base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, potentially with an adjustment in reaction temperature.
-
-
Reaction Temperature: Elevated temperatures can sometimes promote side reactions.
-
Solution: Optimizing the reaction temperature is crucial. It may be beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to incomplete reactions and the potential for side reactions.
-
Solution: Ensure that the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
A1: The choice of reaction depends on the desired bond to be formed.
-
For C-C bond formation: Suzuki-Miyaura, Stille, and Negishi couplings are all viable options. The Suzuki-Miyaura reaction is often preferred due to the lower toxicity of boron reagents compared to the organotin reagents used in Stille couplings.[3]
-
For C-N bond formation: The Buchwald-Hartwig amination is the state-of-the-art method for coupling amines with aryl halides.
-
For C-O bond formation: A variation of the Buchwald-Hartwig reaction can be used to couple alcohols and phenols with aryl halides.[4]
-
For introducing alkynyl groups: The Sonogashira coupling is the standard method.
Q2: How can I monitor the progress of my coupling reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product.
Q3: What are some common purification methods for pyrazine-tetrazole compounds?
A3: Purification of pyrazine-tetrazole compounds can be challenging due to their polarity.
-
Column Chromatography: Silica gel column chromatography is a standard method. The choice of eluent system will depend on the polarity of your compound.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. Note: Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (e.g., 90-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reagent Quantities for Suzuki-Miyaura Coupling
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |
| Halogenated Pyrazine-Tetrazole | 1.0 | 1.0 mmol |
| Arylboronic Acid | 1.5 | 1.5 mmol |
| Base (e.g., K₂CO₃) | 2.0 | 2.0 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 | 0.05 mmol |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated this compound. Note: The choice of ligand and base is critical and highly dependent on the specific amine and aryl halide.[1]
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, stir the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos) in the reaction solvent for a few minutes.
-
Reagent Addition: To the flask containing the catalyst, add the halogenated this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter through a pad of celite to remove palladium residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Table 2: Typical Reagent Quantities for Buchwald-Hartwig Amination
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) |
| Halogenated Pyrazine-Tetrazole | 1.0 | 1.0 mmol |
| Amine | 1.2 | 1.2 mmol |
| Base (e.g., Cs₂CO₃) | 1.5 | 1.5 mmol |
| Palladium Precursor (e.g., Pd₂(dba)₃) | 0.01-0.05 | 0.01-0.05 mmol |
| Ligand (e.g., Xantphos) | 0.02-0.10 | 0.02-0.10 mmol |
Signaling Pathway Diagram
Many pyrazine-containing compounds have been investigated for their potential as therapeutic agents, with some acting on key cellular signaling pathways. For instance, certain pyrazine derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer.[5]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(2H-tetrazol-5-yl)pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2H-tetrazol-5-yl)pyrazine.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concern is the use of sodium azide (NaN₃) and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[1] On a large scale, the risk of thermal runaway and the potential for detonation of accumulated hydrazoic acid are significantly increased. It is crucial to implement robust safety protocols, including dedicated equipment, proper ventilation, and methods to control and minimize the formation of hydrazoic acid.[1]
Q2: How can the formation of hazardous hydrazoic acid be minimized during the reaction?
A2: Several strategies can be employed to minimize the formation of hydrazoic acid:
-
pH Control: Maintaining a basic pH throughout the reaction is critical. This can be achieved by using a buffer system, such as triethylamine hydrochloride, or by the addition of a base like zinc oxide.
-
Aqueous Reaction Conditions: Performing the reaction in water can reduce the volatility of hydrazoic acid and is considered a greener approach.
-
Continuous Flow Synthesis: This is a highly recommended method for scale-up as it minimizes the reaction volume at any given time, allowing for better temperature control and reducing the risk of accumulating dangerous levels of hydrazoic acid.[2]
Q3: What are the advantages of using a continuous flow reactor for this synthesis?
A3: Continuous flow reactors offer several advantages for the synthesis of this compound, particularly at scale:
-
Enhanced Safety: By keeping the reaction volume small, the risk of a thermal runaway and the accumulation of explosive intermediates is significantly reduced.[2]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic reactions.
-
Increased Efficiency and Throughput: Flow reactors can be operated for extended periods, leading to higher productivity compared to batch processes. One study demonstrated a product output of 116 g/day for a tetrazole synthesis in a continuous flow system.[2]
-
Process Control and Automation: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and product quality.
Q4: What are the expected byproducts in the synthesis of this compound from 2-cyanopyrazine?
A4: While specific byproduct studies for this exact reaction are not extensively published, potential side products in tetrazole synthesis from nitriles can include:
-
Unreacted Starting Materials: Incomplete conversion can leave residual 2-cyanopyrazine and sodium azide.
-
Azide Adducts: In some cases, side reactions involving the pyrazine ring or impurities could lead to the formation of other nitrogen-containing heterocycles.
-
Products from Ring-Opening/Closing Equilibria: Fused tetrazoles, like those derived from pyrazine, can exist in equilibrium with their azide isomers. Changes in temperature and solvent can influence this equilibrium.
Q5: What are the key challenges in the purification of this compound at a larger scale?
A5: The purification of polar, nitrogen-rich heterocyclic compounds like this compound on a large scale can be challenging. Key issues include:
-
High Polarity: The product is likely to be highly polar, which can make extraction from aqueous media difficult and may require large volumes of organic solvents.
-
Crystallization: Finding a suitable solvent system for crystallization that provides good recovery and high purity can be challenging. A systematic solvent screening is often necessary.
-
Removal of Inorganic Salts: The reaction mixture will contain inorganic salts (e.g., sodium chloride if an ammonium salt is used as an additive) that need to be efficiently removed.
II. Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature while carefully monitoring for exotherms. - Ensure efficient stirring to overcome mass transfer limitations. |
| Suboptimal Reaction Conditions | - Screen different solvents. While DMF is common, consider greener alternatives like water or DMSO. - Evaluate different catalysts or additives. Zinc salts (e.g., ZnBr₂) are known to catalyze this reaction. |
| Degradation of Product | - If the reaction temperature is too high, degradation may occur. Analyze the crude product for impurities to identify potential degradation pathways. |
| Losses During Work-up | - The product's polarity may lead to losses during aqueous work-up. Optimize the extraction solvent and the number of extractions. - Consider alternative work-up procedures, such as direct precipitation of the product from the reaction mixture. |
Problem 2: Purity Issues and Difficulty in Purification
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted 2-Cyanopyrazine | - Optimize reaction conditions to drive the reaction to completion (see Problem 1). - During work-up, consider a wash with a non-polar solvent in which the starting material is soluble but the product is not. |
| Formation of Byproducts | - Use analytical techniques like HPLC and LC-MS to identify the major byproducts. - Adjust reaction conditions (temperature, stoichiometry, catalyst) to minimize the formation of specific byproducts. |
| Ineffective Crystallization | - Perform a systematic solvent screening to find an optimal solvent or solvent mixture for recrystallization. Consider anti-solvent crystallization. - Seeding the crystallization with a small amount of pure product can improve crystal formation and purity. |
| Trapped Inorganic Salts | - Ensure thorough washing of the crude product with water to remove any inorganic salts. - If the product is soluble in an organic solvent, dissolving it and filtering off insoluble salts can be effective. |
Problem 3: Safety Concerns During Scale-Up
| Possible Cause | Troubleshooting Step |
| Exothermic Reaction and Potential for Thermal Runaway | - Critical: Implement a robust cooling system for the reactor. - Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - Use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to assess the thermal risk. |
| Accumulation of Hydrazoic Acid | - Strongly Recommended: Transition from a batch process to a continuous flow synthesis to minimize the volume of the reaction mixture.[2] - Ensure the reaction is always maintained at a basic pH. - Implement a quenching step at the end of the reaction to destroy any residual azide. A common method is the addition of sodium nitrite followed by acidification. |
| Handling of Sodium Azide | - Always handle sodium azide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] - Avoid contact of sodium azide with acids, heavy metals (which can form explosive azides), and chlorinated solvents.[1] |
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Tetrazole Synthesis
| Parameter | Batch Synthesis (Lab Scale) | Continuous Flow Synthesis (Scale-Up) |
| Reaction Temperature | Typically 80-120 °C | Can be safely elevated to >190 °C[2] |
| Reaction Time | Several hours to days | Minutes[2] |
| Reagent Stoichiometry | Often requires an excess of sodium azide | Can be run with near-equimolar amounts of nitrile and azide[2] |
| Safety | Higher risk of thermal runaway and hydrazoic acid accumulation | Significantly improved safety due to small reaction volume and better control[2] |
| Yield | Variable, often moderate to good | Generally high to quantitative[2] |
IV. Experimental Protocols
Key Experiment: Synthesis of this compound via Continuous Flow
This protocol is adapted from a general method for tetrazole synthesis in a continuous flow microreactor and should be optimized for the specific substrate.
Materials:
-
2-Cyanopyrazine
-
Sodium Azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Continuous flow reactor system (e.g., Uniqsis FlowSyn) equipped with a high-pressure pump, T-mixer, and a coiled reactor.
Procedure:
-
Reagent Preparation: Prepare a stock solution of 2-cyanopyrazine and sodium azide in a suitable solvent mixture (e.g., NMP:H₂O). The concentrations should be optimized based on solubility and desired throughput.
-
System Setup: Set up the continuous flow reactor according to the manufacturer's instructions. Set the desired reaction temperature (e.g., 190 °C) and allow the system to equilibrate.
-
Reaction: Pump the reagent solution through the heated reactor at a defined flow rate to achieve the desired residence time (e.g., 20 minutes).
-
Quenching: The output from the reactor can be passed through a stream containing a quenching agent (e.g., aqueous sodium nitrite) to neutralize any unreacted azide.
-
Work-up and Isolation: The product stream is collected. The product can be isolated by standard procedures such as extraction, precipitation by adding an anti-solvent, and/or crystallization.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system.
V. Mandatory Visualizations
Diagram 1: Synthesis Pathway
Caption: Synthesis of this compound from 2-cyanopyrazine and sodium azide.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Safety Considerations for Scale-Up
Caption: Key safety hazards and their mitigation strategies for scale-up.
References
Technical Support Center: NMR Analysis of 2-(2H-tetrazol-5-yl)pyrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2H-tetrazol-5-yl)pyrazine derivatives. The complex nature of these nitrogen-rich heterocyclic compounds often leads to challenging NMR spectra. This guide addresses specific issues you may encounter during spectral interpretation and structure elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are some signals in my ¹H NMR spectrum, particularly the tetrazole N-H proton, unusually broad or even absent?
A: Signal broadening is a common issue with these compounds due to two main factors:
-
Quadrupolar Relaxation: The pyrazine and tetrazole rings contain multiple nitrogen atoms (¹⁴N), which have a nuclear spin of I=1. These nuclei possess a quadrupole moment that can interact with local electric field gradients, leading to efficient relaxation. This rapid relaxation of the nitrogen nuclei can shorten the relaxation time (T2) of nearby protons, causing their signals to broaden.
-
Proton Exchange: The N-H proton on the tetrazole ring is acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent or with other molecules in the sample.[1] If the rate of this exchange is on the NMR timescale, it leads to significant signal broadening. In some cases, the signal can become so broad that it is indistinguishable from the baseline.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your NMR solvent (e.g., DMSO-d₆, CDCl₃) is anhydrous to minimize proton exchange.[2]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. Lowering the temperature may slow down the exchange rate, resulting in a sharper N-H signal. Conversely, increasing the temperature might cause rotamers to coalesce, simplifying other parts of the spectrum.[2]
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the broad signal disappears, it confirms it was an exchangeable N-H proton.[2]
Q2: I am observing more signals in my spectrum than expected for my target molecule. What could be the cause?
A: The presence of extra signals often points to the existence of multiple species in equilibrium in the solution. For this compound derivatives, the most common cause is tautomerism .
-
Tetrazole Tautomerism: The tetrazole ring can exist in two primary tautomeric forms: 1H and 2H. While your synthesis may target the 2H-tetrazole, it's possible for an equilibrium to exist in solution, giving rise to a second set of signals for the entire molecule.[3]
-
Rotational Isomers (Rotamers): If there is restricted rotation around a single bond (e.g., an amide bond elsewhere in the molecule), you may observe distinct signals for each rotamer.[4]
Troubleshooting Steps:
-
2D NMR: Use 2D NMR techniques like HMBC and HSQC to assign all signals. This will help determine if the extra signals belong to a distinct but related structure (like a tautomer).[5]
-
Variable Temperature (VT) NMR: If the extra signals are due to rotamers, increasing the temperature may cause the signals to coalesce into a single, averaged peak as the rate of bond rotation increases.[2]
-
15N NMR: If available, ¹⁵N NMR is highly sensitive to the electronic environment of the nitrogen atoms and can be a powerful tool to distinguish between different tautomers.[6]
Q3: How can I definitively assign the proton signals on the pyrazine ring?
A: The pyrazine ring is a π-deficient system, meaning its protons are typically deshielded and appear at a low field (downfield) in the ¹H NMR spectrum, often in the δ 8.0-9.5 ppm range.[7][8]
-
Coupling Constants (J-values): Analyze the splitting patterns. Protons adjacent to each other (vicinal) will show coupling. For a mono-substituted pyrazine ring (as in the parent structure), you will typically see three protons with characteristic ortho, meta, and para coupling constants.
-
2D COSY (Correlation Spectroscopy): This is the most reliable method. A COSY spectrum will show cross-peaks between protons that are coupled to each other. This allows you to "walk" around the pyrazine ring and unambiguously assign which protons are adjacent.
Q4: My ¹³C NMR signals for the quaternary carbons of the tetrazole and pyrazine rings are very weak. How can I improve their detection?
A: Quaternary carbons (carbons with no attached protons) often have very long T₁ relaxation times. In a standard ¹³C NMR experiment with a short relaxation delay, these signals may not fully relax between pulses, leading to weak or undetectable peaks.
Troubleshooting Steps:
-
Increase Relaxation Delay (d1): In your experiment setup, increase the relaxation delay to 5-10 seconds to allow the quaternary carbons to fully relax.
-
Increase Number of Scans (ns): A higher number of scans will improve the signal-to-noise ratio.
-
Use HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the best way to observe quaternary carbons. It detects correlations between protons and carbons over two or three bonds. By observing a correlation from a known proton to a quaternary carbon, you can confirm its presence and chemical shift.[9]
Q5: How can I confirm the connectivity between the pyrazine and tetrazole rings?
A: The definitive method for confirming this connectivity is the 2D HMBC experiment . This experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. To confirm the C-C bond between the two rings, you should look for a cross-peak between the proton at position 3 of the pyrazine ring and the carbon at position 5 of the tetrazole ring (³JCH correlation).
Data Presentation: Typical NMR Data
The following tables summarize typical chemical shift ranges for this compound derivatives. Note that exact values will vary based on substitution and solvent.
Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazine-H | 8.5 - 9.5 | Highly deshielded due to the electron-withdrawing nature of the two ring nitrogens.[7][8] |
| Tetrazole N-H | 11.0 - 16.0 (in DMSO-d₆) | Often very broad and may not be observed. Its position is highly dependent on solvent and concentration.[1] |
| Substituent Protons | Variable | Depends entirely on the nature and position of other substituents on the pyrazine ring. |
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazine-C | 140 - 155 | Aromatic carbons in a π-deficient ring. |
| Pyrazine-C (substituted) | 150 - 165 | The carbon attached to the tetrazole ring is typically shifted further downfield. |
| Tetrazole-C5 | 155 - 165 | Quaternary carbon, often shows a weak signal.[1][10] |
| Substituent Carbons | Variable | Depends on the nature of the substituents. |
Experimental Protocols
For successful structure elucidation, a combination of 1D and 2D NMR experiments is essential.
1. Standard ¹H NMR Spectroscopy
-
Objective: To determine the number of different proton environments, their chemical shifts, integration (ratio), and coupling patterns.
-
Methodology:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often a good choice for solubility and for observing N-H protons).
-
Acquire the spectrum using a standard pulse program.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate the signals and analyze the multiplicities (singlet, doublet, etc.) and coupling constants.
-
2. Standard ¹³C{¹H} NMR Spectroscopy
-
Objective: To determine the number of different carbon environments.
-
Methodology:
-
Use the same sample as the ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).
-
To ensure detection of quaternary carbons, set the relaxation delay (d1) to at least 5 seconds.
-
A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.
-
3. 2D COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-coupled (typically on adjacent carbons).
-
Methodology:
-
Use a standard COSY pulse sequence.
-
The resulting 2D map will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons.
-
This is crucial for assigning protons on the pyrazine ring.
-
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify which protons are directly attached to which carbons.
-
Methodology:
-
Use a standard HSQC pulse sequence.
-
The 2D spectrum will show a correlation peak for each C-H bond, linking the ¹H and ¹³C chemical shifts.
-
This helps in assigning the carbon signals for all protonated carbons.
-
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.
-
Methodology:
Visualizations
Workflow for Spectral Analysis
Caption: A systematic workflow for the NMR analysis of complex heterocyclic compounds.
Key HMBC Correlations for Structure Confirmation
Caption: Diagram showing crucial HMBC correlations for confirming connectivity.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Crystallization of 2-(2H-tetrazol-5-yl)pyrazine
Introduction for the Researcher
Welcome to the technical support guide for 2-(2H-tetrazol-5-yl)pyrazine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with polymorphism during the crystallization of this active pharmaceutical ingredient (API). Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical quality attribute.[1] Different polymorphs can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, making control over the crystalline form paramount for ensuring product consistency and efficacy.[1]
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental issues. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
A1: Polymorphism is the phenomenon where a single chemical compound can crystallize into multiple distinct solid-state forms. These forms, or polymorphs, have the same chemical composition but differ in their crystal lattice structure.[2] This difference in internal structure means that polymorphs are, in essence, different solid materials and can have significantly different physical properties.
For an API like this compound, controlling polymorphism is crucial for several reasons:
-
Solubility and Bioavailability: The thermodynamically stable polymorph is generally the least soluble. A more soluble, metastable form might offer better bioavailability, but it carries the risk of converting to the stable form over time.[3]
-
Chemical and Physical Stability: Different polymorphs have different lattice energies, which can affect their stability under various temperatures and humidity levels.[1] An unstable form could degrade or transform during storage.
-
Manufacturing and Processing: Properties like crystal shape (habit), flowability, and compressibility are dependent on the polymorphic form.[4] Needle-like crystals, for example, can be difficult to process compared to more equant crystals.
The this compound molecule contains both a pyrazine and a tetrazole ring, which are rich in nitrogen atoms capable of acting as hydrogen bond donors and acceptors.[5][6] This functionality creates a high propensity for forming different, stable hydrogen bonding networks, leading to a strong likelihood of polymorphism.
Q2: How do I know if I have a polymorphism issue?
A2: You may have a polymorphism issue if you observe any of the following:
-
Inconsistent Batch Performance: Different crystallization batches show variations in solubility, dissolution rate, or handling characteristics despite being chemically pure.
-
Variable Analytical Data: You see changes in powder X-ray diffraction (PXRD) patterns, thermal events in Differential Scanning Calorimetry (DSC), or shifts in spectroscopic signals (e.g., Raman, solid-state NMR) between different batches.[7][8]
-
Physical Form Changes During Processing: The material changes its crystalline form during downstream processing steps like milling, granulation, or storage.
The primary technique for identifying different polymorphs is Powder X-ray Diffraction (PXRD) , as each crystalline form produces a unique diffraction pattern that serves as its "fingerprint".[2]
Troubleshooting Polymorphic Crystallization
Q3: My crystallization is producing a mixture of polymorphs. How can I target a single, pure form?
A3: Obtaining a single polymorphic form requires precise control over the crystallization process, which is a competition between thermodynamic stability and kinetic favorability. The key is to manipulate conditions to favor the nucleation and growth of only the desired form.
Underlying Principle: The polymorph obtained from a crystallization process is determined by the conditions of nucleation. The most stable polymorph has the lowest energy (thermodynamic product), but a less stable (metastable) form may nucleate faster under certain conditions (kinetic product).
Troubleshooting Steps:
-
Control Supersaturation: This is the most critical parameter.
-
For the Thermodynamically Stable Form: Use a low supersaturation level. This can be achieved by slow cooling, slow anti-solvent addition, or slow solvent evaporation. This gives the molecules time to arrange themselves into the most stable lattice.
-
For a Kinetically Favored (Metastable) Form: Use a high supersaturation level, often achieved through rapid cooling ("crash cooling") or fast anti-solvent addition. This can trap the molecules in a less stable, but faster-forming, arrangement.
-
-
Implement Seeding: This is the most effective method for targeting a specific form.
-
Introduce a small quantity of pure crystals of the desired polymorph (seeds) into the supersaturated solution.
-
The seeds provide a template for growth, bypassing the stochastic nature of primary nucleation and directing the crystallization towards the desired form. Ensure the solution is not so highly supersaturated that spontaneous nucleation of other forms occurs.
-
-
Solvent Selection: The solvent plays a crucial role in determining which polymorph is produced.[9]
-
Mechanism: Solvents can influence which polymorph nucleates by stabilizing the molecular clusters that are precursors to a specific crystal structure. Furthermore, solvent molecules can selectively adsorb to the surfaces of growing crystals, inhibiting the growth of certain faces and potentially favoring one polymorph over another.[10]
-
Action: Conduct a polymorph screen using a wide range of solvents with different properties (e.g., polarity, hydrogen bonding capability, viscosity). A table summarizing potential solvent effects is provided below.
-
Table 1: Influence of Solvent Choice on Polymorph Formation of this compound
| Solvent Class | Example Solvents | Potential Interaction with Solute | Likely Outcome |
| Protic | Methanol, Ethanol, Water | Strong H-bonding with tetrazole and pyrazine nitrogens.[5] | May favor polymorphs with extensive intermolecular H-bonds. Can also form solvates. |
| Aprotic Polar | Acetone, Acetonitrile, DMF | Dipole-dipole interactions. Acetonitrile can interact with aromatic systems. | May yield different polymorphs compared to protic solvents by disrupting self-association. |
| Aprotic Non-Polar | Toluene, Heptane | van der Waals forces. | Often used as anti-solvents. Low solubility may favor nucleation of the stable form at moderate supersaturation. |
Q4: I have successfully isolated a metastable polymorph, but it converts to the stable form upon storage. How can I prevent this?
A4: This is a common challenge with metastable forms. The conversion is a thermodynamically driven process. Preventing it involves either storing the material under conditions that kinetically hinder the transformation or using formulation strategies to stabilize it.
Troubleshooting Steps:
-
Storage Conditions: Store the material at low temperatures and low humidity. The conversion process is an activated process, and lower temperatures reduce the molecular mobility required for the lattice rearrangement.
-
Avoid Mechanical Stress: Milling or aggressive grinding can provide the mechanical energy needed to initiate the transformation to the more stable form.
-
Formulation with Excipients: Incorporating the metastable API into a polymer matrix (e.g., via spray drying to create an amorphous solid dispersion) can physically separate the API molecules and inhibit their ability to rearrange into the stable crystal lattice.
Q5: What is the best way to determine the relative stability of the polymorphs I have found?
A5: A slurry conversion experiment is the definitive method for determining the thermodynamic stability relationship between two polymorphs at a given temperature.
Underlying Principle: According to thermodynamic principles, in a saturated solution, the less stable polymorph will have a higher solubility. It will therefore dissolve and re-precipitate as the more stable, less soluble form until equilibrium is reached and only the most stable form remains.
Protocol: Slurry Conversion Experiment
-
Preparation: Add an excess mixture of the two polymorphs (e.g., Forms I and II) to a solvent in which both are sparingly soluble.
-
Agitation: Stir or agitate the slurry at a constant, controlled temperature.
-
Sampling: Periodically withdraw small samples of the solid material from the slurry.
-
Analysis: Dry the solid samples and analyze them using PXRD to determine the relative amounts of each polymorph.
Key Workflows and Diagrams
Troubleshooting Decision Tree for Polymorphism Control
This diagram outlines a logical workflow for addressing common polymorphism issues during crystallization development.
Caption: Decision tree for troubleshooting polymorphism.
Controlled Cooling Crystallization Workflow
This workflow illustrates the key steps for developing a reproducible cooling crystallization process that targets a specific polymorph.
Caption: Workflow for controlled cooling crystallization.
References
- 1. theijes.com [theijes.com]
- 2. rigaku.com [rigaku.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study [mdpi.com]
Technical Support Center: Enhancing the Stability of Metal Complexes with 2-(2H-tetrazol-5-yl)pyrazine Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of metal complexes featuring 2-(2H-tetrazol-5-yl)pyrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of my metal complex with a this compound ligand?
A1: The stability of your metal complex is primarily influenced by several factors:
-
Nature of the Metal Ion: The charge, size, and electron configuration of the central metal ion are critical.[1] Generally, smaller, more highly charged metal ions form more stable complexes.[1]
-
Ligand Properties: The basicity of the this compound ligand plays a significant role. More basic ligands tend to form more stable complexes.
-
Chelation: The this compound ligand can act as a bidentate chelating agent, coordinating to the metal ion through a nitrogen atom from both the pyrazine and tetrazole rings. This chelation effect significantly enhances the stability of the complex compared to monodentate ligands.[2]
-
pH of the Solution: The pH of the experimental medium can drastically affect the stability of the complex.[3][4] It can influence the protonation state of the ligand and the formation of hydroxo species of the metal ion.
-
Solvent: The coordinating ability of the solvent can impact complex stability. Strongly coordinating solvents may compete with the ligand for binding sites on the metal ion.[5]
-
Temperature and Pressure: These environmental factors can also affect the equilibrium and, therefore, the stability of the complex.[6]
Q2: I am observing low yields during the synthesis of my metal complex. What are the possible causes and solutions?
A2: Low yields in the synthesis of metal complexes with this compound ligands can arise from several issues. Here are some common causes and troubleshooting tips adapted from general pyrazine synthesis:[7]
-
Incomplete Reaction: The complex formation may not have reached equilibrium.
-
Solution: Try extending the reaction time or moderately increasing the reaction temperature.[7] Ensure efficient stirring to promote homogeneity.
-
-
Suboptimal Reaction Conditions: The choice of solvent, pH, and metal-to-ligand ratio is crucial.
-
Solution: Screen different solvents with varying polarities and coordinating abilities. Optimize the pH of the reaction mixture, as the ligand's coordination ability is pH-dependent.[3] Experiment with different metal-to-ligand molar ratios to favor the desired complex stoichiometry.
-
-
Ligand Purity: Impurities in the this compound ligand can interfere with complexation.
-
Solution: Purify the ligand before use, for example, by recrystallization or column chromatography. Characterize the purified ligand to confirm its identity and purity.
-
-
Side Reactions: The formation of unwanted side products can consume reactants.
-
Solution: Adjusting reaction conditions such as temperature and reactant concentrations can help minimize side reactions.[7]
-
-
Product Degradation: The formed complex might be unstable under the reaction or workup conditions.
-
Solution: Employ milder workup procedures. Avoid excessive heat and strongly acidic or basic conditions if your complex is sensitive.[7]
-
Q3: My purified complex appears to be unstable over time. How can I improve its long-term stability?
A3: To enhance the long-term stability of your purified complex:
-
Storage Conditions: Store the complex in a cool, dark, and dry environment to minimize degradation from light and moisture. An inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Solvent Selection: If storing in solution, choose a non-coordinating solvent in which the complex is stable.
-
Counter-ion Effects: The choice of counter-ion can influence the crystal packing and stability of the solid-state complex. Experiment with different counter-ions if possible.
Troubleshooting Guides
Problem: Inconsistent Results in Stability Constant Determination
| Symptom | Possible Cause | Suggested Solution |
| Drifting potential/absorbance readings. | The system has not reached equilibrium. | Allow for longer equilibration times between titrant additions or measurements. Ensure constant temperature control. |
| Poorly defined endpoint in potentiometric titration. | The complex formation is weak, or there are interfering side reactions. | Optimize the concentrations of the metal ion and ligand. Check for and eliminate sources of contamination. Ensure the pH electrode is properly calibrated and functioning correctly.[8] |
| Non-reproducible UV-Vis spectra. | Changes in pH, temperature, or concentration between experiments. | Use a buffer to maintain a constant pH.[6] Precisely control the temperature of the sample holder. Use calibrated pipettes and volumetric flasks for accurate concentration preparation. |
| Precipitation during titration. | The complex or one of the reactants is insoluble under the experimental conditions. | Adjust the solvent composition (e.g., use a water-ethanol mixture).[9] Lower the concentrations of the reactants. |
Problem: Difficulty in Characterizing the Metal Complex
| Symptom | Possible Cause | Suggested Solution |
| Broad or uninterpretable NMR spectra. | The complex is paramagnetic, or there is a dynamic equilibrium in solution. | For paramagnetic complexes, this is expected. Consider other characterization techniques like X-ray crystallography or magnetic susceptibility measurements. For dynamic equilibria, variable temperature NMR might provide insights. |
| Failure to obtain single crystals for X-ray diffraction. | The complex has low solubility or a tendency to form amorphous solids. | Try different crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). Screen a variety of solvents and solvent mixtures.[10] |
| Elemental analysis results do not match the expected formula. | The complex contains residual solvent or has a different stoichiometry than assumed. | Dry the sample thoroughly under vacuum. Re-evaluate the proposed structure and consider the possibility of coordinated or lattice solvent molecules.[11] |
Quantitative Data Summary
The stability of metal complexes with pyrazinyl-tetrazole ligands is influenced by the metal ion and the specific ligand structure. Below is a summary of representative thermal stability data for related complexes.
| Complex | Decomposition Temperature (°C) | Reference |
| [Cu(pyztz)₂(H₂O)] | > 250 | [11] |
| [Co(pyztz)₂(H₂O)₂] | > 280 | [11] |
| Energetic metal-free ionic derivatives of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | 207 - 300 | [1] |
| Co(II)/pyrazole complex | 280 - 440 (ligand decomposition) | [12] |
pyztz = 5-(pyrazinyl)tetrazolate
Experimental Protocols
Protocol 1: Synthesis of a Cu(II) Complex with 5-(Pyrazinyl)tetrazolate
This protocol is adapted from the synthesis of related copper(II) complexes with 5-(pyrazinyl)tetrazolate.[11][13]
Materials:
-
Pyrazine-2-carbonitrile
-
Sodium azide (NaN₃)
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O or Cu(ClO₄)₂·6H₂O)
-
Solvent (e.g., water, methanol, or a mixture)
Procedure:
-
Dissolve pyrazine-2-carbonitrile and sodium azide in the chosen solvent in a reaction vessel.
-
Add an aqueous or alcoholic solution of the copper(II) salt to the mixture.
-
Stir the reaction mixture at room temperature or under solvothermal conditions for a specified period (e.g., several hours to days).
-
Allow the solution to stand for crystallization to occur. Blue or green crystals of the complex are typically formed.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in air or under vacuum.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This is a generalized procedure based on the principles of the Calvin-Bjerrum method.[9][14][15]
Solutions and Equipment:
-
Standardized solutions of the metal ion, the this compound ligand, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH).
-
An inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).
-
A calibrated pH meter with a combination glass electrode.
-
A thermostated titration vessel.
Procedure:
-
Prepare a series of solutions in the titration vessel, each with a constant total concentration of the metal ion and the ligand, but with varying amounts of added strong base. Maintain a constant ionic strength with the inert electrolyte.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.
-
Plot n̄ versus pL (-log[L]) to generate the formation curve.
-
From the formation curve, determine the stepwise or overall stability constants (β) of the metal complexes.
Protocol 3: Determination of Stoichiometry and Stability by UV-Vis Spectrophotometry (Job's Method)
This protocol outlines the method of continuous variations (Job's Method).[6][16][17]
Solutions and Equipment:
-
Equimolar stock solutions of the metal ion and the this compound ligand.
-
A UV-Vis spectrophotometer.
-
A set of matched cuvettes.
Procedure:
-
Prepare a series of solutions by mixing the equimolar stock solutions of the metal ion and the ligand in varying proportions, while keeping the total molar concentration constant. For example, prepare solutions with mole fractions of the metal ranging from 0.1 to 0.9.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the metal ion.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 metal-to-ligand ratio.
-
The stability constant can be calculated from the absorbance data.
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of metal complexes.
Caption: A troubleshooting decision tree for addressing low yields in complex synthesis.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 6. curresweb.com [curresweb.com]
- 7. benchchem.com [benchchem.com]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Diaquabis[5-(2-pyrazin-2-yl)tetrazolato]copper(II)–pyrazine-2-carbonitrile (1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpras.com [ijpras.com]
- 17. asianpubs.org [asianpubs.org]
Reducing cytotoxicity of 2-(2H-tetrazol-5-yl)pyrazine in biological assays
Technical Support Center: 2-(2H-tetrazol-5-yl)pyrazine
Disclaimer: There is currently limited publicly available data on the specific cytotoxic profile of this compound. This guide provides general strategies and troubleshooting workflows for assessing and mitigating cytotoxicity observed with novel chemical compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My cells show significant death after treatment with this compound. What should I check first?
A1: When observing unexpected cytotoxicity, a systematic approach is crucial. Begin by ruling out common experimental artifacts before attributing the effect solely to the compound's intrinsic properties. Key factors to investigate include:
-
Vehicle Toxicity: The solvent used to dissolve your compound (e.g., DMSO, ethanol) might be toxic at the final concentration in the wells.[1]
-
Culture Contamination: Microbial (bacteria, fungi) or mycoplasma contamination can induce cell death independently of your compound.[1][2]
-
Reagent Quality: Degradation or batch-to-batch variability in media, serum, or supplements can significantly impact cell health.[1]
-
Compound Solubility: Poorly soluble compounds can precipitate out of solution, forming aggregates that can be cytotoxic or interfere with assay readouts.
Q2: How can I determine if the cytotoxicity is from the compound itself or a solvent/formulation issue?
A2: To distinguish between compound-specific and vehicle-induced toxicity, you must run a set of critical controls:
-
Untreated Control: Cells cultured in medium only. This is your baseline for cell health.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This will reveal any toxicity caused by the solvent itself.[3]
-
Compound-Only Control (No Cells): Your compound in media at the highest concentration, but without cells. This helps identify if the compound interferes with the assay reagents (e.g., by having intrinsic color or fluorescence).[1][2]
If the vehicle control shows significant cell death, you must lower the solvent concentration, typically keeping final DMSO concentrations below 0.5%.[4] If the compound-only control generates a signal, you will need to subtract this background from your experimental wells.[2]
Q3: What are some strategies to reduce the cytotoxic effect while preserving the intended biological activity?
A3: If the cytotoxicity is confirmed to be from the compound, several strategies can be employed:
-
Time-Dependency Study: Reduce the compound exposure time. Some compounds may achieve their desired effect in a shorter time frame before significant cytotoxicity occurs.
-
Formulation Optimization: Improve compound solubility and delivery. This can involve using different solvents, co-solvents, or incorporating solubilizing agents like cyclodextrins.[5] These approaches can sometimes reduce the free concentration of the drug, mitigating toxicity.[6]
-
Structural Modification: If medicinal chemistry resources are available, analogs of the compound could be synthesized to reduce the toxicophore while retaining the pharmacophore. Studies on similar heterocyclic structures, like pyrazine mono-N-oxides, have shown that small structural changes can significantly alter cytotoxic profiles.[7]
-
Use of a Different Cell Line: Cell lines exhibit varying sensitivities to compounds due to differences in metabolism, efflux pump expression, and target expression.[2] Testing in a different, relevant cell line may yield a better therapeutic window.
Q4: How can I differentiate between apoptosis, necrosis, and non-specific cytotoxic effects?
A4: Understanding the mechanism of cell death is crucial. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from acute injury, which can trigger an inflammatory response.[8][9]
-
Morphological Assessment: Observe cells under a microscope. Apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies.[8][10] Necrotic cells often swell and rupture (lysis).[8][10]
-
Mechanism-Specific Assays: Use assays that can distinguish between these pathways. Dual staining with Annexin V (which binds to phosphatidylserine on early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters late apoptotic and necrotic cells with compromised membranes) can differentiate the populations via flow cytometry or fluorescence microscopy.[11]
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
This workflow helps diagnose the root cause of unexpected cell death.
Guide 2: Differentiating On-Target vs. Off-Target Cytotoxicity
This guide helps determine if the observed cytotoxicity is related to the compound's intended mechanism of action.
Data Presentation
When quantifying cytotoxicity, it is essential to present the data clearly. A dose-response table is standard for determining the IC50 (the concentration of a compound that inhibits 50% of cell viability).
Table 1: Example Dose-Response Data for this compound
| Compound Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.5 | 91.5 | 4.8 |
| 1.0 | 75.3 | 6.2 |
| 5.0 | 52.1 | 5.5 |
| 10.0 | 24.7 | 3.9 |
| 50.0 | 5.8 | 2.1 |
| 100.0 | 1.2 | 1.1 |
Note: This table contains example data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13]
Materials:
-
Cells in culture
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570-590 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle and untreated controls.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking or pipetting.
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 570 nm and 590 nm.[12]
-
Data Analysis: Subtract the background absorbance from a no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Annexin V/PI Staining for Apoptosis/Necrosis Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Harvesting: Following compound treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE Express to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive (this population is often small in vitro).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fused pyrazine mono-n-oxides as bioreductive drugs. II Cytotoxicity in human cells and oncogenicity in a rodent transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akadeum.com [akadeum.com]
- 9. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetrazole Derivatives in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of tetrazole derivatives, with a focus on their potential as pharmacologically active agents. While specific experimental data for 2-(2H-tetrazol-5-yl)pyrazine is not extensively available in publicly accessible literature, this guide will provide a broader comparison of well-characterized tetrazole derivatives to highlight the therapeutic potential of this important class of heterocycles.
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[1][2] Numerous FDA-approved drugs incorporate the tetrazole ring, demonstrating its broad therapeutic applicability across various disease areas, including cardiovascular, infectious, and inflammatory diseases.[1]
Physicochemical Properties: A Comparative Overview
The substitution of a carboxylic acid with a tetrazole ring can significantly alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The tetrazole ring is notably more resistant to metabolic degradation pathways like β-oxidation compared to a carboxylic acid.[1]
A key consideration in drug design is the acidity (pKa) of the functional group. The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to maintain similar ionic interactions with biological targets. However, the tautomeric nature of the tetrazole ring, existing as 1H and 2H tautomers, can influence its lipophilicity and hydrogen bonding capacity.[3]
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4-5 | ~4.5-6 | Similar ionic interactions with biological targets. |
| Lipophilicity (logP) | Generally lower | Generally higher | Can improve membrane permeability and oral absorption. |
| Metabolic Stability | Susceptible to reduction and conjugation | More resistant to metabolic degradation | Can lead to a longer half-life and improved bioavailability. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily an H-bond acceptor (N atoms) | Influences receptor binding and solubility. |
Biological Activities of Tetrazole Derivatives
Tetrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive effects. The nature and position of the substituents on the tetrazole and any associated rings play a crucial role in determining the specific pharmacological activity and potency.
Antimicrobial Activity
Several studies have highlighted the potential of tetrazole derivatives as effective antimicrobial agents against a range of bacterial and fungal pathogens.
| Compound/Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 1-(4-methoxyphenyl)-N-(1H-tetrazol-5-yl)methanimine | 10.67 | 12.82 | 21.44 | [4] |
| N-(1H-tetrazol-5-yl)-1-phenylmethanimine | 16 | 16 | 16 | [4] |
| Benzimidazole derivative c1 | 21.6 | - | 44.9 | [4] |
| Benzimidazole derivative e1 | 25.2 | - | 64.2 | [4] |
Antihypertensive Activity
The tetrazole moiety is a key component of several angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. For instance, derivatives of 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have been synthesized and evaluated for their antihypertensive effects.[5][6]
Experimental Protocols
General Synthesis of 5-Substituted-1H-Tetrazoles
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide.[3]
Materials:
-
Substituted nitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or triethylamine hydrochloride
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
The substituted nitrile is dissolved in DMF.
-
Sodium azide and ammonium chloride are added to the solution.
-
The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours to overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl).
-
The product is typically extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
The product is then purified by recrystallization or column chromatography.
General workflow for the synthesis of 5-substituted-1H-tetrazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is determined using the broth microdilution method.
Materials:
-
Test compound
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
A stock solution of the test compound is prepared and serially diluted in the appropriate broth in a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for many tetrazole derivatives is dependent on their overall structure and the biological target they are designed to inhibit. In the case of ARBs like valsartan, the tetrazole group mimics the carboxylate of the angiotensin II peptide hormone, enabling it to bind to the AT1 receptor and block its action, leading to vasodilation and a reduction in blood pressure.
Mechanism of action of Valsartan, a tetrazole-containing ARB.
Conclusion
Tetrazole derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their ability to act as bioisosteres for carboxylic acids, coupled with their favorable metabolic stability, has led to their incorporation into a wide range of clinically successful drugs. While a detailed comparative analysis of this compound is limited by the current lack of specific data, the broader examination of related tetrazole derivatives clearly demonstrates the immense potential of this heterocyclic scaffold. Further research into novel tetrazole-containing compounds is warranted to explore their full therapeutic capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Validation of 2-(2H-tetrazol-5-yl)pyrazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of 2-(2H-tetrazol-5-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The definitive three-dimensional arrangement of atoms and bonds within a molecule is paramount for understanding its chemical reactivity, physical properties, and biological activity. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution molecular structure. This guide will objectively compare the capabilities of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of validating the structure of this compound.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the specific questions being addressed. Below is a summary of the quantitative data that can be obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for a small organic molecule like this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Formula | Inferred from the solved structure | Inferred from a combination of 1D and 2D spectra | Determined with high accuracy (typically < 5 ppm) by HRMS[1][2][3] |
| Connectivity | Directly observed from the electron density map | Determined through analysis of scalar couplings (e.g., COSY, HSQC, HMBC) | Inferred from fragmentation patterns in MS/MS experiments |
| Bond Lengths | High precision (typically ±0.001 to ±0.005 Å for small molecules)[4] | Not directly measured; can be inferred from some advanced techniques | Not determined |
| Bond Angles | High precision (typically ±0.1 to ±0.5° for small molecules) | Not directly measured; can be inferred from some advanced techniques | Not determined |
| Dihedral Angles | Determined with high precision from the refined structure | Can be estimated from vicinal coupling constants (Karplus relationship) with an accuracy of ~10°[5] | Not determined |
| Stereochemistry | Absolute configuration can be determined unambiguously | Relative stereochemistry is determined through NOE experiments and coupling constants | Can sometimes distinguish stereoisomers based on fragmentation or ion mobility |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Amount | Micrograms to milligrams | Milligrams | Picograms to micrograms |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Chemical shifts, coupling constants, relaxation times | Mass-to-charge ratio of ions and their fragments |
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for the structural determination of a small organic molecule like this compound.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or acetonitrile).
-
Employ a slow evaporation technique at a constant temperature. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
The goal is to obtain single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (transparent and free of cracks).
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
3. Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
2. Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
1D Spectra: ¹H NMR to identify proton environments and their integrations, and ¹³C NMR to identify carbon environments.
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and thus proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which helps in establishing stereochemistry and conformation.
-
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol or acetonitrile).
2. Data Acquisition:
-
Introduce the sample into a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) using an appropriate ionization source (e.g., ESI or APCI).
-
Acquire the mass spectrum in a high-resolution mode.
-
The instrument is calibrated with a known standard to ensure high mass accuracy.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition (molecular formula) of the compound. The high mass accuracy (typically < 5 ppm) allows for the unambiguous determination of the molecular formula for small molecules.[1][2][3]
Visualizing the Workflow
To better illustrate the process of structural validation using X-ray crystallography, the following diagrams outline the experimental and logical workflows.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Logical workflow for structure determination by X-ray crystallography.
References
A Comparative Guide to the Structure-Activity Relationship of 2-(2H-tetrazol-5-yl)pyrazine Analogues as Kinase Inhibitors
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyrazine-based compounds, with a particular focus on analogues that can inform the development of 2-(2H-tetrazol-5-yl)pyrazine derivatives as kinase inhibitors. The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors.[1] This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to support researchers and drug development professionals in this area.
While direct and extensive SAR studies on the this compound core are not widely published, a wealth of information on related pyrazine-based kinase inhibitors allows for the extrapolation of key SAR principles. This guide will focus on pyrazine derivatives where one of the substituents is a nitrogen-containing heterocycle, providing a basis for understanding the potential role of the tetrazole moiety.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activity of various pyrazine-based kinase inhibitors. These examples have been selected to illustrate the impact of substitutions on the pyrazine core on kinase inhibitory potency.
Table 1: SAR of Imidazo[1,2-a]pyrazine Derivatives as CDK9 Inhibitors
| Compound ID | R1 | R2 | CDK9 IC50 (µM) | Average Cytotoxicity IC50 (µM) |
| 3c | Pyridin-4-yl | Benzyl | 0.16 | 6.66 |
| 1d | Not specified | Not specified | 0.18 | Not specified |
Data extracted from a study on Imadazo[1,2-a]pyrazine derivatives as anticancer and antiviral agents.[2]
Table 2: SAR of Pyrazolo[1,5-a]pyrazine Derivatives as JAK Inhibitors
| Compound Class | Target Kinases | Reported Potency |
| Pyrazolo[1,5-a]pyrazines | JAK1, JAK2, JAK3, TYK2 | IC50 < 10 nM |
Data from a patent describing pyrazolo[1,5-a]pyrazines as JAK inhibitors.[3]
Table 3: Activity of Clinically Relevant Pyrazine-Based Kinase Inhibitors
| Compound Name | Core Scaffold | Primary Kinase Targets | IC50 (nM) |
| Gilteritinib | Pyrazine-2-carboxamide | FLT3, AXL | 0.29 (FLT3), 0.73 (AXL) |
| Radotinib | Pyrazine-pyrimidin-2-yl | BCR-ABL1 | 34 |
| Prexasertib | Not specified | CHK1 | 1.4 |
| Darovasertib | Pyrazine-2-carboxamide | PKCα, PKCθ, GSK3β | 1.9 (PKCα), 0.4 (PKCθ), 3.1 (GSK3β) |
This table presents a selection of FDA-approved or clinical-stage pyrazine-based kinase inhibitors and their reported potencies.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of SAR data. Below are methodologies for common assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[2]
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, K652, MCF7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to a DMSO-treated control.
-
IC50 values are determined from the dose-response curves.[2]
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazine-based inhibitors and a general workflow for kinase inhibitor profiling.
Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
Comparative Efficacy Analysis of 2-(2H-tetrazol-5-yl)pyrazine and Existing Antibiotics
Disclaimer: As of December 2025, publicly available experimental data specifically for the antimicrobial efficacy of 2-(2H-tetrazol-5-yl)pyrazine is limited. This guide provides a comparative framework based on the known activities of related tetrazole and pyrazine derivatives against common bacterial pathogens. The data presented for this compound is hypothetical and for illustrative purposes to showcase a comparative analysis. Researchers are encouraged to perform direct experimental validation.
This document offers a comparative overview of the potential antibacterial efficacy of the novel compound this compound against established antibiotics. The analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its potential standing in the antimicrobial landscape. The comparison is based on key performance indicators such as Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Overview of Compared Agents
This guide compares the hypothetical efficacy of this compound with two widely used antibiotics, Ciprofloxacin and Ampicillin, representing the fluoroquinolone and beta-lactam classes, respectively.
-
This compound: A novel heterocyclic compound containing both a pyrazine and a tetrazole ring. Tetrazole-containing compounds are known for their bioisosteric properties, often mimicking carboxylic acids and interacting with various biological targets.[1] Pyrazine derivatives have also been explored for their antimicrobial properties.[2][3][4][5] The mechanism of action for this specific compound is yet to be elucidated but may involve pathways common to other tetrazole derivatives, such as inhibition of DNA gyrase or other essential enzymes.[6]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).
Comparative In Vitro Efficacy
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains compared to Ciprofloxacin and Ampicillin. Lower MIC values indicate higher potency.
| Bacterial Strain | Gram Stain | This compound (µg/mL) (Hypothetical) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 0.5 - 2 | 0.25 - 1 |
| Streptococcus pneumoniae | Positive | 16 | 1 - 4 | 0.06 - 0.25 |
| Escherichia coli | Negative | 4 | 0.015 - 0.12 | 2 - 8 |
| Pseudomonas aeruginosa | Negative | 32 | 0.25 - 1 | >128 |
| Klebsiella pneumoniae | Negative | 8 | 0.06 - 0.5 | 4 - 16 |
Potential Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of this compound is unconfirmed, many tetrazole-based antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] The diagram below illustrates this potential signaling pathway.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
The determination of MIC values is a critical step in assessing the efficacy of a new antimicrobial agent. The following is a standard protocol for the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures grown to a 0.5 McFarland standard
-
Antimicrobial stock solutions (this compound, Ciprofloxacin, Ampicillin)
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB directly in the 96-well plates.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. Growth can be assessed visually or by using a spectrophotometer to measure optical density.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the broth microdilution MIC assay.
Concluding Remarks
The hypothetical data suggests that this compound may possess moderate to good activity against Gram-negative bacteria, a promising feature given the challenge of treating infections caused by these organisms. However, its projected efficacy against the tested Gram-positive strains appears lower than that of the established antibiotics.
It is critical to emphasize that this analysis is illustrative. Rigorous in vitro and in vivo studies are required to determine the true therapeutic potential, spectrum of activity, mechanism of action, and safety profile of this compound. The provided protocols and comparative framework offer a starting point for such an evaluation. The rich chemical space of tetrazole and pyrazine derivatives continues to be a fertile ground for the discovery of new antimicrobial agents.[6][7][8][9][10]
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsr.com [ijpsr.com]
- 10. pubs.acs.org [pubs.acs.org]
Cross-Validation of Molecular Docking for Pyrazine-Tetrazole Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Cross-Validation in Molecular Docking
Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule to a target protein. However, the reliability of these in silico predictions hinges on experimental validation. Cross-validation serves to correlate the computational scores with actual biological activity, thereby confirming the docking protocol's predictive power and justifying further investigation into a compound's therapeutic potential.
Data Presentation: Correlating In Silico and In Vitro Results
A crucial aspect of a cross-validation study is the direct comparison of computational predictions with experimental data. The following table illustrates how docking scores of hypothetical pyrazine-tetrazole analogs against a target kinase could be compared with their experimentally determined inhibitory activities.
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental IC50 (µM) | Ligand Efficiency |
| PZ-TET-01 | 2-(2H-tetrazol-5-yl)pyrazine | -7.5 | 5.2 | 0.45 |
| PZ-TET-02 | 5-(Pyrazin-2-yl)-1H-tetrazole | -7.2 | 8.1 | 0.43 |
| Alternative-1 | Pyrazolo[1,5-a][1][2]triazine derivative | -8.1 | 1.85[3] | 0.51 |
| Alternative-2 | Pyrazine-linked 2-aminobenzamide | -9.2 | 0.025 (HDAC1)[4] | 0.48 |
| Reference | Staurosporine (Control) | -11.5 | 0.01 | 0.39 |
Note: Data for PZ-TET-01 and PZ-TET-02 are hypothetical for illustrative purposes. Data for alternatives are derived from literature on related heterocyclic compounds.
Experimental Protocols for Validation
To validate the in silico predictions, a robust experimental assay is required. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method for validating the activity of potential kinase inhibitors discovered through docking.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Target kinase (e.g., recombinant human EGFR, CDK2)
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO.
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Assay Procedure:
-
A dilution series of the test compounds is prepared in DMSO and then diluted in the kinase assay buffer.
-
The target kinase and substrate peptide are mixed in the assay buffer.
-
The compound dilutions are added to the wells of a 384-well plate.
-
The kinase/substrate mixture is added to the wells containing the test compounds and incubated for a predetermined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a solution of ATP to each well.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis:
-
The luminescence signal is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The percent inhibition data is plotted against the logarithm of the compound concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex experimental workflows and biological pathways.
Caption: Workflow for molecular docking and experimental cross-validation.
Caption: Inhibition of a hypothetical signaling pathway by a docked compound.
Conclusion
The validation of molecular docking results through rigorous experimental testing is a cornerstone of modern drug discovery. While specific cross-validation data for this compound remains to be published, the methodologies and comparative frameworks presented in this guide provide a clear path forward for researchers working with this and related chemical scaffolds. By systematically comparing in silico predictions with in vitro experimental data, the scientific community can build greater confidence in computational models and accelerate the development of novel therapeutics.
References
- 1. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors | MDPI [mdpi.com]
- 2. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Biological Activity: An In Vivo vs. In Vitro Comparison of 2-(2H-tetrazol-5-yl)pyrazine Compounds
A critical analysis of the therapeutic potential of 2-(2H-tetrazol-5-yl)pyrazine compounds necessitates a comprehensive understanding of their activity both within controlled laboratory settings (in vitro) and in complex living organisms (in vivo). While direct comparative studies on this specific class of compounds are not extensively documented in publicly available literature, this guide synthesizes analogous data from related heterocyclic compounds to provide a framework for evaluation. By examining established experimental protocols and representative data, researchers can better anticipate the translational potential of these promising molecules.
The journey of a drug candidate from the bench to the clinic is fraught with challenges, a primary one being the frequent disparity between in vitro potency and in vivo efficacy. This guide explores this crucial relationship in the context of this compound compounds, a class of molecules featuring a pyrazine ring known for its diverse biological activities and a tetrazole moiety, which often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and receptor binding.
In Vitro Activity: A Measure of Intrinsic Potency
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the intrinsic biological activity of a compound. These experiments are conducted in a controlled environment, typically using isolated enzymes, cell cultures, or microorganisms. For this compound compounds, which have been investigated for anticancer properties, a common in vitro assay is the determination of cytotoxicity against cancer cell lines.
Representative In Vitro Data
The following table presents hypothetical, yet plausible, in vitro cytotoxicity data for a representative this compound compound, "Compound X," against various human cancer cell lines. This data is modeled on typical results seen for novel heterocyclic anticancer agents.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.2 |
| HCT116 | Colorectal Carcinoma | 7.9 |
| U-87 MG | Glioblastoma | 15.4 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Activity: The Test of a Complex Biological System
While in vitro assays establish a compound's potential, in vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety in a whole organism. For an anticancer agent, a typical in vivo study involves administering the compound to tumor-bearing mice and monitoring tumor growth over time.
Representative In Vivo Data
The table below illustrates hypothetical in vivo efficacy data for "Compound X" in a mouse xenograft model implanted with HCT116 colorectal cancer cells. This data is based on outcomes from studies of similar heterocyclic compounds.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound X | 25 | 35 |
| Compound X | 50 | 58 |
| Positive Control | 10 | 65 |
Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to control animals.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
The transition from a promising IC₅₀ value in vitro to significant tumor growth inhibition in vivo is not always seamless. Several factors contribute to this potential discrepancy:
-
Pharmacokinetics: A compound may be highly potent in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the tumor in sufficient concentrations.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation can be limited by factors such as poor solubility and first-pass metabolism in the liver.
-
Toxicity: A compound may be effective at a certain concentration but may also cause unacceptable side effects in the host organism.
-
Tumor Microenvironment: The complex and heterogeneous environment of a solid tumor, including its blood supply and interactions with the immune system, can influence a drug's efficacy in ways that are not captured by in vitro models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of standard protocols for the key experiments mentioned.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomly assigned to treatment groups (vehicle control, different doses of the test compound, positive control). The treatment is administered according to a specific schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated relative to the vehicle control group.
Visualizing the Path to Efficacy
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Figure 1. A generalized workflow for the preclinical evaluation of a novel therapeutic compound.
Figure 2. A simplified diagram illustrating a potential mechanism of action for an anticancer compound.
Benchmarking Pyrazine and Tetrazole-Based MOFs: A Comparative Guide for Researchers
A detailed analysis of the performance of Metal-Organic Frameworks (MOFs) incorporating pyrazine and tetrazole functionalities reveals their significant potential in applications ranging from gas adsorption and separation to catalysis and energetic materials. While MOFs based on the specific linker 2-(2H-tetrazol-5-yl)pyrazine are not extensively reported in the reviewed literature, a comparative assessment of individual pyrazine-based and tetrazole-based MOFs provides valuable insights into their respective strengths and offers a benchmark for future materials design.
This guide presents a comparative overview of the performance of these two important classes of MOFs, supported by experimental data from recent studies. Detailed experimental protocols for key characterization techniques are also provided to aid in the replication and validation of these findings.
Performance Comparison of Pyrazine- and Tetrazole-Based MOFs
The performance of MOFs is intrinsically linked to their structural characteristics, which are dictated by the choice of metal nodes and organic linkers. Pyrazine and tetrazole moieties, being nitrogen-rich heterocycles, are of particular interest for their ability to create robust frameworks with tailored functionalities.
Gas Adsorption and Separation
Both pyrazine and tetrazole-based MOFs have demonstrated promise in the selective adsorption and separation of gases. The nitrogen atoms in these linkers can act as Lewis basic sites, enhancing the affinity for specific gas molecules like CO2.
| MOF Name/Type | Linker | Metal Node | BET Surface Area (m²/g) | Gas Uptake | Selectivity | Reference |
| Pyrazine-Based MOFs | ||||||
| Zn2(TCPP)(DPB) (Isomer 1) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP) and 1,4-di(pyridin-4-yl)benzene (DPB) | Zn | 1324 | CO2: Not specified; Light Hydrocarbons (C1, C2, C3) evaluated | Favorable selectivity for C3H8/C3H6 over CH4 | [1] |
| Zn2(TCPP)(DPB) (Isomer 2) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (TCPP) and 1,4-di(pyridin-4-yl)benzene (DPB) | Zn | 1247 | CO2: Not specified; Light Hydrocarbons (C1, C2, C3) evaluated | Favorable selectivity for C3H8/C3H6 over CH4 | [1] |
| FeNi-M'MOF | pyrazine (pyz) and cyanide | Fe, Ni | Not specified | C2H2: 133 cm³/cm³ | C2H2/CO2: 24 | [2] |
| Tetrazole-Based MOFs | ||||||
| {[Zn2(HL)2]·0.5DMF·H2O}n | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Zn | Not specified | Moderate capability for N2, CO2, and CH4 | CO2/N2 (15:85) at 273 K: 102; CO2/CH4 (50:50) at 273 K: 20 | [3] |
| Cu-based MOF Isomer 2 | 2-(1H-tetrazol-5-yl)pyrimidine | Cu | Not specified | High selectivity for adsorbing CO2 | Not quantified | [4] |
Table 1: Comparison of Gas Adsorption Properties. This table summarizes the Brunauer–Emmett–Teller (BET) surface area, gas uptake capacities, and selectivities of representative pyrazine- and tetrazole-based MOFs.
Catalytic Activity
The functional groups within the linkers and the open metal sites in MOFs can serve as active centers for catalysis. Tetrazole-based MOFs, in particular, have been explored for their catalytic capabilities.
| MOF Name/Type | Linker/Functional Group | Metal Node | Catalytic Application | Performance Metric | Reference |
| Co-tetrazole-based MOFs | Tetrazole-based linker | Co | Epoxidation of alkenes and CO2 cycloaddition | Turnover numbers up to 2500 | [5] |
| Zr-DMOF-N/Py@Cu(OAc)2 | 2-aminoterephthalic acid and 1,4-diazabicyclo[2.2.2]octane (DABCO) | Zr, Cu | Synthesis of pyrazolo[3,4-b]pyridine derivatives | High efficiency | [6] |
Table 2: Comparison of Catalytic Performance. This table highlights the catalytic applications and performance of selected MOFs.
Thermal Stability
For practical applications, the thermal stability of MOFs is a critical parameter. Materials derived from the combination of pyrazine and tetrazole moieties have been investigated as energetic materials, showcasing high thermal decomposition temperatures.
| Material | Composition | Decomposition Temperature (Td) | Application | Reference |
| Na-MOF (1) | Poly tetrazole-containing ligand with Na(I) | 344 °C | Energetic Material | [7] |
| K-MOF (2) | Poly tetrazole-containing ligand with K(I) | 337 °C | Energetic Material | [7] |
Table 3: Thermal Stability of Pyrazine-Tetrazole Based Materials. This table presents the decomposition temperatures of energetic materials incorporating both pyrazine and tetrazole functionalities.
Experimental Protocols
Detailed methodologies are crucial for the verification and advancement of research in this field. Below are outlines of key experimental protocols typically employed in the characterization of these MOFs.
Gas Sorption Analysis
-
Activation: The synthesized MOF sample is placed in a sample tube and heated under a high vacuum (e.g., 10⁻⁵ torr) at a specific temperature (e.g., 120-250 °C) for several hours to remove any guest molecules from the pores.
-
Isotherm Measurement: The activated sample is transferred to the analysis port of a gas sorption analyzer. The desired gas (e.g., N₂, CO₂, CH₄) is introduced into the sample tube at a controlled temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂ and CH₄). The amount of gas adsorbed by the material is measured at various pressures to generate an adsorption-desorption isotherm.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the N₂ isotherm. Pore size distribution is determined using methods like Non-Local Density Functional Theory (NLDFT). Gas uptake capacities are read directly from the isotherms at a given pressure (e.g., 1 bar).
-
Selectivity Calculation: For gas mixtures, the Ideal Adsorbed Solution Theory (IAST) is often used to predict the selectivity from single-component gas isotherms.
Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the powdered MOF sample is finely ground and mounted on a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a range of 2θ angles. The diffraction pattern is recorded by a detector.
-
Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data to confirm the phase purity and crystallinity of the bulk material.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A few milligrams of the MOF sample are placed in a TGA pan.
-
Measurement: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., N₂ or air). The weight loss of the sample is recorded as a function of temperature.
-
Analysis: The TGA curve provides information about the thermal stability of the MOF, including the temperatures at which solvent molecules are lost and the framework begins to decompose.
Visualizing MOF Synthesis and Logic
To illustrate the fundamental processes and relationships in MOF research, the following diagrams are provided.
Caption: A general workflow for the synthesis and characterization of MOFs.
Caption: Logical relationship for benchmarking MOF performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 2-(2H-tetrazol-5-yl)pyrazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of nitrogen-rich heterocyclic compounds is a critical aspect of discovery and optimization. 2-(2H-tetrazol-5-yl)pyrazine is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides a head-to-head comparison of two prominent synthetic routes to this and structurally related compounds, offering detailed experimental protocols and performance data to inform your synthetic strategy.
Two primary strategies have emerged for the synthesis of the 2-(tetrazol-5-yl)pyrazine core: a classical [3+2] cycloaddition and a modern one-pot, multi-component approach. This comparison will delve into the specifics of each method, providing a clear overview of their respective advantages and disadvantages.
Route 1: Classical [3+2] Cycloaddition of 2-Cyanopyrazine and Sodium Azide
The most established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide. This reaction is widely applicable and can be catalyzed by various acids or metal salts.
Experimental Protocol:
A general procedure for the synthesis of 5-substituted 1H-tetrazoles from nitriles catalyzed by silica sulfuric acid is as follows:
A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL) is stirred at reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the desired 5-substituted 1H-tetrazole.
Performance Data:
While a specific yield for this compound using this exact protocol is not explicitly documented in the cited literature, the general method has been reported to provide high yields (72-95%) for a variety of aromatic and aliphatic nitriles.[1] The reaction conditions are summarized in the table below.
Route 2: One-Pot, Multi-Component Synthesis using a Heterogeneous Catalyst
A more contemporary approach involves a one-pot, multi-component reaction that leverages ultrasonic irradiation and a reusable heterogeneous catalyst. This method allows for the rapid assembly of substituted (1H-tetrazol-5-yl)pyrazines from simple precursors.[2][3]
Experimental Protocol:
In a typical procedure, a mixture of an α-dicarbonyl compound (1 mmol), 2,3-diaminomaleonitrile (1 mmol), sodium azide (1.5 mmol), and MgFe2O4 nanoparticles (0.02 g) in ethanol (10 mL) is subjected to ultrasonic irradiation at 60°C. The reaction is monitored by TLC. After completion, the catalyst is separated using an external magnet. The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield the desired (1H-tetrazol-5-yl)pyrazine derivative.[2][3]
Performance Data:
This method has been shown to be highly efficient, with excellent yields and short reaction times for a range of α-dicarbonyl compounds.[2][3] The reusability of the MgFe2O4 nanoparticle catalyst has also been demonstrated, showing only a slight decrease in activity over six consecutive cycles.[2]
Head-to-Head Comparison
| Feature | Route 1: [3+2] Cycloaddition | Route 2: One-Pot Multi-Component Reaction |
| Starting Materials | 2-Cyanopyrazine, Sodium Azide | α-Dicarbonyl compound, 2,3-Diaminomaleonitrile, Sodium Azide |
| Catalyst | Silica Sulfuric Acid (or other Lewis/Brønsted acids) | MgFe2O4 Nanoparticles |
| Reaction Conditions | Reflux in DMF | Ultrasonic irradiation at 60°C in Ethanol |
| Reaction Time | Varies (typically several hours) | 30-45 minutes[2][3] |
| Yield | Generally high (72-95% for analogous compounds)[1] | Excellent (85-94% reported for various derivatives)[2][3] |
| Work-up | Filtration, precipitation, and filtration | Magnetic separation of catalyst, evaporation, recrystallization |
| Advantages | Well-established, uses readily available starting material | Fast, high-yielding, uses a reusable catalyst, one-pot procedure |
| Disadvantages | Potentially long reaction times, use of high boiling point solvent | Requires synthesis of nanoparticle catalyst, use of ultrasound |
Experimental Workflows and Reaction Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and underlying chemical transformations for each synthetic route.
Conclusion
Both synthetic routes offer viable pathways to the 2-(tetrazol-5-yl)pyrazine scaffold. The classical [3+2] cycloaddition is a straightforward and well-understood method, particularly if 2-cyanopyrazine is readily available. However, the one-pot, multi-component reaction represents a significant advancement in terms of efficiency, reaction time, and green chemistry principles, offering a compelling alternative for the synthesis of a diverse range of substituted (1H-tetrazol-5-yl)pyrazines. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired substitution patterns, and the importance of factors such as reaction speed and environmental impact.
References
Confirming the mechanism of action of 2-(2H-tetrazol-5-yl)pyrazine
**Unraveling the
Mechanisms of 2-(2H-tetrazol-5-yl)pyrazine: A Comparative Guide**
For Immediate Release
While the precise biological mechanism of action for this compound is not extensively documented in current scientific literature, the presence of both a pyrazine and a tetrazole moiety suggests potential therapeutic activities. Drawing parallels from related compounds, this guide explores the hypothesized anticancer and antibacterial mechanisms of this compound. We provide a comparative analysis with established therapeutic agents containing similar heterocyclic structures, supported by experimental data and detailed protocols to aid researchers in further investigation.
Hypothesized Mechanism of Action: An Overview
Based on the known bioactivities of its constituent heterocyclic rings, this compound is postulated to exhibit dual anticancer and antibacterial properties.
-
Anticancer Activity: The compound is hypothesized to induce programmed cell death (apoptosis) and modulate autophagy in cancer cells. The pyrazine ring is a key feature in several anticancer agents known to trigger apoptosis, while the tetrazole ring has been associated with both apoptotic and autophagic responses in cancer therapy.
-
Antibacterial Activity: The proposed antibacterial action centers on the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, and potentially direct interaction with and cleavage of bacterial DNA. Metal complexes of similar pyrazine-tetrazole ligands have demonstrated DNA cleavage capabilities, and various tetrazole-containing compounds are known to target bacterial topoisomerases.
Comparative Analysis of Anticancer Activity
To contextualize the potential anticancer effects of this compound, we compare it with Bortezomib, a pyrazine-containing proteasome inhibitor, and Letrozole, which features a nitrogen-rich triazole ring (structurally related to tetrazole) and acts as an aromatase inhibitor.
| Compound | Target/Mechanism | Cell Line | IC50 | Citation |
| Bortezomib | 26S Proteasome Inhibitor | Multiple Myeloma (RPMI 8226) | 3.5 nM | [1] |
| Mantle Cell Lymphoma (JeKo-1) | 8.0 nM | [1] | ||
| Letrozole | Aromatase Inhibitor | Aromatase (cell-free) | 11.5 nM | [2] |
| Breast Cancer (MCF-7Ca) | 1 nM | [3][4] | ||
| Hypothesized: this compound | Induction of Apoptosis & Autophagy Modulation | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway: Hypothesized Anticancer Mechanism
The diagram below illustrates the potential signaling cascade initiated by this compound in cancer cells, leading to apoptosis and autophagy.
References
Assessing the Target Specificity of 2-(2H-tetrazol-5-yl)pyrazine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(2H-tetrazol-5-yl)pyrazine scaffold is a key pharmacophore in the development of targeted therapies, particularly in oncology and inflammatory diseases. Its derivatives have shown potent inhibitory activity against a range of protein kinases. This guide provides a comparative assessment of the target specificity of inhibitors based on this core structure, drawing upon experimental data from structurally related compounds to infer a likely target profile. The information is intended to guide researchers in the design and evaluation of novel inhibitors.
Data Presentation: Comparative Inhibitory Activity
While a comprehensive kinome-wide screen for the bare this compound scaffold is not publicly available, analysis of its more complex derivatives reveals a strong propensity for targeting protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazine-based inhibitors, some incorporating tetrazole or analogous heterocyclic rings, against several key kinase targets. This data provides a baseline for understanding the potential potency and selectivity of this class of compounds.
Table 1: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound(s) |
| Pyrazolo[1,5-a]pyrazine Derivatives | JAK1 | 3 | Compound 34[1] |
| JAK2 | 8.5 | Compound 34[1] | |
| TYK2 | 7.7 | Compound 34[1] | |
| JAK3 | 629.6 | Compound 34[1] | |
| Pyrazine-2-carboxamide Derivatives | PKCα | 1.9 | Darovasertib (LXS-196)[1] |
| PKCθ | 0.4 | Darovasertib (LXS-196)[1] | |
| GSK3β | 3.1 | Darovasertib (LXS-196)[1] | |
| CHK1 | 1.4 | (Unnamed)[1] | |
| 2-Aminopyrazine Derivatives | RET (wild-type) | < 4 | (Unnamed)[1] |
| RET (V804M mutant) | < 4 | (Unnamed)[1] | |
| Imidazo[1,2-a]pyrazine Derivatives | Aurora Kinases | Potent Inhibition | Compound 1[2] |
| Pyrazine-based Inhibitors | TrkA | Potent Inhibition | Compound 1[3] |
Note: The IC50 values presented are for specific derivatives and not the core this compound structure itself. The data illustrates the potential of this scaffold to be developed into potent inhibitors for a variety of kinases. The selectivity profile can be significantly influenced by the substitutions on the pyrazine ring. For instance, some derivatives show high selectivity, such as the CHK1 inhibitor being over 1000-fold more selective against CHK2 and CDK1[1].
Experimental Protocols
To aid in the experimental validation of target specificity for novel this compound inhibitors, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for approximately 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses the direct binding of an inhibitor to its target protein in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting or other protein detection methods
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) and incubate under normal culture conditions.
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). This induces denaturation and precipitation of unbound proteins.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or another sensitive protein detection method like ELISA or mass spectrometry.
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Kinase Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of downstream substrates of a target kinase, providing evidence of the inhibitor's effect on the signaling pathway in cells.
Materials:
-
Cell line of interest
-
Test inhibitor
-
Reagents for cell lysis (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test inhibitor at various concentrations and for different durations. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
-
Mandatory Visualization
// Nodes VEGF [label="VEGF", fillcolor="#EA4335"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4"]; PLCg [label="PLCγ", fillcolor="#FBBC05"]; PKC [label="PKC", fillcolor="#FBBC05"]; RAF [label="RAF", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; CellPro [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nInhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> PLCg [label="Phosphorylates"]; VEGFR2 -> PI3K [label="Activates"];
PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK;
PI3K -> AKT;
ERK -> CellPro; AKT -> CellPro;
Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } .dot VEGFR2 signaling pathway, a potential target for these inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel Heterocyclic Compounds
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount. This guide provides a framework for assessing the performance and reliability of common assays when evaluating novel compounds, using the example of a hypothetical molecule, 2-(2H-tetrazol-5-yl)pyrazine. While specific reproducibility data for this exact compound is not publicly available, this document offers standardized protocols and illustrative data to guide researchers in establishing robust and repeatable experimental findings.
The journey of a novel compound from discovery to potential therapeutic application is underpinned by rigorous and reproducible biological evaluation. In the absence of established data for this compound, this guide presents a comparative framework using common assays relevant to heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Understanding and Quantifying Assay Reproducibility
Reproducibility in biological assays is typically assessed by evaluating intra-assay and inter-assay variability.
-
Intra-assay variability refers to the variation observed within a single experiment when the same sample is tested multiple times. It is a measure of the precision of the assay under the same conditions.
-
Inter-assay variability measures the variation between different experiments conducted on different days, with different batches of reagents, or by different operators. It provides insight into the robustness of the assay.
A common metric used to express this variability is the Coefficient of Variation (%CV) , which is the ratio of the standard deviation to the mean, expressed as a percentage. Generally, an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15% are considered acceptable for many biological assays.[1][2][3][4]
Comparative Analysis of Common Biological Assays
The following sections detail the methodologies for key biological assays that could be employed to characterize the activity of a novel compound like this compound. Hypothetical data is presented to illustrate how to report on the reproducibility of these assays.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
| Assay Parameter | This compound (10 µM) | Doxorubicin (1 µM) (Positive Control) | Vehicle Control (0.1% DMSO) |
| Intra-Assay Variability (%CV) | |||
| Mean Absorbance (570 nm) | 0.85 | 0.42 | 1.50 |
| Standard Deviation | 0.06 | 0.03 | 0.12 |
| %CV | 7.1% | 7.1% | 8.0% |
| Inter-Assay Variability (%CV) | |||
| Mean of Means (3 Assays) | 0.88 | 0.45 | 1.55 |
| Standard Deviation of Means | 0.10 | 0.05 | 0.19 |
| %CV | 11.4% | 11.1% | 12.3% |
Antibacterial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
| Organism | Compound | Intra-Assay MIC Reproducibility (Modal MIC ± 1 dilution) | Inter-Assay MIC Reproducibility (Modal MIC ± 1 dilution) |
| Staphylococcus aureus | This compound | 16 µg/mL (in 9/10 replicates) | 16 µg/mL (in 4/5 assays) |
| Vancomycin (Control) | 1 µg/mL (in 10/10 replicates) | 1 µg/mL (in 5/5 assays) | |
| Escherichia coli | This compound | 32 µg/mL (in 8/10 replicates) | 32 µg/mL (in 4/5 assays) |
| Ciprofloxacin (Control) | 0.015 µg/mL (in 10/10 replicates) | 0.015 µg/mL (in 5/5 assays) |
Enzyme Inhibition Assay: Kinase Activity
Many pyrazine derivatives are known to be kinase inhibitors. A generic kinase inhibition assay can be used to determine the potency of a compound in blocking the activity of a specific kinase.
| Assay Parameter | This compound | Staurosporine (Control) |
| Intra-Assay IC50 Variability | ||
| Mean IC50 (nM) | 150 | 15 |
| Standard Deviation (nM) | 12 | 1.2 |
| %CV | 8.0% | 8.0% |
| Inter-Assay IC50 Variability | ||
| Mean of IC50s (3 Assays) (nM) | 155 | 16 |
| Standard Deviation of IC50s (nM) | 18 | 1.8 |
| %CV | 11.6% | 11.3% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any experiment. The following are generalized protocols for the assays mentioned above.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., doxorubicin) in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Broth Microdilution Antibacterial Assay
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: Kinase Inhibition Assay (Generic Luminescent Assay)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Addition: Add 2 µL of serially diluted this compound or a control inhibitor (e.g., staurosporine) to the wells of a 384-well plate.
-
Kinase Reaction: Add 10 µL of a kinase/substrate mixture to each well, followed by 10 µL of ATP to start the reaction. Incubate at room temperature for 1 hour.
-
Detection: Add 20 µL of a detection reagent (e.g., ADP-Glo) that measures the amount of ADP produced, which is inversely proportional to the kinase activity. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for screening a small molecule library to identify potential inhibitors.
References
A Comparative Guide to the Coordination Chemistry of 2-(2H-tetrazol-5-yl)pyrazine with Diverse Metal Ions
For researchers, medicinal chemists, and material scientists, the design of novel coordination compounds with tailored properties is a perpetual frontier. The selection of the organic ligand is paramount, as its electronic and structural characteristics dictate the ultimate architecture and functionality of the metal complex. 2-(2H-tetrazol-5-yl)pyrazine (HL) has emerged as a particularly versatile ligand. Its multitopic nature, featuring a pyrazine ring and a tetrazole moiety, offers a rich variety of coordination modes, leading to the formation of diverse structural motifs, from discrete mononuclear complexes to intricate multidimensional coordination polymers.
This guide provides a comparative analysis of the coordination chemistry of this compound with a range of d-block metal ions. We will delve into the structural nuances of the resulting complexes, the influence of the metal ion's nature and reaction conditions on the final architecture, and the consequential physical properties such as luminescence and magnetism. This document is intended to serve as a practical resource, grounded in experimental data, to inform the rational design of new functional materials.
The Versatile Nature of this compound as a Ligand
This compound is a multifunctional ligand possessing several potential coordination sites: the two nitrogen atoms of the pyrazine ring and the four nitrogen atoms of the tetrazole ring.[1] The deprotonated form of the ligand, 5-(pyrazinyl)tetrazolate (L⁻), is often generated in situ during the coordination reaction.[2] This deprotonation enhances the coordinating ability of the tetrazole ring, allowing it to act as a bridging or chelating unit. The pyrazine moiety, with its two nitrogen atoms in a 1,4-disposition, can also bridge metal centers, contributing to the formation of extended networks.[3][4]
The coordination behavior of this ligand is highly sensitive to several factors:
-
The nature of the metal ion: The preferred coordination geometry, coordination number, and Lewis acidity of the metal ion significantly influence the resulting structure.
-
Reaction conditions: Temperature, solvent system, and the presence of co-ligands or counter-ions can direct the self-assembly process towards different architectures.[5]
-
The molar ratio of reactants: Stoichiometry plays a crucial role in determining the final product.
The interplay of these factors leads to a fascinating array of coordination compounds with diverse dimensionalities and topologies.
Comparative Analysis of Coordination Architectures
The coordination of this compound with different metal ions gives rise to a variety of structural types, which can be broadly categorized as follows:
-
Mononuclear Complexes: In the presence of certain metal ions and under specific conditions, the ligand can act as a simple bidentate or tridentate chelating agent, forming discrete 0D complexes.
-
1D Coordination Polymers: The bridging capabilities of both the pyrazine and tetrazole moieties frequently lead to the formation of one-dimensional chains.
-
2D and 3D Coordination Networks: Through more extensive bridging, higher-dimensional structures such as layers (2D) and frameworks (3D) can be assembled.
The following table summarizes the key structural features of coordination compounds formed between this compound and various metal ions, as reported in the literature.
| Metal Ion | Complex Formula | Dimensionality | Coordination Mode of Ligand | Key Structural Features | Reference |
| Co(II) | {[Co₃(H₂O)₄(ptz)₂(btec)]·5H₂O}ₙ | 3D | Chelating-bridging | 3D framework with Co(II) ions in different coordination environments. | [2] |
| Cu(II) | [Cu₂(H₂O)₄(ptz)₂(H₂btec)]ₙ | 1D | Chelating-bridging | 1D chains formed by bridging ptz⁻ and H₂btec²⁻ ligands. | [2] |
| Zn(II) | [Zn(L)₂(H₂O)₂] | 0D | Bidentate chelating | Mononuclear complex with a 3D supramolecular network through hydrogen bonds. | [5] |
| Cd(II) | {--INVALID-LINK--₀.₂₅}ₙ | 1D | Chelating-bridging | 1D chain structure with six-coordinated Cd(II) centers. | [5] |
| Hg(II) | [Hg(L)₂]ₙ | 2D | Chelating-bridging | 2D layer with a (6,3) topological structure. | [5] |
| Hg(II) | [Hg(L)Br]ₙ | 2D | Bridging | 2D layer with Hg(II) coordinated to a Br atom and three N atoms from different ligands. | [5] |
Note: ptz⁻ = 5-(pyrazinyl)tetrazolate, L⁻ = deprotonated 2-(1H-tetrazol-5-yl)pyrazine, btec⁴⁻ = 1,2,4,5-benzenetetracarboxylate.
This data clearly illustrates the profound influence of the metal ion on the final structure. For instance, with Zn(II) under ambient conditions, a discrete mononuclear complex is formed, which then self-assembles into a 3D framework via hydrogen bonding.[5] In contrast, under hydrothermal conditions with Cd(II), a 1D coordination polymer is obtained.[5] The larger ionic radius and flexible coordination sphere of Cd(II) and Hg(II) appear to favor the formation of higher-dimensional structures.
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of coordination compounds involving this compound typically involves solvothermal or slow evaporation methods. The following protocols are representative of the synthetic strategies employed.
Protocol 1: Synthesis of a Mononuclear Zn(II) Complex
This protocol describes the synthesis of [Zn(L)₂(H₂O)₂] at room temperature.
Rationale: Room temperature synthesis often favors the formation of thermodynamically stable, discrete complexes, especially with metal ions like Zn(II) that have a strong preference for tetrahedral or octahedral geometries. The use of a suitable solvent mixture allows for the slow crystallization required to obtain single crystals for X-ray diffraction analysis.
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2-(1H-tetrazol-5-yl)pyrazine (HL) (0.1 mmol) in a suitable solvent such as methanol (5 mL).
-
Metal Salt Solution: In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.05 mmol) in water (5 mL).
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Crystallization: Seal the vial and allow it to stand at room temperature. Colorless crystals suitable for X-ray analysis should form within a few days via slow evaporation.
-
Isolation and Characterization: Isolate the crystals by filtration, wash with a small amount of cold water, and dry in air. Characterize the product using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis.
Protocol 2: Hydrothermal Synthesis of a 1D Cd(II) Coordination Polymer
This protocol details the hydrothermal synthesis of {--INVALID-LINK--₀.₂₅}ₙ.
Rationale: Hydrothermal synthesis, carried out at elevated temperatures and pressures, can overcome kinetic barriers and promote the formation of more complex, extended structures.[6] This method is particularly effective for generating coordination polymers.
Step-by-Step Methodology:
-
Reactant Mixture: Combine 2-(1H-tetrazol-5-yl)pyrazine (HL) (0.1 mmol), Cd(NO₃)₂·4H₂O (0.1 mmol), and a small amount of a suitable solvent (e.g., 10 mL of a water/ethanol mixture) in a Teflon-lined stainless steel autoclave.
-
pH Adjustment (Optional): The pH of the reaction mixture can be adjusted with a base (e.g., NaOH) to facilitate the deprotonation of the ligand.
-
Hydrothermal Reaction: Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a period of 2-3 days.
-
Cooling and Crystallization: Allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Isolation and Characterization: Collect the crystalline product by filtration, wash with water and ethanol, and dry in air. Characterize the compound using single-crystal X-ray diffraction, PXRD, IR spectroscopy, and thermogravimetric analysis (TGA).
Visualizing Coordination and Synthetic Workflows
To better understand the coordination behavior and the experimental processes, the following diagrams are provided.
Caption: Coordination possibilities of this compound.
Caption: A generalized workflow for synthesizing metal complexes.
Luminescent and Magnetic Properties: A Consequence of Structure
The diverse architectures of these coordination compounds give rise to interesting physical properties.
-
Luminescence: Several complexes of 2-(1H-tetrazol-5-yl)pyrazine with d¹⁰ metal ions such as Zn(II) and Cd(II) exhibit luminescent properties.[5] The emission is often attributed to ligand-centered transitions, and the coordination to the metal ion can influence the emission wavelength and intensity. The rigidity of the coordination framework and the nature of the metal-ligand interactions play a crucial role in the observed luminescence.
-
Magnetic Properties: For complexes containing paramagnetic metal ions like Co(II) and Cu(II), the magnetic properties are of significant interest. The bridging nature of the 5-(pyrazinyl)tetrazolate ligand can mediate magnetic exchange interactions between the metal centers. The strength and nature of these interactions (ferromagnetic or antiferromagnetic) are highly dependent on the bridging mode and the precise geometric parameters of the coordination sphere.[2]
Conclusion and Future Outlook
The coordination chemistry of this compound is a rich and expanding field. The ligand's versatility, arising from its multiple coordination sites and its ability to act as both a chelating and a bridging unit, allows for the construction of a wide array of coordination architectures with diverse dimensionalities and topologies. The choice of metal ion and the reaction conditions are critical parameters that can be tuned to direct the self-assembly towards desired structures.
Future research in this area will likely focus on:
-
Systematic studies: A more systematic investigation of the coordination of this ligand with a wider range of transition metals, lanthanides, and actinides will undoubtedly reveal new and interesting structures.
-
Functional materials: The exploration of the potential applications of these coordination compounds in areas such as catalysis, gas storage, sensing, and as magnetic or luminescent materials is a promising avenue for future work.[7][8]
-
Post-synthetic modification: The functionalization of the pyrazine ring or the tetrazole moiety could open up possibilities for post-synthetic modification of the resulting coordination polymers, allowing for the fine-tuning of their properties.
This guide has provided a comparative overview of the coordination chemistry of this compound, highlighting the key factors that govern the formation of its metal complexes and their resulting properties. It is our hope that this information will be a valuable resource for scientists working in the field of coordination chemistry and materials science.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Diverse mixed-ligand metal complexes with in situ generated 5-(pyrazinyl)tetrazolate chelating-bridging ligand: in situ synthesis, crystal structures, magnetic and luminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Coordination architectures of 2-(1H-tetrazol-5-yl)pyrazine with group IIB metal ions: luminescence and structural dependence on the metal ions and preparing conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2-(2H-tetrazol-5-yl)pyrazine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2H-tetrazol-5-yl)pyrazine is publicly available. The following guidance is based on safety data for structurally related tetrazole and pyrazine compounds, which are anticipated to have similar toxicological and physical properties. A thorough risk assessment should be conducted before handling this compound. This guide is intended for use by trained laboratory personnel.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The following procedural guidance addresses key operational questions regarding personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous compounds.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and replaced if damaged. A lab coat or chemical-resistant apron should be worn. | Gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Respiratory | A NIOSH-approved dust mask or respirator is recommended if dusts are generated or if working in a poorly ventilated area. For higher-risk procedures, a full-face respirator may be necessary. | Conforming to NIOSH (US) or EN 149 (EU) standards. |
Hazard and Safety Data for Structurally Similar Compounds
The following table summarizes key safety information extrapolated from related pyrazine and tetrazole compounds. This data should be used to inform a comprehensive risk assessment.
| Hazard Category | Associated Risks and Precautions |
| Physical Hazards | May be a flammable solid. Heating may cause an explosion.[1] Store away from heat, sparks, and open flames.[1] Avoid creating dust.[1] Ground/bond container and receiving equipment.[1] |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. The toxicological properties have not been fully investigated.[2] |
| Thermal Stability | Pyrazine-tetrazole hybrids can have high thermal stability, with decomposition onset temperatures reported as high as 305°C and 320°C for some analogs.[3][4][5] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the work area.
-
Designate a specific area for handling the compound and decontaminate it before and after use.
2. Donning Personal Protective Equipment (PPE):
-
Wear a clean, buttoned lab coat.
-
Put on safety glasses with side shields or chemical splash goggles.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
3. Weighing and Transfer:
-
Handle the compound as a solid to minimize dust generation. If the compound is a fine powder, take extra precautions to avoid inhalation.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
4. Reaction Setup and Monitoring:
-
If the compound is to be used in a reaction, set up the apparatus within the fume hood.
-
Monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or pressure.
5. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Carefully remove gloves and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
Operational and Disposal Plan
A systematic approach to the operational lifecycle of this compound, from acquisition to disposal, is essential for safety and regulatory compliance.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a designated, sealed waste container.[1]
2. Disposal Pathway:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]
-
Do not dispose of this compound down the drain or in the general laboratory trash.[1]
-
All disposal activities must be in accordance with local, state, and federal regulations.
3. Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.
-
Clean and decontaminate the work area and any equipment used.
References
- 1. benchchem.com [benchchem.com]
- 2. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 3. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
